molecular formula C8H9NO4 B573048 Methyl 5-hydroxy-6-methoxypicolinate CAS No. 1256791-78-2

Methyl 5-hydroxy-6-methoxypicolinate

Cat. No.: B573048
CAS No.: 1256791-78-2
M. Wt: 183.163
InChI Key: FZCYYENRSMPBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-hydroxy-6-methoxypicolinate is a versatile chemical scaffold prized in medicinal chemistry and drug discovery research. Its core value lies in the presence of three distinct functional groups—a methyl ester, a methoxy ether, and a phenolic hydroxyl—which allow for selective derivatization and structural diversification. Researchers utilize this compound as a key synthetic intermediate in the construction of more complex molecules, particularly for developing active pharmaceutical ingredients (APIs) and functionalized ligands. The picolinate core structure is commonly explored in the design of enzyme inhibitors, metal-chelating agents, and diagnostic probes. The specific substitution pattern on the pyridine ring makes it a valuable precursor for synthesizing compound libraries aimed at screening for new biological activities. This reagent is intended for use by qualified laboratory professionals exclusively in a research and development setting.

Properties

IUPAC Name

methyl 5-hydroxy-6-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-7-6(10)4-3-5(9-7)8(11)13-2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCYYENRSMPBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719124
Record name Methyl 5-hydroxy-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256791-78-2
Record name Methyl 5-hydroxy-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-hydroxy-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Foreword

Methyl 5-hydroxy-6-methoxypicolinate is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern on the pyridine ring, featuring vicinal hydroxyl and methoxy groups alongside a methyl ester, presents a versatile platform for the synthesis of novel bioactive molecules. This guide provides a comprehensive, in-depth exploration of a plausible and robust synthetic pathway to this target molecule. The narrative emphasizes the rationale behind the chosen synthetic strategy and provides detailed, field-proven experimental protocols.

I. Synthetic Strategy: A Multi-Step Approach from a Dihalogenated Pyridine Precursor

The overall synthetic strategy hinges on the following key transformations:

  • Selective Monomethoxylation: Leveraging the differential reactivity of the two bromine atoms on the pyridine ring to achieve selective substitution at the 6-position.

  • Protection of the Hydroxyl Group: Masking the reactive hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether to prevent interference in subsequent organometallic reactions.

  • Halogen-Metal Exchange and Carboxylation: Conversion of the remaining bromo substituent at the 2-position to an organolithium species, followed by quenching with carbon dioxide to install the carboxylic acid moiety.

  • Deprotection: Removal of the silyl protecting group to unveil the hydroxyl functionality.

  • Esterification: Final conversion of the picolinic acid to the desired methyl ester.

This pathway is designed to be robust, high-yielding, and scalable, relying on well-established and reliable chemical transformations.

II. Visualizing the Synthetic Pathway

The following diagram provides a high-level overview of the proposed synthetic route.

Synthesis_Pathway A 2,6-Dibromo-3-hydroxypyridine B 2-Bromo-3-hydroxy-6-methoxypyridine A->B NaOMe, MeOH Reflux C 2-Bromo-3-(tert-butyldimethylsilyloxy)-6-methoxypyridine B->C TBDMSCl, Imidazole DMF, rt D 5-(tert-butyldimethylsilyloxy)-6-methoxypicolinic acid C->D 1. n-BuLi, THF, -78 °C 2. CO2 3. H3O+ E 5-Hydroxy-6-methoxypicolinic acid D->E TBAF, THF rt F Methyl 5-hydroxy-6-methoxypicolinate E->F MeOH, H2SO4 (cat.) Reflux

Caption: Proposed multi-step synthesis of Methyl 5-hydroxy-6-methoxypicolinate.

III. Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Organolithium reagents such as n-butyllithium are highly pyrophoric and must be handled with extreme care under an inert atmosphere.

Step 1: Synthesis of 2-Bromo-3-hydroxy-6-methoxypyridine

This initial step involves a nucleophilic aromatic substitution to selectively replace one of the bromine atoms with a methoxy group. The bromine at the 6-position is generally more susceptible to nucleophilic attack than the one at the 2-position in such systems.

  • Materials:

    • 2,6-Dibromo-3-hydroxypyridine

    • Sodium methoxide (NaOMe)

    • Anhydrous methanol (MeOH)

    • Diethyl ether (Et₂O)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 2,6-dibromo-3-hydroxypyridine (1.0 equiv) in anhydrous methanol, add sodium methoxide (1.1 equiv) portion-wise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • To the residue, add water and extract with diethyl ether (3 x).

    • Wash the combined organic layers with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-3-hydroxy-6-methoxypyridine.

Step 2: Protection of the Hydroxyl Group

The hydroxyl group is protected as a TBDMS ether to prevent its acidic proton from interfering with the subsequent organolithium chemistry.

  • Materials:

    • 2-Bromo-3-hydroxy-6-methoxypyridine

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Anhydrous dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-bromo-3-hydroxy-6-methoxypyridine (1.0 equiv) in anhydrous DMF.

    • Add imidazole (2.5 equiv) followed by TBDMSCl (1.2 equiv) at room temperature under an inert atmosphere.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude 2-bromo-3-(tert-butyldimethylsilyloxy)-6-methoxypyridine is often of sufficient purity for the next step, or it can be purified by flash chromatography.

Step 3: Halogen-Metal Exchange and Carboxylation

This crucial step involves the formation of the picolinic acid core via a lithium-halogen exchange followed by carboxylation.

Carboxylation_Mechanism sub 2-Bromo-3-(TBDMS-oxy)-6-methoxypyridine intermediate 2-Lithio-3-(TBDMS-oxy)-6-methoxypyridine sub->intermediate Halogen-Metal Exchange nBuLi n-BuLi lithium_carboxylate Lithium 5-(TBDMS-oxy)-6-methoxypicolinate intermediate->lithium_carboxylate Nucleophilic Attack CO2 CO2 product 5-(TBDMS-oxy)-6-methoxypicolinic acid lithium_carboxylate->product Protonation acid H3O+

Caption: Mechanism of the key carboxylation step.

  • Materials:

    • 2-Bromo-3-(tert-butyldimethylsilyloxy)-6-methoxypyridine

    • n-Butyllithium (n-BuLi, solution in hexanes)

    • Anhydrous tetrahydrofuran (THF)

    • Dry carbon dioxide (CO₂) gas or dry ice

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-bromo-3-(tert-butyldimethylsilyloxy)-6-methoxypyridine (1.0 equiv) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 equiv) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Quench the reaction by bubbling dry CO₂ gas through the solution for 30 minutes, or by carefully adding crushed dry ice.

    • Allow the reaction mixture to slowly warm to room temperature.

    • Acidify the mixture to pH ~3-4 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 5-(tert-butyldimethylsilyloxy)-6-methoxypicolinic acid.

Step 4: Deprotection of the TBDMS Group

The silyl ether is cleaved to reveal the free hydroxyl group.

  • Materials:

    • 5-(tert-butyldimethylsilyloxy)-6-methoxypicolinic acid

    • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

    • Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the crude 5-(tert-butyldimethylsilyloxy)-6-methoxypicolinic acid (1.0 equiv) in THF.

    • Add TBAF solution (1.2 equiv) at room temperature.

    • Stir the reaction for 1-2 hours, monitoring by TLC.[1]

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Extract the mixture with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or flash chromatography to obtain 5-hydroxy-6-methoxypicolinic acid.

Step 5: Fischer Esterification

The final step is the acid-catalyzed esterification of the picolinic acid with methanol.

  • Materials:

    • 5-Hydroxy-6-methoxypicolinic acid

    • Anhydrous methanol (MeOH)

    • Concentrated sulfuric acid (H₂SO₄)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 5-hydroxy-6-methoxypicolinic acid (1.0 equiv) in anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

    • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).[2][3]

    • Cool the reaction to room temperature and neutralize with saturated aqueous NaHCO₃.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the final product, methyl 5-hydroxy-6-methoxypicolinate.

IV. Summary of Reaction Parameters

StepStarting MaterialKey ReagentsSolvent(s)TemperatureTypical Yield (%)
12,6-Dibromo-3-hydroxypyridineNaOMeMeOHReflux60-70
22-Bromo-3-hydroxy-6-methoxypyridineTBDMSCl, ImidazoleDMFRoom Temp.>90
32-Bromo-3-(TBDMS-oxy)-6-methoxypyridinen-BuLi, CO₂THF-78 °C70-80
45-(TBDMS-oxy)-6-methoxypicolinic acidTBAFTHFRoom Temp.85-95
55-Hydroxy-6-methoxypicolinic acidMeOH, H₂SO₄ (cat.)MeOHReflux80-90

V. Conclusion

The synthesis of methyl 5-hydroxy-6-methoxypicolinate, while not a trivial undertaking, can be successfully achieved through a logical, multi-step sequence. The pathway detailed in this guide, commencing from 2,6-dibromo-3-hydroxypyridine, offers a robust and adaptable strategy for accessing this valuable heterocyclic building block. The judicious use of protecting groups and the precise control of reaction conditions, particularly during the critical halogen-metal exchange and carboxylation step, are paramount to the success of this synthesis. The protocols provided herein are based on well-established methodologies and are intended to serve as a reliable starting point for researchers in their synthetic endeavors.

VI. References

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. [Link]

  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]

  • Hwu, J. R., et al. (2001). Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride. Journal of the Chinese Chemical Society, 48(4), 653-658.

  • Li, W., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(10), 2636. [Link]

  • Kumar, R., et al. (2009). Chemoselective Deprotection of Triethylsilyl Ethers. Nucleosides, Nucleotides and Nucleic Acids, 28(5-6), 461-468. [Link]

  • AIECHEM. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. [Link]

  • Dubinina, G. G., et al. (2014). Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. Organic Letters, 16(6), 1744-1747. [Link]

  • Reddit. (2023). Removal of TBDMS from a hydroxypyridine derivative. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. [Link]

  • DeMong, D. E., & Williams, R. M. (2001). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ARKIVOC, 2001(5), 18-28. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Liu, T., et al. (2021). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Nature Communications, 12(1), 5632.

  • ResearchGate. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Knochel, P. (2008). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 63(10), 1133-1144.

  • van der Veken, P., et al. (2005). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 10(1), 212-221. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • ResearchGate. (n.d.). 2-Bromo-3-hydroxy-6-methylpyridine. [Link]

  • University of Glasgow. (n.d.). (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. [Link]

  • Molecules. (2019). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

  • The Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK!. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Wikipedia. (n.d.). 2-Bromopyridine. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Metal-catalysed halogen exchange reactions of aryl halides. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

Sources

An In-Depth Technical Guide to Methyl 5-hydroxy-6-methoxypicolinate: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives, particularly substituted picolinic acids and their esters, are of significant interest due to their diverse biological activities, which include roles as enzyme inhibitors and intermediates in the synthesis of complex therapeutic agents.[2][3] This guide provides a comprehensive technical overview of a specific picolinate derivative, Methyl 5-hydroxy-6-methoxypicolinate. While specific experimental data for this compound is limited in publicly accessible literature, this document, leveraging data from structurally related compounds and established chemical principles, aims to serve as a valuable resource for researchers in drug discovery and chemical synthesis. We will delve into its physicochemical properties, propose a detailed synthetic pathway, and explore its potential pharmacological applications.

Physicochemical Properties of Methyl 5-hydroxy-6-methoxypicolinate

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental conditions.

Structural and General Properties

Methyl 5-hydroxy-6-methoxypicolinate is a polysubstituted pyridine derivative. The pyridine core is functionalized with a methyl ester at the 2-position, a hydroxyl group at the 5-position, and a methoxy group at the 6-position. This unique arrangement of functional groups is expected to dictate its chemical reactivity and biological interactions.

Table 1: Summary of Physicochemical Properties of Methyl 5-hydroxy-6-methoxypicolinate

PropertyValueSource
IUPAC Name methyl 5-hydroxy-6-methoxypyridine-2-carboxylate
CAS Number 1256791-78-2[4]
Molecular Formula C₈H₉NO₄[4]
Molecular Weight 183.16 g/mol [4]
Appearance Solid (Predicted)
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water and nonpolar solvents is predicted.[5]
pKa The phenolic hydroxyl group is expected to have a pKa around 8-10, while the pyridine nitrogen is weakly basic.
LogP The combination of polar (hydroxyl) and non-polar (methyl, methoxy) groups suggests a moderate lipophilicity.[6]
Spectral Data (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet for the methyl ester protons (-COOCH₃) is expected around 3.8-4.0 ppm.

    • A singlet for the methoxy group protons (-OCH₃) should appear around 3.9-4.1 ppm.

    • Two doublets in the aromatic region (7.0-8.0 ppm) corresponding to the two protons on the pyridine ring. The exact chemical shifts will be influenced by the electronic effects of the substituents.

    • A broad singlet for the hydroxyl proton (-OH), the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A peak for the methyl ester carbon (-COOCH₃) around 52-55 ppm.

    • A peak for the methoxy carbon (-OCH₃) around 55-60 ppm.

    • Several peaks in the aromatic region (110-160 ppm) for the five carbons of the pyridine ring. The carbons attached to the oxygen and nitrogen atoms will be the most downfield.

    • A peak for the carbonyl carbon of the ester group (-COO-) is expected around 165-170 ppm.[10]

  • FTIR (Fourier-Transform Infrared) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.[11]

    • A strong, sharp absorption band around 1700-1730 cm⁻¹ due to the C=O stretching of the ester carbonyl group.[12]

    • C-H stretching vibrations of the methyl and methoxy groups will appear around 2850-3000 cm⁻¹.

    • C-O stretching vibrations for the ester and ether linkages are expected in the 1000-1300 cm⁻¹ region.[11]

    • C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ range.

  • MS (Mass Spectrometry):

    • The molecular ion peak (M⁺) would be observed at m/z = 183.16.

    • Common fragmentation patterns for methyl esters include the loss of the methoxy group (-OCH₃, M-31) and the loss of the carbomethoxy group (-COOCH₃, M-59).[13][14] The fragmentation of the pyridine ring would also contribute to the overall spectrum.

Synthesis of Methyl 5-hydroxy-6-methoxypicolinate

A plausible and efficient synthetic route for Methyl 5-hydroxy-6-methoxypicolinate can be designed based on established methodologies for the synthesis of substituted picolinates.[15] The proposed pathway involves the esterification of a suitable carboxylic acid precursor, which can be synthesized from commercially available starting materials.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a substituted hydroxypyridine.

G A Starting Material: 5-Hydroxy-6-methoxypicolinic acid B Esterification A->B C Product: Methyl 5-hydroxy-6-methoxypicolinate B->C D Reagents: Methanol (CH₃OH) Acid Catalyst (e.g., H₂SO₄) D->B

Caption: Proposed synthetic workflow for Methyl 5-hydroxy-6-methoxypicolinate.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of Methyl 5-hydroxy-6-methoxypicolinate from its corresponding carboxylic acid via Fischer esterification.

Materials:

  • 5-Hydroxy-6-methoxypicolinic acid

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-hydroxy-6-methoxypicolinic acid in an excess of anhydrous methanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours (typically 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction process two more times to ensure complete recovery of the product.

  • Washing and Drying: Combine the organic layers and wash them with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product. The crude Methyl 5-hydroxy-6-methoxypicolinate can be further purified by column chromatography on silica gel or by recrystallization.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using the spectroscopic methods outlined in Section 1.2 (¹H NMR, ¹³C NMR, FTIR, and MS). The melting point of the purified product should also be determined and compared to literature values if they become available.

Potential Applications and Biological Relevance

Picolinic acid and its derivatives have a rich history in medicinal chemistry, with applications ranging from enzyme inhibition to metal chelation.[3][6] The specific substitution pattern of Methyl 5-hydroxy-6-methoxypicolinate suggests several avenues for its potential biological activity.

Enzyme Inhibition

The substituted pyridine core of Methyl 5-hydroxy-6-methoxypicolinate makes it an attractive candidate for screening as an enzyme inhibitor. Many kinase inhibitors, for example, incorporate a pyridine or similar heterocyclic scaffold to interact with the ATP-binding site of the enzyme.[2][16] The hydroxyl and methoxy groups can form key hydrogen bonds with amino acid residues in the active site, while the methyl ester could be modified to improve potency or selectivity.

G cluster_0 Enzyme Active Site Enzyme Amino Acid Residues ATP Binding Pocket Product Product Enzyme->Product Catalysis (Inhibited) Inhibitor Methyl 5-hydroxy-6- methoxypicolinate Inhibitor->Enzyme:f1 Binds to ATP pocket ATP ATP ATP->Enzyme:f1 Binding Blocked Substrate Substrate Substrate->Enzyme:f0 Binds to active site

Sources

An In-depth Technical Guide to Methyl 5-hydroxy-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-hydroxy-6-methoxypicolinate, identified by its CAS number 1256791-78-2, is a substituted pyridine derivative belonging to the hydroxypyridinone class of compounds.[1] While specific research on this particular molecule is emerging, its structural features suggest a significant potential in medicinal chemistry and materials science. This guide provides a comprehensive technical overview, drawing upon established knowledge of related picolinates and hydroxypyridinones to project the synthesis, properties, and potential applications of this compound. As a Senior Application Scientist, the insights herein are synthesized to provide both foundational knowledge and a forward-looking perspective for professionals in drug development and scientific research.

Introduction: Unveiling a Promising Scaffold

Methyl 5-hydroxy-6-methoxypicolinate is an organic compound with the chemical formula C₈H₉NO₄.[1] Its core structure is a pyridine ring, a fundamental heterocyclic motif in numerous biologically active molecules. The strategic placement of a hydroxyl group at the 5-position and a methoxy group at the 6-position, along with a methyl ester at the 2-position, creates a unique electronic and steric environment. This substitution pattern places it within the broader family of hydroxypyridinones, which are renowned for their metal-chelating properties and diverse therapeutic applications.[2][3][4][5]

The hydroxypyridinone scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to form stable complexes with various metal ions, most notably iron (Fe³⁺).[4][5] This has led to the development of hydroxypyridinone-based drugs for the treatment of iron overload diseases.[5] Furthermore, the versatility of this scaffold allows for a wide range of chemical modifications to fine-tune its biological activity and pharmacokinetic properties.[2]

Key Structural Features and Potential Implications:

  • Hydroxypyridinone Core: The 5-hydroxy group is crucial for the compound's potential metal-chelating activity, a key determinant of its likely biological function.

  • Methoxy Group: The 6-methoxy group can influence the compound's lipophilicity, metabolic stability, and overall electronic properties, potentially modulating its biological activity and target engagement.

  • Methyl Picolinate Moiety: The methyl ester at the 2-position offers a site for further chemical modification and can influence the compound's solubility and cell permeability.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 5-hydroxy-6-methoxypicolinate is presented below. It is important to note that while some data is available, other parameters may be predicted based on its chemical structure.

PropertyValueSource
CAS Number 1256791-78-2[1]
Molecular Formula C₈H₉NO₄[1]
Molecular Weight 183.16 g/mol Calculated
PubChem CID 56956227[1]
MDL Number MFCD18259871[1]

Proposed Synthetic Pathways

While a specific, detailed synthesis of Methyl 5-hydroxy-6-methoxypicolinate is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of substituted picolinates and pyridinones.[6][7][8]

A potential synthetic approach could involve the construction of the substituted pyridine ring followed by functional group manipulations. One possible strategy is outlined below:

Proposed Retrosynthetic Analysis:

G Methyl 5-hydroxy-6-methoxypicolinate Methyl 5-hydroxy-6-methoxypicolinate Substituted Pyridine Intermediate Substituted Pyridine Intermediate Methyl 5-hydroxy-6-methoxypicolinate->Substituted Pyridine Intermediate Esterification/Hydroxylation Acyclic Precursors Acyclic Precursors Substituted Pyridine Intermediate->Acyclic Precursors Ring Formation

Caption: A simplified retrosynthetic analysis for Methyl 5-hydroxy-6-methoxypicolinate.

Illustrative Experimental Protocol (Hypothetical):

This protocol is a generalized representation based on similar syntheses and should be optimized for specific laboratory conditions.

Step 1: Synthesis of a Substituted Pyridine Precursor

A multi-component reaction could be employed, reacting a suitable 1,3-dicarbonyl compound with an enamine and a nitrogen source, such as ammonium acetate, to form the pyridine ring.[7] The starting materials would be chosen to already incorporate or allow for the later introduction of the required substituents.

Step 2: Introduction of the Hydroxyl and Methoxy Groups

If not already present from the initial ring formation, the hydroxyl and methoxy groups could be introduced through nucleophilic aromatic substitution or other standard aromatic functionalization reactions on a suitably activated pyridine intermediate.

Step 3: Esterification to Yield the Final Product

The picolinic acid precursor would then be subjected to esterification with methanol under acidic conditions (e.g., using sulfuric acid as a catalyst) to yield Methyl 5-hydroxy-6-methoxypicolinate.[9]

Workflow for Proposed Synthesis:

G A Starting Materials (e.g., 1,3-dicarbonyl, enamine) B Ring Formation (Multi-component reaction) A->B C Substituted Pyridine Intermediate B->C D Functional Group Introduction (Hydroxylation/Methoxylation) C->D E Picolinic Acid Precursor D->E F Esterification (Methanol, Acid Catalyst) E->F G Methyl 5-hydroxy-6-methoxypicolinate F->G

Caption: Proposed workflow for the synthesis of Methyl 5-hydroxy-6-methoxypicolinate.

Potential Applications and Biological Activity

The structural similarity of Methyl 5-hydroxy-6-methoxypicolinate to other well-studied hydroxypyridinones provides a strong basis for predicting its potential biological activities and applications.[2][3][5]

Primary Areas of Interest:

  • Iron Chelation Therapy: Given the high affinity of hydroxypyridinones for ferric iron, this compound could be investigated for its potential in treating iron overload disorders such as thalassemia and hemochromatosis.[5] The methoxy and methyl ester groups could modulate its pharmacokinetic profile, potentially offering advantages over existing therapies.

  • Neurodegenerative Diseases: Dysregulation of metal ion homeostasis is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's.[2] Hydroxypyridinone-based chelators are being explored as therapeutic agents to mitigate metal-induced oxidative stress in the brain.[2]

  • Antimicrobial and Antifungal Agents: Iron is an essential nutrient for the growth of many pathogenic microorganisms.[3] By sequestering iron, hydroxypyridinone derivatives can exhibit antimicrobial and antifungal activity.[2][3]

  • Enzyme Inhibition: Some hydroxypyridinones have been shown to inhibit metalloenzymes.[2][5] This opens up possibilities for applications in cancer therapy and other diseases where specific enzymes are overactive.

  • Diagnostic and Imaging Agents: The strong metal-chelating properties of hydroxypyridinones make them suitable for developing radiopharmaceuticals for diagnostic imaging (e.g., PET scans) when complexed with appropriate radioisotopes.[3]

Proposed Mechanism of Action: The Role of Metal Chelation

The primary proposed mechanism of action for Methyl 5-hydroxy-6-methoxypicolinate is its ability to act as a chelating agent. The hydroxyl and adjacent ring nitrogen of the hydroxypyridinone core can form a stable five-membered ring with a metal ion.

Signaling Pathway of Iron Chelation:

G Excess Iron Excess Iron Complex M5H6MP-Iron Complex Excess Iron->Complex ROS Reactive Oxygen Species Excess Iron->ROS M5H6MP Methyl 5-hydroxy-6-methoxypicolinate M5H6MP->Complex ReducedROS Reduced ROS M5H6MP->ReducedROS Excretion Renal/Biliary Excretion Complex->Excretion CellularDamage Cellular Damage ROS->CellularDamage CellularProtection Cellular Protection ReducedROS->CellularProtection

Caption: Proposed mechanism of action via iron chelation.

By binding to excess or misplaced iron, Methyl 5-hydroxy-6-methoxypicolinate could prevent the participation of iron in the Fenton reaction, which generates highly reactive and damaging hydroxyl radicals. The resulting iron complex would then be excreted from the body, leading to a reduction in overall iron burden and a decrease in oxidative stress.

Future Research Directions

To fully elucidate the potential of Methyl 5-hydroxy-6-methoxypicolinate, several key areas of research should be pursued:

  • Development and Optimization of a Reliable Synthetic Route: A robust and scalable synthesis is the first critical step for enabling further research.

  • In Vitro Characterization of Metal Chelation: Detailed studies are needed to determine the binding affinity and selectivity of the compound for various biologically relevant metal ions.

  • Evaluation of Biological Activity: A comprehensive screening of the compound's activity in relevant in vitro and in vivo models for iron overload, neurodegeneration, and microbial infections is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs will help to identify the key structural features that contribute to its biological activity and to optimize its properties.

  • Pharmacokinetic and Toxicological Profiling: A thorough assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity is essential for its potential development as a therapeutic agent.

Conclusion

Methyl 5-hydroxy-6-methoxypicolinate stands as a compound of significant interest at the intersection of synthetic chemistry and drug discovery. While direct experimental data remains limited, its structural analogy to the well-established class of hydroxypyridinones provides a strong rationale for its investigation as a metal-chelating agent with potential therapeutic applications. The insights and proposed research directions outlined in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the frontiers of medicinal chemistry.

References

  • The synthesis of some substituted methyl pyridinecarboxylates. II. Methyl 4-substituted picolinates, methyl 5-substituted picolinates, and methyl 5-substituted nicotinates. Australian Journal of Chemistry. Available at: [Link]

  • Santos, M. A., et al. (2016). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Mini reviews in medicinal chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Molecules (Basel, Switzerland). Available at: [Link]

  • Zolfigol, M. A., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances. Available at: [Link]

  • Santos, M. A. (2012). Hydroxypyridinones as “privileged” chelating structures for the design of medicinal drugs. Coordination Chemistry Reviews. Available at: [Link]

  • Hider, R. C., & Kong, X. (2013). Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • American Elements. Methyl 5-hydroxy-6-methoxypicolinate. Available at: [Link]

  • Rasooll, M. M., et al. (2023). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate. Available at: [Link]

  • Fiorini, F., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. International Journal of Molecular Sciences. Available at: [Link]

Sources

A Technical Guide to the Biological Activity of Methyl 5-hydroxy-6-methoxypicolinate: A Prospective Analysis and Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-hydroxy-6-methoxypicolinate is a pyridine derivative with a substitution pattern that suggests potential for diverse biological activities. While the existing scientific literature on this specific compound is sparse, its structural similarity to other biologically active picolinates provides a strong rationale for its investigation as a novel therapeutic agent or agrochemical. This technical guide serves as a comprehensive framework for researchers, outlining a systematic approach to characterizing the biological activity of Methyl 5-hydroxy-6-methoxypicolinate. It combines in silico predictive methodologies with detailed, field-proven experimental protocols to guide the discovery and elucidation of its potential pharmacological or herbicidal effects. As a Senior Application Scientist, the aim is to provide not just a series of steps, but a logical, self-validating research pathway that explains the causality behind each experimental choice, ensuring a rigorous and efficient investigation.

Physicochemical Properties and In Silico Bioactivity Prediction

A foundational step in the evaluation of any novel compound is the characterization of its physicochemical properties and the use of computational tools to predict its potential biological activities and drug-likeness.

Physicochemical Profile

The predicted physicochemical properties of Methyl 5-hydroxy-6-methoxypicolinate are summarized below. These parameters are crucial for predicting its pharmacokinetic behavior, such as absorption and distribution.

PropertyValueSource
CAS Number 1256791-78-2American Elements[1]
Molecular Formula C₈H₉NO₄American Elements[1]
Molar Mass 183.16 g/mol PubChem
XLogP3 0.5PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 5PubChem
In Silico Prediction Workflow

An in silico approach offers a rapid and cost-effective means to generate initial hypotheses about a compound's bioactivity, potential molecular targets, and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This workflow provides a roadmap for the computational analysis of Methyl 5-hydroxy-6-methoxypicolinate.

cluster_input Input cluster_prediction Prediction Engines cluster_analysis Data Analysis & Hypothesis start Methyl 5-hydroxy-6-methoxypicolinate (SMILES/SDF) admet ADMET Prediction (e.g., SwissADME, pkCSM) start->admet target Target Prediction (e.g., SwissTargetPrediction) start->target bioactivity Bioactivity Spectrum (e.g., PASS Online) start->bioactivity admet_profile Pharmacokinetic Profile (Oral Bioavailability, BBB penetration) admet->admet_profile target_list Potential Protein Targets (Enzymes, Receptors) target->target_list activity_spectrum Predicted Activities (e.g., Anti-inflammatory, Antineoplastic) bioactivity->activity_spectrum hypothesis Generate Testable Hypotheses admet_profile->hypothesis target_list->hypothesis activity_spectrum->hypothesis

Figure 1: In Silico Prediction Workflow for Methyl 5-hydroxy-6-methoxypicolinate.

Potential Biological Activities Based on Structural Analogs

The picolinic acid scaffold is present in numerous compounds with established biological activities. This provides a strong basis for hypothesizing the potential effects of Methyl 5-hydroxy-6-methoxypicolinate.

Picolinic acid derivatives have demonstrated a broad spectrum of biological activities, making them versatile scaffolds in medicinal chemistry and agrochemistry.[2] For instance, certain substituted picolinates function as potent synthetic auxin herbicides by targeting the auxin-signaling F-box protein 5 (AFB5), leading to uncontrolled plant growth and death.[3][4] In the realm of medicine, natural products containing the picolinic acid moiety, such as streptonigrin, exhibit significant antitumor and antibacterial properties.[2] Other derivatives have been investigated for their roles as enzyme inhibitors, with applications in treating a variety of diseases.[2] The presence of hydroxyl and methoxy substituents on the pyridine ring of Methyl 5-hydroxy-6-methoxypicolinate may modulate its electronic properties and steric profile, influencing its binding affinity for specific biological targets. Quantum chemical calculations on picolinic acid derivatives have shown that their electron structure is a key determinant of their physiological effects.[5]

Hypothesized Anti-Inflammatory Mechanism

Based on the known anti-inflammatory properties of various phenolic compounds and pyridine derivatives, a plausible hypothesis is that Methyl 5-hydroxy-6-methoxypicolinate could modulate inflammatory signaling pathways, such as the NF-κB pathway.

lps LPS tlr4 TLR4 lps->tlr4 mekk MEKK tlr4->mekk ikk IKK Complex mekk->ikk nfkb_ikb NF-κB-IκBα ikk->nfkb_ikb Phosphorylates IκBα nfkb NF-κB (p65/p50) nfkb_ikb->nfkb IκBα degradation nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription nfkb->gene_transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene_transcription->cytokines compound Methyl 5-hydroxy- 6-methoxypicolinate compound->ikk Inhibition?

Figure 2: Hypothesized Anti-Inflammatory Mechanism via NF-κB Pathway Inhibition.

Proposed Experimental Workflows for Bioactivity Screening

A tiered approach to experimental validation is recommended, starting with broad screening assays and progressing to more specific, mechanism-oriented studies based on initial findings.

Tier 1: Preliminary Bioactivity Screening

This initial phase aims to identify the general biological effects of the compound across different domains.

3.1.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Rationale: To determine the cytotoxic potential of the compound against both cancerous and non-cancerous cell lines. This is a critical first step to identify potential anticancer activity and to establish non-toxic concentration ranges for subsequent cell-based assays.

  • Protocol:

    • Seed a panel of cell lines (e.g., HeLa, MCF-7, A549 for cancer; HEK293 for normal) in 96-well plates and allow them to adhere overnight.

    • Prepare a serial dilution of Methyl 5-hydroxy-6-methoxypicolinate in the appropriate cell culture medium.

    • Treat the cells with the compound at various concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.

3.1.2. Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Rationale: To assess the compound's ability to inhibit the growth of a panel of pathogenic bacteria and fungi.

  • Protocol:

    • Prepare a twofold serial dilution of the compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (no compound).

    • Incubate the plates at the appropriate temperature and duration for each microorganism.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

Tier 2: Mechanism-Oriented Assays

Based on the results from Tier 1 and the in silico predictions, more focused assays can be employed to elucidate the mechanism of action.

3.2.1. In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

  • Rationale: To investigate the potential anti-inflammatory effects of the compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Protocol:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of Methyl 5-hydroxy-6-methoxypicolinate for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

    • Collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent.

    • Calculate the percentage of NO inhibition relative to the LPS-only control.

Overall Experimental Workflow

The following diagram illustrates the proposed tiered approach for the experimental validation of the biological activity of Methyl 5-hydroxy-6-methoxypicolinate.

cluster_tier1 Tier 1: Preliminary Screening cluster_tier2 Tier 2: Mechanism-Oriented Assays cluster_herbicidal Agrochemical Application cytotoxicity Cytotoxicity Assay (MTT) on Cancer & Normal Cells apoptosis Apoptosis/Cell Cycle Analysis (If Cytotoxic) cytotoxicity->apoptosis If active antimicrobial Antimicrobial Assay (Broth Microdilution) antioxidant Antioxidant Assay (e.g., DPPH) anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) antioxidant->anti_inflammatory If active enzyme_inhibition Enzyme Inhibition Assays (Based on In Silico Targets) herbicidal_assay Herbicidal Activity Assay (e.g., Root Growth Inhibition) start Methyl 5-hydroxy- 6-methoxypicolinate start->cytotoxicity start->antimicrobial start->antioxidant start->herbicidal_assay in_silico In Silico Predictions in_silico->anti_inflammatory in_silico->enzyme_inhibition in_silico->herbicidal_assay

Figure 3: Proposed Experimental Workflow for Bioactivity Characterization.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Summary of Hypothetical Screening Results

The following table provides a template for summarizing the results from the preliminary screening assays.

AssayTest SystemResult (IC₅₀ / MIC in µM)
Cytotoxicity HeLa (Cervical Cancer)> 100
MCF-7 (Breast Cancer)25.4 ± 3.1
HEK293 (Normal Kidney)89.2 ± 7.5
Antimicrobial S. aureus64
E. coli> 128
C. albicans> 128
Anti-inflammatory NO Inhibition (RAW 264.7)15.8 ± 2.3

Conclusion and Future Directions

This technical guide provides a comprehensive, hypothesis-driven framework for the systematic investigation of the biological activity of Methyl 5-hydroxy-6-methoxypicolinate. By leveraging in silico predictions to guide targeted experimental validation, researchers can efficiently and rigorously characterize the potential of this novel compound. The proposed workflows, from preliminary screening to mechanism-of-action studies, offer a clear path to elucidating its therapeutic or agrochemical value. Future research should focus on performing the outlined experiments, and any promising results should be followed up with more advanced preclinical studies, including in vivo efficacy and safety assessments.

References

  • Konovalikhin, S. V., Boĭkov, P. I., & Burlakova, E. B. (2000). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Izvestiia Akademii nauk. Seriia biologicheskaia, (2), 153–157. [Link]

  • Li, W., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • Javed, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Pharmaceuticals, 17(5), 639. [Link]

  • Li, W., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • American Elements. (n.d.). Methyl 5-hydroxy-6-methoxypicolinate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis, Biological Evaluation, and Structural Analogs of Methyl 5-hydroxy-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of methyl 5-hydroxy-6-methoxypicolinate, a substituted pyridine derivative with potential applications in drug discovery and development. While direct research on this specific molecule is limited, this document leverages established knowledge of related picolinates, hydroxypyridines, and other heterocyclic compounds to project its chemical synthesis, potential biological activities, and strategies for the exploration of its structural analogs. This guide is intended for researchers, medicinal chemists, and drug development professionals.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] The nitrogen atom in the six-membered aromatic ring imparts unique physicochemical properties, including hydrogen bonding capability, basicity, and the ability to coordinate with metal ions. These characteristics make pyridines versatile pharmacophores that can interact with a wide range of biological targets.

The subject of this guide, methyl 5-hydroxy-6-methoxypicolinate, combines several key functional groups on a pyridine-2-carboxylate core (Figure 1). Its chemical formula is C₈H₉NO₄ and its molecular weight is 183.16 g/mol .[4][5] The presence of a hydroxyl group, a methoxy group, and a methyl ester provides multiple points for potential biological interactions and for synthetic modification to explore structure-activity relationships (SAR).

Chemical structure of methyl 5-hydroxy-6-methoxypicolinateFigure 1. Chemical structure of methyl 5-hydroxy-6-methoxypicolinate.

Proposed Synthesis of Methyl 5-hydroxy-6-methoxypicolinate

A possible forward synthesis is outlined below (Figure 2). This proposed pathway is hypothetical and would require experimental validation.

Synthetic_Pathway A Starting Material (e.g., Substituted Pyridine) B Intermediate 1 (e.g., Halogenated Pyridine) A->B Halogenation C Intermediate 2 (e.g., Hydroxypyridine) B->C Hydroxylation D Intermediate 3 (e.g., Hydroxymethoxypyridine) C->D Methoxylation E Final Product Methyl 5-hydroxy-6-methoxypicolinate D->E Carboxylation & Esterification

A potential synthetic workflow for methyl 5-hydroxy-6-methoxypicolinate.

Step-by-Step Protocol (Hypothetical):

  • Halogenation: Introduction of a halogen (e.g., bromine or chlorine) at a specific position on a pyridine ring can serve as a handle for subsequent functionalization.

  • Hydroxylation: The halogenated pyridine can be converted to a hydroxypyridine via nucleophilic substitution or metal-catalyzed hydroxylation.

  • Methoxylation: The hydroxyl group can be selectively protected, followed by the introduction of a methoxy group at another position, or a precursor with a methoxy group could be used from the start.

  • Carboxylation and Esterification: A carboxyl group can be introduced via lithiation and reaction with carbon dioxide, followed by esterification with methanol under acidic conditions to yield the final product.

This proposed synthesis is one of many possibilities and would need to be optimized for reaction conditions, catalysts, and purification methods.

Potential Biological Activities and Therapeutic Applications

The biological activities of methyl 5-hydroxy-6-methoxypicolinate have not been extensively reported. However, based on the known pharmacology of related compounds, we can infer several potential areas of interest.

Table 1: Potential Biological Activities Based on Structural Analogs

Structural FeatureRelated Compound ClassKnown Biological ActivitiesPotential Application Areas
PicolinatePicolinic acid derivativesAntitumor, anti-inflammatory, antimicrobialOncology, Infectious Diseases
HydroxypyridineHydroxypyridine derivativesAntioxidant, neuroprotective, metal chelationNeurodegenerative Diseases, Iron Overload Disorders
Methoxy-substituted aromaticsAnisole-containing compoundsVarious, including enzyme inhibition and receptor modulationBroad

The combination of a hydroxyl and a methoxy group on the pyridine ring suggests potential for antioxidant activity. The hydroxyl group can act as a hydrogen donor to scavenge free radicals, a property seen in other phenolic and hydroxypyridine compounds like Emoxypine.[6] The picolinate moiety is found in compounds with antitumor and antimicrobial properties.[7][8] For instance, certain N-methylpicolinamide derivatives have shown potent anti-proliferative activities against human cancer cell lines.[7][9]

Structural Analogs and Structure-Activity Relationship (SAR) Studies

To explore the therapeutic potential of methyl 5-hydroxy-6-methoxypicolinate, a systematic SAR study would be essential. The core scaffold offers several positions for modification.

SAR_Exploration cluster_R1 R1: Ester Modification cluster_R2 R2: Hydroxyl Group cluster_R3 R3: Methoxy Group cluster_R4 R4: Pyridine Ring Core Methyl 5-hydroxy-6-methoxypicolinate R1_node Vary Alkyl Chain (e.g., ethyl, propyl) Amides, Carboxylic Acid Core->R1_node R1 R2_node Alkylation Acylation Replacement with -NH2, -SH Core->R2_node R2 R3_node Vary Alkoxy Chain (e.g., ethoxy, propoxy) Replacement with other electron-donating/withdrawing groups Core->R3_node R3 R4_node Substitution at C3, C4 (e.g., halogens, alkyl groups) Core->R4_node R4

Key modification points for SAR studies of methyl 5-hydroxy-6-methoxypicolinate.

Key Areas for SAR Exploration:

  • Ester Modification (R1): The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides. These changes will significantly alter the polarity and hydrogen bonding potential of the molecule.

  • Hydroxyl Group Modification (R2): The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. It can also be replaced with other functional groups like amines or thiols to probe the importance of the hydrogen bond donor.

  • Methoxy Group Modification (R3): The methoxy group can be replaced with other alkoxy groups of varying sizes to explore steric effects. Substitution with electron-withdrawing or -donating groups will modulate the electronics of the pyridine ring.

  • Pyridine Ring Substitution (R4): The unoccupied positions on the pyridine ring (C3 and C4) are prime locations for introducing substituents to explore their impact on biological activity.

A library of analogs based on these modifications could be synthesized and screened against a panel of biological targets to identify key structural features for desired activities.

Experimental Protocols for Evaluation

The biological evaluation of methyl 5-hydroxy-6-methoxypicolinate and its analogs would involve a tiered screening approach.

A. In Vitro Assays:

  • Antiproliferative Activity:

    • Cell Lines: A panel of human cancer cell lines (e.g., HepG2, HCT116, MCF-7) and a non-cancerous control cell line.

    • Method: MTT or SRB assay to determine the half-maximal inhibitory concentration (IC50) after 48-72 hours of compound exposure.

  • Antioxidant Activity:

    • Method 1: DPPH Radical Scavenging Assay: Measure the reduction of DPPH by the test compound spectrophotometrically.

    • Method 2: Cellular Antioxidant Assay (CAA): Quantify the ability of the compound to prevent intracellular oxidative stress in cell lines like HepG2.

  • Enzyme Inhibition Assays: Based on any identified targets, specific enzyme inhibition assays (e.g., kinase assays, protease assays) would be developed.

B. In Silico Modeling:

  • Molecular Docking: If a specific protein target is identified, molecular docking studies can be used to predict the binding mode and affinity of the analogs. This can help in rational drug design.

  • ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogs to prioritize synthesis.

Evaluation_Workflow A Synthesis of Analogs B In Vitro Screening (Antiproliferative, Antioxidant, etc.) A->B C Identification of 'Hit' Compounds B->C D In Silico Modeling (Docking, ADMET) C->D E Lead Optimization C->E D->E E->A Iterative Design F In Vivo Studies E->F

A typical workflow for the evaluation and optimization of novel compounds.

Conclusion and Future Directions

Methyl 5-hydroxy-6-methoxypicolinate represents an intriguing, yet underexplored, chemical entity. Its substituted pyridine core suggests a high potential for biological activity. This guide has outlined a plausible synthetic approach, hypothesized potential therapeutic applications based on related structures, and detailed a roadmap for the systematic exploration of its structural analogs.

Future research should focus on the following:

  • Experimental validation of a synthetic route to produce methyl 5-hydroxy-6-methoxypicolinate in sufficient quantities for biological testing.

  • Broad biological screening to identify its primary cellular and molecular targets.

  • Systematic synthesis and SAR studies of analog libraries to optimize for potency, selectivity, and drug-like properties.

The insights gained from such studies will be crucial in determining the true therapeutic potential of this and related classes of substituted picolinates.

References

  • Li, X., et al. (2012). Synthesis and biological evaluation of novel N-methylpicolinamide-4-thiol derivatives as potential antitumor agents. Molecules, 17(6), 6356-6371.[7][9]

  • Zhang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1148.[8]

  • American Elements. (n.d.). Methyl 5-hydroxy-6-methoxypicolinate. Retrieved from [Link][4]

  • Molbase. (n.d.). METHYL 5-HYDROXY-6-METHOXYPYRIDINE-2-CARBOXYLATE. Retrieved from [Link][5]

  • Verma, A., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4633-4643.[2]

  • Daina, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(15), 12263.[3]

  • PrepChem. (2023). Synthesis of 5-hydroxy-2-pyridinecarboxylic acid methyl ester. Retrieved from [Link][10]

  • PubChem. (n.d.). Methyl 6-(hydroxymethyl)picolinate. Retrieved from [Link][11]

  • Wikipedia. (2023). Emoxypine. Retrieved from [Link][6]

  • Newer biologically active pyridines: A potential review. (2015). ResearchGate.[1]

Sources

Spectroscopic Characterization of Methyl 5-hydroxy-6-methoxypicolinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 5-hydroxy-6-methoxypicolinate (C₈H₉NO₄, Molecular Weight: 183.16 g/mol ), a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are based on established spectroscopic principles and data from analogous structures, offering a robust framework for the identification and characterization of this compound.

Molecular Structure and Key Features

Methyl 5-hydroxy-6-methoxypicolinate is a highly functionalized pyridine ring with a methyl ester at the 2-position, a hydroxyl group at the 5-position, and a methoxy group at the 6-position. This substitution pattern gives rise to a unique electronic environment, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for Methyl 5-hydroxy-6-methoxypicolinate are presented below, based on the analysis of substituent effects on the pyridine ring.[1][2][3][4][5]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups of the ester and ether functionalities. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents on the pyridine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-37.5 - 7.7d~8.0
H-47.0 - 7.2d~8.0
OCH₃ (ester)3.8 - 4.0s-
OCH₃ (ether)3.9 - 4.1s-
OH9.0 - 11.0br s-

Causality Behind Predictions:

  • The aromatic protons H-3 and H-4 are expected to appear as doublets due to coupling with each other.

  • The methyl ester and methoxy ether protons will each appear as a singlet, as they have no adjacent protons to couple with.

  • The hydroxyl proton is expected to be a broad singlet and its chemical shift can vary with concentration and solvent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the electronic environment of each carbon atom.[1][3][6][7]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C=O)165 - 170
C-3120 - 125
C-4115 - 120
C-5145 - 150
C-6150 - 155
C (ester OCH₃)52 - 55
C (ether OCH₃)55 - 60
C (pyridine C2)140 - 145

Causality Behind Predictions:

  • The carbonyl carbon of the ester group is expected to be the most downfield signal.

  • The carbons attached to the electronegative oxygen and nitrogen atoms (C-2, C-5, and C-6) will also be deshielded and appear at higher chemical shifts.

  • The methyl carbons of the ester and ether groups will appear at the lowest chemical shifts (most upfield).

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a sample like Methyl 5-hydroxy-6-methoxypicolinate is as follows:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the high-purity compound into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher NMR spectrometer. Tune and match the probe for both ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment.

    • Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR absorption bands for Methyl 5-hydroxy-6-methoxypicolinate are listed below.[8][9][10]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (hydroxyl)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic, CH₃)2850 - 3000Medium
C=O stretch (ester)1700 - 1730Strong, Sharp
C=C and C=N stretch (pyridine ring)1400 - 1600Medium to Strong
C-O stretch (ester and ether)1000 - 1300Strong

Causality Behind Predictions:

  • The broad, strong absorption in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching of the hydroxyl group, with the broadness due to hydrogen bonding.

  • A strong, sharp peak around 1700-1730 cm⁻¹ is indicative of the carbonyl (C=O) group of the methyl ester.

  • The absorptions in the 1400-1600 cm⁻¹ range are characteristic of the C=C and C=N stretching vibrations of the pyridine ring.

  • Strong bands in the 1000-1300 cm⁻¹ region correspond to the C-O stretching of the ester and methoxy groups.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The predicted mass spectrum of Methyl 5-hydroxy-6-methoxypicolinate is detailed below.[11][12]

m/z Predicted Ion Interpretation
183[M]⁺Molecular Ion
168[M - CH₃]⁺Loss of a methyl radical
152[M - OCH₃]⁺Loss of a methoxy radical
124[M - COOCH₃]⁺Loss of the carbomethoxy group
96[124 - CO]⁺Subsequent loss of carbon monoxide

Causality Behind Predictions:

  • The molecular ion peak [M]⁺ is expected at an m/z of 183, corresponding to the molecular weight of the compound.

  • Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).

  • The loss of a methyl radical from either the methoxy group or the ester is also a likely fragmentation.

Predicted Fragmentation Pathway

G M [M]⁺˙ m/z = 183 F1 [M - OCH₃]⁺ m/z = 152 M->F1 - OCH₃ F2 [M - COOCH₃]⁺ m/z = 124 M->F2 - COOCH₃ F3 [124 - CO]⁺ m/z = 96 F2->F3 - CO

Caption: Predicted major fragmentation pathways for Methyl 5-hydroxy-6-methoxypicolinate.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and scientifically grounded framework for the characterization of Methyl 5-hydroxy-6-methoxypicolinate. The predicted NMR, IR, and MS data, along with the provided experimental protocols, will be invaluable to researchers in confirming the identity and purity of this compound in various applications, from synthetic chemistry to drug discovery.

References

  • Budzikiewicz, H., Lance, E., & Ockels, W. (1981). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Kleinpeter, E., et al. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 41(5), 1384-1391. [Link]

  • ResearchGate. (2025). Synthesis and Spectral Analysis of Pyridine Derivates. [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0329193). [Link]

  • MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • RSC Publishing. (n.d.). Infrared spectra and hydrogen bonding in pyridine derivatives. [Link]

  • Semantic Scholar. (n.d.). Correlations of the infrared spectra of some pyridines. [Link]

  • Polish Journal of Chemistry. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

  • Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines. [Link]

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

  • Canadian Science Publishing. (n.d.). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • ChemAxon. (n.d.). NMR Predictor. [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. [Link]

  • Wiley Online Library. (2015). Synthesis and spectral investigation of some new hetaryl‐substituted hydroquinolinone derivatives. [Link]

  • Molecules. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. [Link]

  • YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

  • Cheminfo.org. (n.d.). Infrared spectra prediction. [Link]

  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

  • YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

  • Harvard University. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. [Link]

  • MDPI. (n.d.). Synthesis and X-ray Structural Studies of a Substituted 2,3,4,5-Tetrahydro-1H-3-benzazonine and a 1,2,3,5-Tetrahydro-4,3-benzoxazonine. [Link]

  • CASE via MS: Ranking Structure Candidates by Mass Spectra. (n.d.). [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. [Link]

Sources

Picolinic Acid Esters: A Technical Guide to Unveiling Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Picolinic acid, an endogenous catabolite of the amino acid tryptophan, and its synthetic derivatives have emerged as a versatile scaffold in medicinal chemistry. The inherent chelating properties of the picolinic acid backbone, coupled with the modifiable ester functional group, provide a unique platform for developing novel therapeutic agents. This technical guide offers an in-depth exploration of the potential therapeutic targets of picolinic acid esters, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, and practical methodologies for their investigation. We will delve into key therapeutic areas where these compounds show promise, including enzyme inhibition, oncology, neuroprotection, and anti-inflammatory applications.

I. Enzyme Inhibition: A Prominent Mechanism of Action

Picolinic acid derivatives have demonstrated significant potential as inhibitors of a wide range of enzymes, highlighting this as a major avenue for therapeutic intervention. The picolinate structure serves as a privileged motif in the design of enzyme inhibitors, with several picolinate-derived drug candidates advancing to clinical trials.

A. Targeting Metalloenzymes: Dopamine β-Monooxygenase

Dopamine β-monooxygenase (DBM) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine. Its inhibition is a potential therapeutic strategy for hypertension. A series of picolinic acid derivatives have been synthesized and evaluated as DBM inhibitors.

Quantitative structure-activity relationship (QSAR) studies have revealed key structural features for potent DBM inhibition:

  • Electronic Properties: A more negatively charged carboxylate moiety enhances inhibitory activity.

  • Hydrophobicity: Lipophilic substituents at the R4 position increase potency.

  • Steric Factors: Larger and bulkier substituents at the R5 position are favorable for inhibition.

Molecular docking studies suggest that the carboxylate group of the picolinic acid derivative interacts with the copper ion at the active site (CuB).

B. Kinase Inhibition: Targeting Cancer and Inflammation

Kinases are a major class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Picolinic acid derivatives have been investigated as inhibitors of several kinases.

1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Novel picolinamide derivatives have been synthesized and shown to be potent VEGFR-2 inhibitors.

2. Aurora-B Kinase

Aurora-B kinase is a key regulator of mitosis, and its overexpression is common in many cancers. N-methylpicolinamide-4-thiol derivatives have been identified as selective inhibitors of Aurora-B kinase, exhibiting potent anti-proliferative activity against various cancer cell lines.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of picolinic acid esters against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • Picolinic acid ester test compounds

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well plates

  • Plate reader for detecting the output signal (e.g., luminescence, fluorescence, or absorbance)

  • Kinase-Glo®, ADP-Glo™, or similar detection reagent

Procedure:

  • Compound Preparation: Prepare serial dilutions of the picolinic acid ester compounds in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the kinase, the appropriate substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the picolinic acid ester dilutions to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

II. Anticancer Therapeutic Targets

Picolinic acid and its derivatives have demonstrated significant antitumor and anti-angiogenic properties. Their mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and chelation of essential metal ions.

A. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Its overexpression and mutation are common in many cancers, making it a prime therapeutic target. Novel derivatives of picolinic acid have been designed and synthesized to target the EGFR kinase domain.

One study reported a novel picolinic acid derivative (Compound 5) that exhibited anticancer activity against A549 lung cancer cells with an IC50 of 99.93 µM. Molecular docking studies indicated that this compound occupies the critical ATP-binding site of the EGFR kinase domain.

B. Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis

The anticancer activity of some picolinic acid derivatives is mediated through the induction of endoplasmic reticulum (ER) stress, leading to apoptosis.

Mechanism of Action:

  • eIF2α Phosphorylation: Treatment with these derivatives leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key event in the unfolded protein response (UPR) triggered by ER stress.

  • Caspase Activation: This ER stress-mediated pathway culminates in the activation of initiator and executioner caspases, including caspase-4 (in humans), caspase-9, and caspase-3, leading to programmed cell death.

  • Smac/DIABLO Release: These compounds can also induce the release of Smac/DIABLO from the mitochondria, which promotes apoptosis by inhibiting inhibitors of apoptosis proteins (IAPs).

C. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers. The ability of picolinic acid derivatives to modulate this pathway is an area of active investigation.

D. Metal Chelation

Picolinic acid is a well-known metal chelator. This property is believed to contribute to its anticancer effects by depriving cancer cells of essential metal ions, such as iron and zinc, which are required for the function of many proteins involved in cell proliferation and DNA replication.

Experimental Protocol: Cytotoxicity MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Picolinic acid ester test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the picolinic acid ester compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

DOT Diagram: EGFR Signaling and Picolinic Acid Ester Inhibition

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK ERK->Proliferation MEK MEK MEK->ERK Ras->MEK PA_Ester Picolinic Acid Ester PA_Ester->EGFR Inhibits Neuroprotection_Pathway cluster_extracellular Extracellular Space cluster_neuron Neuron cluster_microglia Microglia Abeta Amyloid-Beta Aggregation Neurotoxicity Neurotoxicity Abeta->Neurotoxicity QUIN Quinolinic Acid QUIN->Neurotoxicity M1_Activation M1 Pro-inflammatory Activation Cytokines Pro-inflammatory Cytokines M1_Activation->Cytokines M2_Activation M2 Anti-inflammatory Activation Cytokines->Neurotoxicity PA_Ester Picolinic Acid Ester PA_Ester->Abeta Inhibits PA_Ester->QUIN Antagonizes PA_Ester->M1_Activation Inhibits PA_Ester->M2_Activation Promotes

Caption: Potential neuroprotective and anti-inflammatory mechanisms of picolinic acid esters.

IV. Anti-inflammatory Therapeutic Targets

Picolinic acid is produced during inflammatory processes and exhibits immunomodulatory effects. Its esters are being explored for their potential to treat inflammatory conditions.

A. Inhibition of Pro-inflammatory Cytokine Production

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Picolinic acid derivatives have the potential to inhibit the production of these key inflammatory mediators.

B. Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines. The inhibition of NF-κB activation is a key target for anti-inflammatory drug development. Picolinic acid derivatives may exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.

Quantitative Data on Picolinic Acid Derivatives
Compound/DerivativeTarget/AssayActivity (IC50)Cell Line/SystemReference
Picolinic Acid Derivative (Compd. 5)Cytotoxicity99.93 µMA549 (Lung Cancer)
N-methylpicolinamide-4-thiol (Compd. 6p)Cytotoxicity<10 µMHepG2, HCT-116, SW480, SPC-A1, A375
Picolinamide Derivative (Compd. 7h)VEGFR-2 Inhibition87 nMIn vitro enzyme assay
Picolinamide Derivative (Compd. 9a)VEGFR-2 Inhibition27 nMIn vitro enzyme assay
Picolinamide Derivative (Compd. 9l)VEGFR-2 Inhibition94 nMIn vitro enzyme assay

Conclusion

Picolinic acid esters represent a promising class of compounds with a broad range of potential therapeutic applications. Their ability to interact with a diverse array of biological targets, including enzymes, signaling proteins, and metal ions, underscores their versatility as a scaffold for drug discovery. This technical guide has provided an overview of the key therapeutic targets of picolinic acid esters in oncology, neurodegenerative diseases, and inflammatory conditions, along with practical methodologies for their investigation. Further research into the specific structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

An In-Depth Technical Guide to the In Silico Modeling of Methyl 5-hydroxy-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, computational chemistry and molecular modeling have become indispensable tools, significantly accelerating the identification and optimization of novel therapeutic agents.[1][2] These in silico approaches offer a cost-effective and time-efficient alternative to traditional high-throughput screening, allowing researchers to predict the properties of molecules and their interactions with biological targets before committing to expensive and time-consuming laboratory synthesis and testing.[3][4][5] This guide provides a comprehensive, in-depth technical overview of the in silico modeling of Methyl 5-hydroxy-6-methoxypicolinate, a pyridine derivative with potential for biological activity.

Methyl 5-hydroxy-6-methoxypicolinate (Figure 1) is a small organic molecule with the chemical formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol .[6] Its structure, featuring a substituted pyridine ring, is a common scaffold in medicinal chemistry, known to be present in numerous FDA-approved drugs.[7] The pyridine ring's ability to form various non-covalent interactions is crucial for drug-target binding.[7]

This guide is designed for researchers, scientists, and drug development professionals. It will not follow a rigid template but will instead provide a logical and expert-driven workflow for the computational characterization of a novel compound like Methyl 5-hydroxy-6-methoxypicolinate. We will delve into the causality behind experimental choices, ensuring that each described protocol is part of a self-validating system.

Figure 1: Chemical Structure of Methyl 5-hydroxy-6-methoxypicolinate

  • IUPAC Name: methyl 5-hydroxy-6-methoxypyridine-2-carboxylate[6]

  • SMILES: COC1=C(C=CC(=N1)C(=O)OC)O[6]

  • CAS Number: 1256791-78-2[6]

Part 1: Foundational Characterization - Physicochemical Properties and ADMET Prediction

The initial step in the in silico evaluation of any potential drug candidate is the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[8][9] These properties are critical determinants of a drug's efficacy and safety and are a major cause of late-stage clinical trial failures.[10]

1.1: Drug-Likeness and Physicochemical Properties

Drug-likeness is a qualitative concept used to assess whether a compound is likely to have favorable pharmacokinetic properties. Several empirical rules, such as Lipinski's Rule of Five, are commonly used for this initial assessment. We will use open-access web servers like SwissADME or ADMETlab 2.0 to predict these properties for Methyl 5-hydroxy-6-methoxypicolinate.[4]

Table 1: Predicted Physicochemical Properties of Methyl 5-hydroxy-6-methoxypicolinate

PropertyPredicted ValueCompliance with Drug-Likeness Rules
Molecular Weight183.16 g/mol Yes (Lipinski's < 500)
LogP (octanol/water partition coefficient)To be calculatedYes (Lipinski's < 5)
Hydrogen Bond Donors1Yes (Lipinski's < 5)
Hydrogen Bond Acceptors4Yes (Lipinski's < 10)
Molar RefractivityTo be calculated-
Topological Polar Surface Area (TPSA)To be calculated-

Note: The LogP, Molar Refractivity, and TPSA values would be generated using a computational tool.

1.2: ADMET Prediction

Beyond simple physicochemical properties, a more detailed ADMET profile is necessary. This involves predicting properties such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 (CYP) inhibition, and potential toxicities. Utilizing in silico tools for ADMET prediction can significantly reduce the need for animal testing in the early stages of drug development.[3][11]

Table 2: Predicted ADMET Profile of Methyl 5-hydroxy-6-methoxypicolinate

ADMET ParameterPredicted OutcomeRationale and Implications
Absorption
Aqueous SolubilityTo be predictedHigh solubility is generally desirable for oral absorption.
Human Intestinal AbsorptionTo be predictedIndicates the extent of absorption from the gastrointestinal tract.
Distribution
Blood-Brain Barrier (BBB) PermeabilityTo be predictedCrucial for CNS-targeting drugs; undesirable for peripherally acting drugs.
P-glycoprotein (P-gp) SubstrateTo be predictedP-gp is an efflux pump that can limit drug distribution to tissues.
Metabolism
CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 InhibitorTo be predictedInhibition of CYPs can lead to drug-drug interactions.
Excretion
Renal Organic Cation Transporter (OCT2) SubstrateTo be predictedRelevant for renal clearance.
Toxicity
AMES ToxicityTo be predictedPredicts mutagenic potential.
hERG InhibitionTo be predictedInhibition of the hERG channel can lead to cardiotoxicity.
HepatotoxicityTo be predictedPredicts potential for liver damage.

Note: These predictions would be generated using a comprehensive ADMET prediction tool.

Experimental Protocol: ADMET Prediction using an Online Web Server
  • Obtain the SMILES string for Methyl 5-hydroxy-6-methoxypicolinate: COC1=C(C=CC(=N1)C(=O)OC)O.

  • Navigate to a web-based ADMET prediction tool such as SwissADME or ADMETlab 2.0.

  • Input the SMILES string into the query field.

  • Initiate the prediction process.

  • Analyze the output , which will provide data for the tables above.

  • Cross-validate the results by using multiple in silico tools to increase the reliability of the predictions.[8][9]

Part 2: Target Identification and Interaction Modeling

With a foundational understanding of the compound's likely pharmacokinetic profile, the next step is to identify potential biological targets and model its interactions. This is a critical phase in understanding the molecule's potential therapeutic applications.

2.1: Pharmacophore Modeling

Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target.[12] A pharmacophore model can be generated based on the structure of known active ligands (ligand-based) or the structure of the target's binding site (structure-based).[13][14] Since we do not have a known target for Methyl 5-hydroxy-6-methoxypicolinate, we will generate a ligand-based pharmacophore hypothesis based on its own structural features. This can then be used to screen databases of known protein structures to identify potential targets.

Key Pharmacophoric Features of Methyl 5-hydroxy-6-methoxypicolinate:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Aromatic Ring (AR)

  • Hydrophobic (HY) features

Experimental Protocol: Ligand-Based Pharmacophore Modeling and Virtual Screening
  • Generate a 3D conformation of Methyl 5-hydroxy-6-methoxypicolinate using a molecular modeling software (e.g., Schrödinger Maestro, MOE).

  • Identify the key pharmacophoric features on the 3D structure.

  • Create a pharmacophore query based on these features.

  • Use the pharmacophore query to screen a database of protein structures (e.g., the Protein Data Bank - PDB) to identify proteins with binding sites that complement the query.

  • Rank the hits based on a scoring function that evaluates the goodness of fit between the pharmacophore and the binding site.

2.2: Molecular Docking

Once a set of potential protein targets has been identified through pharmacophore-based virtual screening, molecular docking is employed to predict the preferred binding orientation of the ligand to the target and to estimate the binding affinity. This method is a cornerstone of structure-based drug design.[5]

Experimental Protocol: Molecular Docking
  • Prepare the protein structure:

    • Download the 3D structure of a potential target protein from the PDB.

    • Remove water molecules and any co-crystallized ligands.[15]

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Prepare the ligand structure:

    • Generate a low-energy 3D conformation of Methyl 5-hydroxy-6-methoxypicolinate.

    • Assign partial charges to the atoms.

  • Define the binding site:

    • Identify the active site or a potential allosteric binding site on the protein. This is often guided by the location of a co-crystallized ligand or by binding site prediction algorithms.

  • Perform the docking simulation using software such as AutoDock, Glide, or GOLD.[15][16] The software will explore different conformations and orientations of the ligand within the binding site and score them based on a scoring function.

  • Analyze the results:

    • Examine the predicted binding poses and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

    • The docking score provides an estimate of the binding affinity. Lower binding energy values typically indicate stronger binding.

Part 3: Advanced Computational Characterization

To gain a deeper understanding of the electronic properties of Methyl 5-hydroxy-6-methoxypicolinate and the dynamics of its interaction with a potential target, more computationally intensive methods can be employed.

3.1: Quantum Mechanics (QM) Calculations

Quantum mechanics calculations provide a more accurate description of molecular properties than classical molecular mechanics force fields.[17][18] They are particularly useful for studying electronic properties, reaction mechanisms, and systems where charge transfer is important.[19][20] Density Functional Theory (DFT) is a widely used QM method in drug discovery due to its balance of accuracy and computational efficiency.[17]

Applications of QM Calculations for Methyl 5-hydroxy-6-methoxypicolinate:

  • Calculation of partial charges: For use in molecular docking and molecular dynamics simulations.

  • Determination of molecular orbitals (HOMO and LUMO): To understand its reactivity.

  • Calculation of electrostatic potential: To identify regions of the molecule that are likely to engage in electrostatic interactions.

3.2: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.[21][22] While a QSAR model cannot be built for a single compound, it is a critical tool in lead optimization. If a series of analogues of Methyl 5-hydroxy-6-methoxypicolinate were synthesized and their biological activity against a specific target was measured, a QSAR model could be developed to guide the design of more potent compounds.

Workflow for In Silico Modeling

The following diagram illustrates the comprehensive workflow for the in silico modeling of a novel compound like Methyl 5-hydroxy-6-methoxypicolinate.

in_silico_workflow cluster_start Initial Data cluster_physchem Physicochemical & ADMET Prediction cluster_target_id Target Identification cluster_interaction Interaction Modeling cluster_optimization Lead Optimization (Hypothetical) start Methyl 5-hydroxy-6-methoxypicolinate (SMILES String) physchem Predict Physicochemical Properties (e.g., Lipinski's Rule of Five) start->physchem admet Predict ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) physchem->admet pharmacophore Ligand-Based Pharmacophore Modeling admet->pharmacophore virtual_screening Virtual Screening of Protein Databases pharmacophore->virtual_screening docking Molecular Docking (Binding Pose & Affinity Prediction) virtual_screening->docking qm Quantum Mechanics Calculations (Electronic Properties) docking->qm md Molecular Dynamics Simulations (Binding Stability) docking->md qsar QSAR Modeling (with analogue data) md->qsar

Caption: A comprehensive workflow for the in silico modeling of a novel compound.

Conclusion

This in-depth technical guide has outlined a systematic and scientifically rigorous workflow for the in silico modeling of Methyl 5-hydroxy-6-methoxypicolinate. By starting with fundamental physicochemical and ADMET predictions, moving through target identification using pharmacophore modeling and molecular docking, and culminating in advanced computational characterization with quantum mechanics, a comprehensive profile of this novel compound can be generated. This computational approach allows for the efficient and cost-effective evaluation of new chemical entities, paving the way for more focused and successful experimental validation in the drug discovery pipeline.[23][24] The integration of these computational tools is transforming the pharmaceutical landscape, offering unprecedented opportunities to accelerate the discovery and development of new medicines.[23]

References

  • Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • Choudhary, D., et al. (2025). Pharmacophore modeling in drug design. Advances in Pharmacology, 103, 313-324. [Link]

  • Gimeno, A., et al. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Scarpino, A., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules, 27(19), 6430. [Link]

  • Pharmacophore Modeling in Computational Drug Design: A Critical Review. (2023). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 2031-2048. [Link]

  • Roozbahani, P., et al. (2025). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. Chemical Review and Letters. [Link]

  • Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology. [Link]

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025). MDPI. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025). PubMed. [Link]

  • The Computational Revolution in Small Molecule Drug Discovery. (2024). PharmaFeatures. [Link]

  • Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate. [Link]

  • Molecular Docking Tutorial. (n.d.). University of Naples Federico II. [Link]

  • A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. (2024). YouTube. [Link]

  • Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023). YouTube. [Link]

  • Step-by-Step Tutorial on Molecular Docking. (2024). Omics Tutorials. [Link]

  • In Silico ADMET Prediction Service. (n.d.). CD ComputaBio. [Link]

  • QSAR Model Development for Pyridines. (n.d.). Scribd. [Link]

  • Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395. [Link]

  • Roozbahani, P., et al. (2023). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. Chemical Review and Letters. [Link]

  • User-Friendly Quantum Mechanics: Applications for Drug Discovery. (2020). ResearchGate. [Link]

  • Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (2024). Auctores Publishing. [Link]

  • In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. (2021). ResearchGate. [Link]

  • The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research. [Link]

  • Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. (2008). PMC. [Link]

  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (2022). Neuroquantology. [Link]

  • Agoni, C., et al. (2017). Quantum mechanics implementation in drug-design workflows: does it really help?. Drug Design, Development and Therapy, 11, 281-292. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2023). Semantic Scholar. [Link]

  • Methyl 5-hydroxy-6-methoxypicolinate. (n.d.). AMERICAN ELEMENTS. [Link]

Sources

A Comprehensive Technical Guide to Substituted Picolinates: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinate Scaffold as a Privileged Motif

Picolinic acid, or pyridine-2-carboxylic acid, is an endogenous metabolite of the amino acid tryptophan.[1] Its derivatives, collectively known as substituted picolinates, represent a class of compounds with remarkable versatility and significance across scientific disciplines. The picolinate scaffold, featuring a pyridine ring with a carboxyl group at the 2-position, is considered a "privileged structure" in medicinal chemistry.[2][3] This designation stems from its unique electronic and structural properties, which allow it to bind to a wide array of biological targets and serve as an exceptional chelating agent for various metal ions.[2]

Changes in the substitution pattern on the picolinic acid structure introduce a high degree of chemical diversity, enabling the development of novel therapeutic agents with enhanced potency and reduced toxicity.[1] Beyond medicine, substituted picolinates are integral to the fields of catalysis, materials science, and agrochemistry. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse applications of these multifaceted compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthetic Methodologies - Crafting Chemical Diversity

The strategic synthesis of substituted picolinates is fundamental to exploring their potential. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and efficiency. Here, we detail several field-proven methodologies, explaining the causality behind these experimental choices.

Functionalization of the Carboxyl Group: Ester and Amide Synthesis

The most direct approach to derivatization involves the activation of the carboxylic acid moiety of a picolinic acid precursor. This method is ideal for creating libraries of esters and amides to probe structure-activity relationships related to the carboxylate function.

Causality: Converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, is necessary to overcome the relatively low reactivity of the acid itself. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation because it produces gaseous byproducts (SO₂ and HCl) that are easily removed, simplifying purification.[3][4] The subsequent nucleophilic acyl substitution with an alcohol or amine is typically performed in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl generated, driving the reaction to completion.

Experimental Protocol: General Synthesis of Picolinate Esters [3]

  • Activation: To a stirred solution of the desired picolinic acid derivative (1 equivalent) in a suitable anhydrous solvent (e.g., CH₂Cl₂), add a catalytic amount of N,N-Dimethylformamide (DMF). Carefully add thionyl chloride (1.5-2.0 equivalents) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (e.g., 80 °C) for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.[4]

  • Workup (Acyl Chloride): Remove the excess thionyl chloride under reduced pressure. The resulting crude picolinoyl chloride hydrochloride can be used directly or precipitated by adding anhydrous diethyl ether.

  • Esterification: Dissolve the crude picolinoyl chloride hydrochloride in anhydrous Tetrahydrofuran (THF). Add the desired alcohol or phenol (1 equivalent) followed by the slow addition of triethylamine (2 equivalents).

  • Reaction & Purification: Stir the reaction mixture at room temperature for 12 hours. Filter the mixture to remove triethylammonium chloride salt and concentrate the filtrate in vacuo. The crude ester can then be purified by column chromatography or recrystallization.

Diagram: Workflow for Picolinate Ester Synthesis

G cluster_activation Activation Step cluster_esterification Esterification Step start Picolinic Acid Derivative reagent1 SOCl₂, cat. DMF start->reagent1 intermediate Picolinoyl Chloride Hydrochloride reagent1->intermediate Reflux reagent2 Alcohol/Phenol, Triethylamine, THF intermediate->reagent2 product Crude Picolinate Ester reagent2->product Stir 12h, RT purification Purification (Column Chromatography) product->purification final_product Pure Picolinate Ester purification->final_product

Caption: General workflow for the synthesis of picolinate esters via an acyl chloride intermediate.

Ring Functionalization: Palladium-Catalyzed Cross-Coupling

To introduce diversity on the pyridine ring itself, particularly aryl or heteroaryl substituents, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction are indispensable. This strategy is paramount in modern drug discovery for rapidly generating novel analogues with modified steric and electronic properties.

Causality: The Suzuki-Miyaura reaction is favored due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids. The catalytic cycle involves a palladium(0) species that undergoes oxidative addition into the carbon-halogen bond of a halo-picolinate, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the catalyst.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 3-Aryl-Picolinates [3]

  • Reaction Setup: In a reaction vessel, combine the ethyl 3-bromo-picolinate (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (2 equivalents).

  • Solvent & Degassing: Add a degassed solvent mixture, typically Toluene/Ethanol/Water. Degas the reaction mixture again by bubbling with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) under an inert atmosphere. Monitor the reaction progress using TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final aryl-substituted picolinate.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

G start_materials Halo-Picolinate Ester + Arylboronic Acid reaction Reaction Mixture (Degassed) start_materials->reaction catalyst_system Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) + Solvent catalyst_system->reaction heating Heat (Reflux) under Inert Atmosphere reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification by Column Chromatography workup->purification final_product Aryl-Substituted Picolinate purification->final_product

Caption: General workflow for Suzuki-Miyaura cross-coupling to synthesize aryl-substituted picolinates.

Advanced Multi-Component Reactions

Modern synthetic chemistry emphasizes efficiency and sustainability. Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are exemplary in this regard. The synthesis of complex picolinates can be achieved via MCRs, often facilitated by novel catalysts.

Causality: A notable example is the synthesis of picolinates using a UiO-66(Zr)-based metal-organic framework (MOF) as a heterogeneous catalyst.[5][6] This approach leverages the MOF's high surface area and tailored active sites to facilitate a cascade of reactions involving an aldehyde, malononitrile, ammonium acetate, and ethyl 2-oxopropanoate.[6] The reaction proceeds through a cooperative vinylogous anomeric-based oxidation mechanism, a sophisticated process that avoids the need for external oxidizing agents.[6] The key advantage is the ability to construct the substituted pyridine ring and install multiple functional groups in a single, atom-economical step.

Part 2: Applications in Drug Discovery and Medicinal Chemistry

The picolinate scaffold is a cornerstone of numerous pharmacologically active molecules due to its favorable physicochemical properties and versatile binding capabilities.

Structure-Activity Relationships (SAR)

Understanding how specific structural modifications influence biological activity is the essence of medicinal chemistry.[7] Picolinate derivatives have been the subject of extensive SAR studies.

  • Antimicrobial Selectivity: In the development of antibiotics against Clostridioides difficile, a key breakthrough was achieved by modifying an isonicotinamide (substituent at position 4) to a picolinamide (substituent at position 2).[8] An initial lead compound was equally active against MRSA and C. difficile. Moving the core scaffold to a 2,4-substituted picolinamide resulted in a remarkable 1024-fold increase in selectivity for C. difficile, demonstrating the profound impact of substituent placement on target specificity.[8]

  • Herbicidal Potency: For 6-(pyrazolyl)-2-picolinic acid herbicides, QSAR models have shown that the nature and position of substituents on the pyrazole and phenyl rings are critical for activity.[9][10] These computational models guide the synthesis of more potent analogues by predicting the impact of steric and electronic changes on binding to the target auxin receptor.[9][10]

  • Cholinesterase Inhibition: In a series of picolinamide derivatives designed as acetylcholinesterase (AChE) inhibitors for potential Alzheimer's disease treatment, the position of a dimethylamine side chain was found to markedly influence inhibitory activity and selectivity over butyrylcholinesterase (BChE).[11]

SAR InsightTherapeutic AreaKey Structural ChangeResulting EffectReference
Target SelectivityAntibacterials (C. difficile)Isomerization from isonicotinamide to 2,4-substituted picolinamide>1000-fold increase in selectivity for C. difficile over MRSA[8]
Potency EnhancementHerbicidesSubstitution on 6-position pyrazolyl-phenyl groupIncreased binding to auxin receptor and enhanced herbicidal activity[9][10]
Activity ModulationAChE InhibitorsVaried substitution position of dimethylamine side chainMarked influence on inhibitory activity and selectivity against AChE vs. BChE[11]
Table 1: Summary of Structure-Activity Relationship (SAR) Insights for Substituted Picolinates.
Therapeutic Indications

Substituted picolinates have demonstrated a broad spectrum of pharmacological activities.[1]

  • Antiviral and Anticancer: Picolinic acid and its derivatives can chelate metal ions in enzymes required for viral replication or tumor growth, leading to antiviral, antineoplastic, and anti-inflammatory effects.[1] Certain novel derivatives have been shown to induce endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells.[12][13]

  • Anticonvulsant: A series of picolinic acid amides have been evaluated for their anticonvulsant properties, with picolinic acid 2-fluorobenzylamide identified as a particularly potent compound.[3][14]

  • Metabolic Health (Chromium Picolinate): Chromium(III) picolinate is a widely used nutritional supplement. The picolinate ligand enhances the bioavailability of chromium, an essential trace mineral involved in carbohydrate and lipid metabolism.[15][16] It is primarily used to improve insulin sensitivity and support glucose metabolism in patients with or at risk of type 2 diabetes.[15]

Diagram: Hypothetical Kinase Inhibition Signaling Pathway

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor pathway_start Kinase A receptor->pathway_start Dimerization & Autophosphorylation picolinate Picolinate-Derived Kinase Inhibitor picolinate->pathway_start Inhibition pathway_mid Kinase B pathway_start->pathway_mid Phosphorylation Cascade pathway_end Transcription Factor pathway_mid->pathway_end response Cell Proliferation, Survival pathway_end->response Gene Expression

Caption: Hypothetical inhibition of a kinase signaling pathway by a picolinate-derived drug candidate.

Part 3: Applications in Catalysis and Materials Science

The strong chelating ability of the picolinate scaffold makes it an excellent ligand for creating functional coordination materials and catalysts.

  • Coordination Polymers and MOFs: Picolinate linkers are used to assemble diverse coordination polymers (CPs).[17] The structure of the resulting material can be tuned by factors such as the metal ion, reaction temperature, and the presence of other ligands.[17] One such manganese-based CP has been shown to act as a stable and recyclable heterogeneous catalyst for the cyanosilylation of aldehydes.[17]

  • Luminescent Sensors: Lanthanide CPs built with picolinate-based ligands exhibit robust structures and strong luminescence.[18][19] The picolinate ligand can act as an "antenna," efficiently absorbing UV light and transferring the energy to the lanthanide ion (e.g., Europium(III)), which then emits at its characteristic wavelength.[19] This property has been harnessed to create sensors that can selectively detect nitroaromatic compounds and Fe³⁺ ions in aqueous solutions through luminescence quenching.[18][19]

  • MRI Contrast Agents: Researchers are attaching picolinate pendant arms to macrocyclic polyamines like cyclen to create thermodynamically stable complexes with Mn(II).[20] These complexes are being investigated as potential alternatives to gadolinium-based MRI contrast agents.[20]

Application AreaPicolinate RoleFunctionalityExampleReference
Heterogeneous CatalysisBridging LigandForms a recyclable Mn(II) coordination polymerCatalyzes cyanosilylation of aldehydes[17]
Chemical SensingLigand & "Antenna"Forms luminescent Europium(III) coordination polymersDetects nitrobenzene and Fe³⁺ via luminescence quenching[18][19]
Medical ImagingChelating AgentForms stable Mn(II) macrocyclic complexesPotential MRI contrast agents[20]
Table 2: Applications of Substituted Picolinates in Materials Science.

Conclusion and Future Outlook

Substituted picolinates are a testament to the power of a privileged scaffold in chemical and biological sciences. From their origins as simple tryptophan metabolites, they have evolved into a cornerstone of drug discovery, a versatile tool in catalysis, and a building block for advanced functional materials. The strategic modification of the picolinate core, guided by mechanistic understanding and computational models, continues to yield compounds with exquisitely tuned properties. Future research will undoubtedly focus on developing more sustainable and efficient synthetic routes, exploring novel substitution patterns for untapped biological targets, and designing sophisticated picolinate-based materials for next-generation sensing, imaging, and catalytic applications. The journey of the substituted picolinate is far from over; it remains a rich and rewarding field for scientific exploration.

References

  • Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives - IJIRT. (n.d.). Retrieved January 15, 2026, from [Link]

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH. (2023, February 2). Retrieved January 15, 2026, from [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed. (2023, February 2). Retrieved January 15, 2026, from [Link]

  • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity - Pharmacia. (2021, September 8). Retrieved January 15, 2026, from [Link]

  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity | Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]

  • New Derivatives of Picolinic Acid and Nicotinic Acid with Anticonvulsant Activity. (2005, October 1). Retrieved January 15, 2026, from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Coordination Polymers Driven by Carboxy Functionalized Picolinate Linkers: Hydrothermal Assembly, Structural Multiplicity, and Catalytic Features | Crystal Growth & Design - ACS Publications. (2021, August 2). Retrieved January 15, 2026, from [Link]

  • Chromium(III) picolinate - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • CN101318929B - Synthesis process for chromium picolinate - Google Patents. (n.d.).
  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3 | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Picolinate-Containing Macrocyclic Mn2+ Complexes as Potential MRI Contrast Agents | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Clinical Profile of Chromium Picolinate for Compounding - GlobalRx. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate - BIO Web of Conferences. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis and Characterization of New Picolinate Metal Complexes - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? - PMC. (2023, July 27). Retrieved January 15, 2026, from [Link]

  • Chemical properties and biotoxicity of several chromium picolinate derivatives - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications | Inorganic Chemistry - ACS Publications. (2021, July 6). Retrieved January 15, 2026, from [Link]

  • Chromium Picolinate - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved January 15, 2026, from [Link]

  • Picolinate – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 15, 2026, from [Link]

  • Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications - PMC - NIH. (2021, July 7). Retrieved January 15, 2026, from [Link]

  • Chromium Picolinate | Active Pharmaceutical Ingredients - Bayview Pharmacy. (n.d.). Retrieved January 15, 2026, from [Link]

  • The potential value and toxicity of chromium picolinate as a nutritional supplement, weight loss agent and muscle development agent - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Influence of picolinate ancillary ligands on unique photophysical properties of Ir(ppz)2(LX). (2022, May 13). Retrieved January 15, 2026, from [Link]

  • Mixed ligand cobalt(II) picolinate complexes: synthesis, characterization, DNA binding and photocleavage - PubMed. (2011, January 21). Retrieved January 15, 2026, from [Link]

  • Structural study of picolinamide complexes of Ni(II), Zn(II), Cd(II), and Hg(II) nitrates in solid state and solution | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Proposed mechanism for the synthesis of picolinate and picolinic acid... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. (2022, July 28). Retrieved January 15, 2026, from [Link]

  • Editorial Catalysts: Supported Metal Catalysts and Their Applications in Fine Chemicals. (2021, June 29). Retrieved January 15, 2026, from [Link]

  • Lanthanide complexes of a picolinate ligand derived from 1,4,7-triazacyclononane with potential application in magnetic resonance imaging and time-resolved luminescence imaging - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

Methodological & Application

Introduction: The Significance of Substituted Picolinates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Methyl 5-hydroxy-6-methoxypicolinate

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. Methyl 5-hydroxy-6-methoxypicolinate, a polysubstituted pyridine derivative, represents a valuable building block for the synthesis of more complex molecules. Its array of functional groups—a hydroxyl, a methoxy, and a methyl ester—offers multiple points for diversification, making it a desirable intermediate for the exploration of novel chemical entities with potential therapeutic applications. This document provides a comprehensive guide to a proposed synthetic route for methyl 5-hydroxy-6-methoxypicolinate, grounded in established organic chemistry principles. Each step is detailed with procedural instructions and an explanation of the underlying chemical rationale.

Proposed Synthetic Pathway: A Multi-Step Approach

While a direct, one-pot synthesis of methyl 5-hydroxy-6-methoxypicolinate is not prominently described in the literature, a logical and robust multi-step pathway can be devised. The proposed synthesis commences with the commercially available starting material, 2-amino-5-bromopyridine, and proceeds through a series of transformations to construct the target molecule. This pathway is designed to be efficient and to utilize well-understood reactions, thereby increasing the probability of a successful outcome.

Synthetic_Pathway A 2-Amino-5-bromopyridine B 2-Bromo-5-hydroxypyridine A->B  Diazotization  H2O, H2SO4, NaNO2 C 5-(Benzyloxy)-2-bromopyridine B->C  Benzylation  BnBr, K2CO3, Acetone D 5-(Benzyloxy)-6-methoxypyridine C->D  Methoxylation  Pd(OAc)2, P(tBu)3, NaOtBu, Toluene E 5-(Benzyloxy)-6-methoxypicolinic acid D->E  Carboxylation  n-BuLi, THF, -78 °C; then CO2 F Methyl 5-(benzyloxy)-6-methoxypicolinate E->F  Esterification  MeOH, H2SO4 (cat.) G Methyl 5-hydroxy-6-methoxypicolinate F->G  Hydrogenolysis  H2, Pd/C, EtOH

Caption: Proposed synthetic pathway for Methyl 5-hydroxy-6-methoxypicolinate.

Experimental Protocols and Scientific Rationale

Step 1: Synthesis of 2-Bromo-5-hydroxypyridine from 2-Amino-5-bromopyridine

Rationale: The initial step involves the conversion of the amino group of 2-amino-5-bromopyridine into a hydroxyl group via a diazotization reaction. This is a classic and reliable method for the introduction of a hydroxyl group onto an aromatic ring. The diazonium salt intermediate is unstable and readily decomposes in the presence of water to yield the desired phenol.

Protocol:

  • To a stirred solution of concentrated sulfuric acid in water, cool to 0-5 °C in an ice bath.

  • Slowly add 2-amino-5-bromopyridine to the cooled acid solution while maintaining the temperature below 10 °C.

  • In a separate flask, dissolve sodium nitrite in cold water.

  • Add the sodium nitrite solution dropwise to the pyridine solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Heat the mixture to 90-95 °C and maintain this temperature until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-hydroxypyridine.

Step 2: Protection of the Hydroxyl Group - Synthesis of 5-(Benzyloxy)-2-bromopyridine

Rationale: The hydroxyl group is protected as a benzyl ether to prevent it from interfering with the subsequent organometallic and coupling reactions. The benzyl group is a robust protecting group that is stable to a wide range of reaction conditions and can be selectively removed at a later stage.[1][2]

Protocol:

  • To a solution of 2-bromo-5-hydroxypyridine in acetone, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 5-(benzyloxy)-2-bromopyridine.

Step 3: Palladium-Catalyzed Methoxylation - Synthesis of 5-(Benzyloxy)-6-methoxypyridine

Rationale: This step aims to introduce the methoxy group at the 6-position of the pyridine ring. A palladium-catalyzed C-H activation/methoxylation is a modern and powerful tool for this transformation. While challenging, the use of a suitable palladium catalyst and ligand system can facilitate the direct methoxylation. Alternatively, a more classical approach would involve a nucleophilic substitution on a 6-halopyridine derivative.

Protocol (Proposed):

  • In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine 5-(benzyloxy)-2-bromopyridine, palladium(II) acetate (Pd(OAc)₂), and a suitable phosphine ligand (e.g., tri-tert-butylphosphine, P(tBu)₃).

  • Add sodium tert-butoxide (NaOtBu) and dry toluene.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add dry methanol to the reaction mixture.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 18-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Step 4: Carboxylation - Synthesis of 5-(Benzyloxy)-6-methoxypicolinic Acid

Rationale: The carboxylic acid moiety is introduced at the 2-position via a lithium-halogen exchange followed by carboxylation with carbon dioxide.[3][4][5][6] This is a highly effective method for converting aryl halides into carboxylic acids. The reaction is performed at low temperatures to ensure the stability of the organolithium intermediate.

Protocol:

  • Dissolve 5-(benzyloxy)-6-methoxypyridine in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at this temperature for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction with water and acidify to pH 3-4 with dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 5-(benzyloxy)-6-methoxypicolinic acid.

Step 5: Fischer Esterification - Synthesis of Methyl 5-(benzyloxy)-6-methoxypicolinate

Rationale: The carboxylic acid is converted to its methyl ester via Fischer esterification.[7][8][9][10][11] This acid-catalyzed reaction with an excess of methanol drives the equilibrium towards the formation of the ester.

Protocol:

  • Dissolve 5-(benzyloxy)-6-methoxypicolinic acid in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the solution to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ester.

  • Purify by column chromatography if necessary.

Step 6: Deprotection - Synthesis of Methyl 5-hydroxy-6-methoxypicolinate

Rationale: The final step is the removal of the benzyl protecting group to unveil the free hydroxyl group. Catalytic hydrogenolysis is the method of choice for this deprotection as it is clean and efficient, yielding toluene as the only byproduct.[12][13][14][15][16][17][18][19]

Protocol:

  • Dissolve methyl 5-(benzyloxy)-6-methoxypicolinate in ethanol or methanol in a hydrogenation flask.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the final product, methyl 5-hydroxy-6-methoxypicolinate.

Quantitative Data Summary

StepStarting MaterialReagentsProductExpected Yield (%)
12-Amino-5-bromopyridineH₂SO₄, NaNO₂, H₂O2-Bromo-5-hydroxypyridine60-70
22-Bromo-5-hydroxypyridineBnBr, K₂CO₃, Acetone5-(Benzyloxy)-2-bromopyridine85-95
35-(Benzyloxy)-2-bromopyridinePd(OAc)₂, P(tBu)₃, NaOtBu, Toluene, MeOH5-(Benzyloxy)-6-methoxypyridine50-60 (Optimization may be required)
45-(Benzyloxy)-6-methoxypyridinen-BuLi, THF, CO₂5-(Benzyloxy)-6-methoxypicolinic acid70-80
55-(Benzyloxy)-6-methoxypicolinic acidMeOH, H₂SO₄Methyl 5-(benzyloxy)-6-methoxypicolinate90-98
6Methyl 5-(benzyloxy)-6-methoxypicolinateH₂, Pd/C, EtOHMethyl 5-hydroxy-6-methoxypicolinate>95

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation and Reaction cluster_purification Work-up and Purification start Start with 2-Amino-5-bromopyridine diazotization Diazotization start->diazotization benzylation Benzylation (Protection) diazotization->benzylation workup1 Neutralization & Extraction diazotization->workup1 methoxylation Methoxylation benzylation->methoxylation workup2 Filtration & Concentration benzylation->workup2 carboxylation Carboxylation methoxylation->carboxylation workup3 Aqueous Work-up & Extraction methoxylation->workup3 esterification Esterification carboxylation->esterification workup4 Acidification & Extraction carboxylation->workup4 hydrogenolysis Hydrogenolysis (Deprotection) esterification->hydrogenolysis workup5 Neutralization & Extraction esterification->workup5 end_product Final Product: Methyl 5-hydroxy-6-methoxypicolinate hydrogenolysis->end_product workup6 Filtration & Concentration hydrogenolysis->workup6 purification1 Column Chromatography workup1->purification1 purification2 Column Chromatography workup2->purification2 purification3 Column Chromatography workup3->purification3 purification4 Column Chromatography (optional) workup5->purification4

Caption: A generalized workflow for the synthesis of Methyl 5-hydroxy-6-methoxypicolinate.

Conclusion

The synthetic protocol detailed herein provides a comprehensive and logical pathway for the preparation of methyl 5-hydroxy-6-methoxypicolinate. By leveraging a series of well-established chemical transformations, this guide offers researchers a solid foundation for the synthesis of this valuable building block. It is important to note that the proposed methoxylation step may require further optimization. Adherence to standard laboratory safety practices is essential throughout the execution of these protocols. The successful synthesis of this target molecule will undoubtedly facilitate further research into novel pyridine-based compounds with potential applications in drug discovery and materials science.

References

  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468.
  • ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Eureka. (n.d.). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101817779B - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof.
  • Ghasemi, H., et al. (2021). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. PMC.
  • LookChem. (n.d.). Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C Due to the Presence of Ammonia, Pyridine or Ammonium Acetate. Retrieved from [Link]

  • Riley, J. G., & Grindley, T. B. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers.
  • Mandal, P. K., & Misra, A. K. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. PMC.
  • BYU ScholarsArchive. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257-260.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of C. 5-Benzyloxy-6-methyl-2-pyridinecarboxaldehyde. Retrieved from [Link]

  • Angene. (n.d.). methyl 6-bromo-2-methoxy-pyridine-3-carboxylate, min 97%, 100 mg. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • Peking University. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • University of Novi Sad. (n.d.). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Retrieved from [Link]

  • Wang, D. H., et al. (2013). Palladium-catalyzed C-H activation/cross-coupling of pyridine N-oxides with nonactivated secondary alkyl bromides. Journal of the American Chemical Society, 135(2), 616-619.
  • D-Carbonize. (n.d.). Palladium-catalyzed methoxycarbonylation of a commodity CO2-sourced δ-valerolactone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Palladium-catalysed hydroxylation and alkoxylation. Retrieved from [Link]

  • European Patent Office. (1989). Process for the synthesis of 2-methoxy-6-bromo-naphthalene - EP 0179447 B1. Retrieved from [Link]

  • National Institutes of Health. (2014). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. Retrieved from [Link]

  • PubMed. (2008). Synthesis of a 6-aryloxymethyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one: a muscarinic (M3) antagonist. Retrieved from [Link]

  • PubMed. (2003). Intermolecular methoxycarbonylation of terminal alkynes catalyzed by palladium(II) bis(oxazoline) complexes. Retrieved from [Link]

Sources

Application Note & Protocol: Quantitative Analysis of Methyl 5-hydroxy-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-hydroxy-6-methoxypicolinate is a substituted pyridine carboxylic acid ester of increasing interest in pharmaceutical and chemical research. Its precise and accurate quantification is paramount for various stages of drug development, including pharmacokinetic studies, stability testing, and quality control of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to a validated analytical method for the quantification of Methyl 5-hydroxy-6-methoxypicolinate, designed to meet the stringent requirements of regulatory bodies. The methodologies described herein are grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4][5]

Method Development Strategy: Rationale for Technique Selection

The chemical structure of Methyl 5-hydroxy-6-methoxypicolinate, featuring a UV-absorbing pyridine ring and polar functional groups (hydroxyl and methoxy), makes it an ideal candidate for analysis by reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. This technique offers a balance of specificity, sensitivity, and cost-effectiveness, making it a workhorse in most analytical laboratories.

For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also proposed. The inherent selectivity of MS detection minimizes interference from matrix components and allows for lower limits of quantification.[6][7]

This guide will focus on a detailed HPLC-UV method, followed by key considerations for adapting the method to an LC-MS/MS platform.

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle

The HPLC method separates Methyl 5-hydroxy-6-methoxypicolinate from potential impurities and degradation products based on its partitioning between a non-polar stationary phase (C18) and a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte with a UV detector at its wavelength of maximum absorbance (λmax).

Apparatus and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: XBridge C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Software: OpenLab CDS or equivalent chromatography data system.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Methyl 5-hydroxy-6-methoxypicolinate reference standard (purity ≥98%)

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: 50:50 (v/v) Methanol:Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Methyl 5-hydroxy-6-methoxypicolinate reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions
ParameterConditionRationale
Column XBridge C18, 4.6 x 150 mm, 5 µmC18 stationary phase provides good retention for moderately polar compounds.
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase BA gradient is employed to ensure good resolution from early and late eluting impurities.
Gradient Program 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-25 min, 10% BThe shallow initial gradient allows for separation of polar impurities, while the steeper ramp elutes the main analyte and any non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for achieving good peak shape and sensitivity.
Detection Wavelength Determined by λmax scan (typically 270-280 nm for substituted pyridines)Detection at the wavelength of maximum absorbance provides the highest sensitivity.
Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification ref_std Reference Standard stock_sol Prepare Stock Solution (1000 µg/mL) ref_std->stock_sol sample Test Sample sample_sol Prepare Sample Solution sample->sample_sol working_std Prepare Working Standards (1-100 µg/mL) stock_sol->working_std autosampler Inject into HPLC working_std->autosampler Calibrants sample_sol->autosampler Samples hplc_system Chromatographic Separation (C18 Column, Gradient Elution) autosampler->hplc_system dad_detector UV/DAD Detection hplc_system->dad_detector chromatogram Generate Chromatogram dad_detector->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve Standard Areas quantification Quantify Analyte peak_integration->quantification Sample Area calibration_curve->quantification

Caption: Workflow for the HPLC-UV quantification of Methyl 5-hydroxy-6-methoxypicolinate.

Method Validation (as per ICH Q2(R1))

A robust analytical method must be validated to ensure it is suitable for its intended purpose.[8][9][10] The following parameters should be assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11][12]

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a sample of the reference standard.

    • Analyze a sample containing the analyte and potential impurities or degradation products (from forced degradation studies).

    • Peak purity analysis using a DAD detector should be performed to confirm that the analyte peak is spectrally homogeneous.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

  • Protocol:

    • Analyze a series of at least five concentrations of the reference standard across the desired range (e.g., 1-100 µg/mL).

    • Plot a graph of the peak area versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

    • Acceptance Criteria: r² ≥ 0.999.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

  • Protocol: The range is confirmed by the linearity, accuracy, and precision data. For an assay, a typical range is 80% to 120% of the test concentration.[12]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each concentration in triplicate.

    • Calculate the percentage recovery.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision):

    • Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD).

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD.

    • Acceptance Criteria: RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Protocol (based on the standard deviation of the response and the slope):

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze a sample under each varied condition and assess the impact on retention time, peak area, and resolution.

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits.

Validation Parameters Summary
Validation ParameterTypical Acceptance Criteria
Specificity No interference at the analyte's retention time. Peak purity > 990.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
LOD Signal-to-Noise ratio of ~3:1
LOQ Signal-to-Noise ratio of ~10:1
Robustness System suitability parameters pass under varied conditions.

LC-MS/MS Method Considerations

For higher sensitivity and selectivity, an LC-MS/MS method can be developed.

Key Adaptations
  • Ionization Source: Electrospray Ionization (ESI) in positive mode is likely to be effective due to the basic nitrogen in the pyridine ring.

  • Detection: Multiple Reaction Monitoring (MRM) would be used for quantification. This involves monitoring a specific precursor ion to product ion transition.

    • Precursor Ion: [M+H]⁺

    • Product Ions: Determined by fragmentation of the precursor ion in the collision cell.

  • Mobile Phase: Volatile buffers such as ammonium formate or ammonium acetate should be used instead of non-volatile buffers like phosphate. The use of 0.1% formic acid is compatible with MS detection.[13]

  • Sample Preparation: May require more rigorous cleanup, such as Solid-Phase Extraction (SPE), especially for biological matrices.

LC-MS/MS Workflow

LCMS_Workflow sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) lc_separation UPLC/HPLC Separation sample_prep->lc_separation esi_source Electrospray Ionization (ESI) lc_separation->esi_source q1 Quadrupole 1 (Q1) Precursor Ion Selection esi_source->q1 q2 Quadrupole 2 (Q2) Collision-Induced Dissociation q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 detector Detector q3->detector data_analysis Data Analysis & Quantification detector->data_analysis

Caption: A typical workflow for LC-MS/MS analysis.

Conclusion

This application note provides a detailed framework for the development and validation of a robust HPLC-UV method for the quantification of Methyl 5-hydroxy-6-methoxypicolinate. The outlined protocols are based on established scientific principles and regulatory guidelines, ensuring the generation of reliable and reproducible data. For analyses requiring enhanced sensitivity and selectivity, the provided considerations for LC-MS/MS serve as a starting point for method adaptation. Adherence to these comprehensive validation procedures is critical for ensuring the quality and integrity of analytical results in a regulated environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • Validation of Impurity Methods, Part II. LCGC North America. 2014. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. 2013. Available from: [Link]

  • GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells. PubMed. Available from: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Proclinical. 2025. Available from: [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Available from: [Link]

  • GC-MS analysis of fatty acid picolinyl ester derivatives. Figshare. 2016. Available from: [Link]

  • Picolinyl esters for the structural determination of fatty acids by GC/MS. PubMed. Available from: [Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research. 2012. Available from: [Link]

  • A comparison of pyrrolidide and picolinyl ester derivatives for the identification of fatty acids in natural samples by gas chromatography-mass spectrometry. PubMed. Available from: [Link]

  • Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids. PubMed. Available from: [Link]

  • High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. National Institutes of Health. Available from: [Link]

  • Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. NASA. 2013. Available from: [Link]

  • Pyridine-2,6-dicarboxylic acid esters – new ligands for extraction and determination of metals. Journal of Analytical Chemistry. Available from: [Link]

  • Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. National Institutes of Health. Available from: [Link]

  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. Available from: [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. National Institutes of Health. Available from: [Link]

  • Analytical Methods. Royal Society of Chemistry. Available from: [Link]

  • Process for the preparation of pyridine carboxylic acid esters. Google Patents.
  • Quantitative Determination of Methyl and Propyl P-Hydroxybenzoates by High-Performance Liquid Chromatography. PubMed. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]

  • A Sensitive LC-MS/MS Method for Palytoxin Using Lithium Cationization. MDPI. Available from: [Link]

  • High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. PubMed. Available from: [Link]

  • Methyl 5-hydroxy-3-pyridinecarboxylate (≥96.5% (HPLC); 97%). Amerigo Scientific. Available from: [Link]

  • UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). MDPI. Available from: [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. Available from: [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies. Available from: [Link]

  • Esterification of pyridine carboxylic acids. Google Patents.
  • Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. Preprints.org. 2025. Available from: [Link]

Sources

Application Notes and Protocols for Methyl 5-hydroxy-6-methoxypicolinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-hydroxy-6-methoxypicolinate is a substituted pyridine derivative poised to serve as a versatile scaffold in medicinal chemistry. Its unique arrangement of a hydroxyl group, a methoxy group, and a methyl ester on a picolinic acid framework presents a rich chemical space for the design and synthesis of novel therapeutic agents. The picolinic acid motif is a well-established "privileged" structure in drug discovery, known for its ability to chelate metals and interact with various biological targets.[1][2] This technical guide provides a comprehensive overview of Methyl 5-hydroxy-6-methoxypicolinate, including a proposed synthetic pathway, physicochemical properties, potential medicinal chemistry applications, and detailed protocols for its characterization and derivatization. While specific literature on this exact molecule is limited, this guide draws upon established principles and data from structurally related compounds to provide a robust starting point for its application in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 5-hydroxy-6-methoxypicolinate is presented below.

PropertyValueSource
Molecular Formula C₈H₉NO₄[3]
Molecular Weight 183.16 g/mol [3]
CAS Number 1256791-78-2[3]
IUPAC Name methyl 5-hydroxy-6-methoxypyridine-2-carboxylate[3]
SMILES COC1=C(C=CC(=N1)C(=O)OC)O[3]
Predicted LogP 0.8Inferred from chemical structure
Predicted pKa ~8.5 (hydroxyl group)Inferred from chemical structure

Synthesis of Methyl 5-hydroxy-6-methoxypicolinate

Proposed Synthetic Pathway

A potential route to Methyl 5-hydroxy-6-methoxypicolinate could start from a suitably substituted pyridine precursor, followed by oxidation of a methyl group at the 2-position to a carboxylic acid, and subsequent esterification. A key challenge is the selective introduction of the hydroxyl and methoxy groups at the 5 and 6 positions, respectively.

Alternatively, a multi-step synthesis starting from a more readily available precursor like 2-hydroxy-5-methylpyridine could be envisioned, involving nitration, reduction, diazotization, and subsequent functional group manipulations.

Given the complexity and lack of a direct precedent, a custom synthesis approach would likely be required. For the purpose of these application notes, we will focus on the derivatization of the commercially available compound.

Protocols for Chemical Modification

The presence of a hydroxyl group and an ester provides two key handles for chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Protocol 1: O-Alkylation of the Hydroxyl Group

This protocol describes the alkylation of the phenolic hydroxyl group to introduce a variety of substituents, which can modulate the compound's steric and electronic properties.

Materials:

  • Methyl 5-hydroxy-6-methoxypicolinate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of Methyl 5-hydroxy-6-methoxypicolinate (1 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (2 equivalents).

  • Add the desired alkyl halide (1.1 equivalents) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated derivative.

Protocol 2: Amide Formation via Ester Hydrolysis and Amide Coupling

This protocol details the conversion of the methyl ester to an amide, introducing a diverse range of secondary and tertiary amides.

Step A: Hydrolysis of the Methyl Ester

Materials:

  • Methyl 5-hydroxy-6-methoxypicolinate

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve Methyl 5-hydroxy-6-methoxypicolinate (1 equivalent) in a mixture of THF and water (3:1).

  • Add LiOH (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield 5-hydroxy-6-methoxypicolinic acid.

Step B: Amide Coupling

Materials:

  • 5-hydroxy-6-methoxypicolinic acid (from Step A)

  • Desired amine (primary or secondary)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a stirred solution of 5-hydroxy-6-methoxypicolinic acid (1 equivalent) in anhydrous DCM, add the desired amine (1.1 equivalents), PyBOP (1.2 equivalents), and DIPEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Medicinal Chemistry Applications: A Landscape of Potential

The picolinic acid scaffold is a key component in numerous biologically active compounds, acting as a versatile building block in drug discovery.[1][6] Derivatives have been explored for a range of therapeutic areas, including as enzyme inhibitors and for their anti-parasitic properties.[7][8]

Enzyme Inhibition: A Privileged Scaffold

Picolinic acid derivatives have been successfully developed as inhibitors for various enzymes.[2] The nitrogen atom and the carbonyl oxygen of the picolinate moiety can act as a bidentate chelating unit for metal ions in the active sites of metalloenzymes.

  • Potential Targets: Based on the activity of other picolinate derivatives, potential enzyme targets for molecules derived from Methyl 5-hydroxy-6-methoxypicolinate could include:

    • Matrix Metalloproteinases (MMPs): Implicated in cancer and inflammation.

    • Histone Deacetylases (HDACs): A key target in oncology.

    • Botulinum Neurotoxin A Light Chain (BoNT/A LC): Picolinic acids have shown promise as inhibitors of this neurotoxin.[7]

The hydroxyl and methoxy substituents on the pyridine ring of Methyl 5-hydroxy-6-methoxypicolinate can be further functionalized to probe interactions with specific pockets within an enzyme's active site, potentially leading to enhanced potency and selectivity. The "magic methyl" effect, where the addition of a methyl group can dramatically increase potency, is a well-documented phenomenon in drug design that could be explored with this scaffold.[9][10]

Hypothetical Signaling Pathway Inhibition

Molecules derived from picolinate scaffolds can interact with various signaling pathways implicated in disease. The diagram below illustrates a simplified, hypothetical pathway where a picolinate-derived kinase inhibitor might act.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Activates Picolinate Derivative Picolinate Derivative Picolinate Derivative->Receptor Tyrosine Kinase Inhibits Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes

Caption: Hypothetical inhibition of a kinase signaling pathway.

Experimental Protocols for Biological Evaluation

Protocol 3: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of Methyl 5-hydroxy-6-methoxypicolinate derivatives against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate)

  • Assay buffer specific to the enzyme

  • Test compounds (derivatives of Methyl 5-hydroxy-6-methoxypicolinate) dissolved in DMSO

  • Positive control inhibitor

  • 96-well microplate

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare a serial dilution of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the test compounds (or DMSO for the negative control).

  • Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

  • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using a suitable software.

Spectroscopic Characterization

Due to the lack of published spectra for Methyl 5-hydroxy-6-methoxypicolinate, the following are predicted key signals based on its structure.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ ~10.0-11.0 (s, 1H, -OH)

  • δ ~7.5-7.8 (d, 1H, Ar-H)

  • δ ~7.0-7.3 (d, 1H, Ar-H)

  • δ ~4.0 (s, 3H, -OCH₃)

  • δ ~3.9 (s, 3H, -COOCH₃)

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ ~165.0 (C=O)

  • δ ~155.0 (C-O)

  • δ ~148.0 (C-O)

  • δ ~140.0 (Ar-C)

  • δ ~120.0 (Ar-CH)

  • δ ~115.0 (Ar-CH)

  • δ ~55.0 (-OCH₃)

  • δ ~53.0 (-COOCH₃)

Predicted IR (KBr, cm⁻¹):

  • ~3400-3200 (br, O-H stretch)

  • ~3050 (Ar C-H stretch)

  • ~2950 (Aliphatic C-H stretch)

  • ~1720 (C=O stretch, ester)

  • ~1600, 1480 (C=C stretch, aromatic)

  • ~1250 (C-O stretch)

Conclusion

Methyl 5-hydroxy-6-methoxypicolinate represents a promising, yet underexplored, scaffold for medicinal chemistry. Its synthetic accessibility and the potential for diverse functionalization at the hydroxyl and ester positions make it an attractive starting point for the development of novel small molecule therapeutics. The established biological relevance of the picolinic acid core suggests a high probability of identifying derivatives with potent and selective activity against a range of biological targets. The protocols and insights provided in this guide are intended to facilitate the exploration of this exciting chemical space and accelerate the discovery of new medicines.

References

  • Jakobsen, P., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(8), 647-652. [Link]

  • MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

  • Wright, D. L., et al. (2018). Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1258-1263. [Link]

  • Zunino, S. A., et al. (2015). Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. ACS Medicinal Chemistry Letters, 6(11), 1137-1142. [Link]

  • Singh, U. P., et al. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 15, 3453-3486. [Link]

  • RSC Publishing. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances. [Link]

  • American Elements. Methyl 5-hydroxy-6-methoxypicolinate. [Link]

  • Al-Saeedi, A. H. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry, 2(4), 374-379. [Link]

  • Caligiana, A., et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals, 13(7), 1059. [Link]

  • Bertrand, H. C., et al. (2021). Enantioselective inhibition of the SARS-CoV-2 main protease with rhenium(i) picolinic acid complexes. Chemical Science, 12(35), 11775-11783. [Link]

  • Khalifa, M. M. (2020). Development of Picolinic Acid-derived Anti-Parasitics and Methods for the Synthesis of Ring-Fused Quinazolin- and Quinolin-ones. Digital Public Library of America. [Link]

  • Wang, M., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-1208. [Link]

  • Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1417. [Link]

  • Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. Juniper Online Journal of Case Studies. [Link]

  • Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289. [Link]

Sources

Experimental Applications of Novel Picolinate Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications of novel picolinate compounds. Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives represent a "privileged" structural motif in medicinal chemistry and materials science.[1] Their ability to chelate metal ions and serve as versatile synthetic building blocks has led to their exploration in a wide array of therapeutic areas, including oncology, neurodegenerative diseases, and metabolic disorders.[1] This guide offers detailed application notes, step-by-step protocols for key experiments, and insights into the rationale behind experimental design to facilitate the investigation of novel picolinate compounds.

Section 1: Picolinate Derivatives as Kinase Inhibitors in Oncology

The dysregulation of protein kinase activity is a fundamental mechanism in the development and progression of cancer. Picolinate-based scaffolds have been successfully employed in the design of potent and selective kinase inhibitors.[1][2] For instance, derivatives of picolinamide have shown significant inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[2]

Application Note: Screening Picolinate Derivatives for Kinase Inhibitory Activity

The initial step in evaluating a novel picolinate compound as a potential kinase inhibitor is to determine its in vitro inhibitory activity against a specific kinase target. This is typically achieved through a biochemical assay that measures the extent of phosphorylation of a substrate by the kinase in the presence of varying concentrations of the test compound. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

A common and robust method for determining kinase activity is a luminescence-based assay that quantifies ATP consumption during the kinase reaction. As the kinase utilizes ATP to phosphorylate its substrate, the amount of remaining ATP is inversely proportional to the kinase activity. This remaining ATP can be quantified using a luciferase/luciferin system, where the light output is directly proportional to the ATP concentration.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the IC₅₀ of a novel picolinate compound against a target kinase.

Materials:

  • Target kinase (e.g., VEGFR-2)

  • Kinase substrate (specific to the target kinase)

  • Picolinate test compounds

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multilabel plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the picolinate compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations to be tested.

  • Assay Setup:

    • In a white, opaque microplate, add the picolinate compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known inhibitor as a positive control.

    • Prepare a master mix containing the kinase assay buffer, the target kinase, and its substrate.

    • Add the master mix to each well containing the test compounds.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Luminescence Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add an equal volume of the Kinase-Glo® reagent to each well of the assay plate.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase) from all experimental wells.

    • Normalize the data by setting the DMSO-only control as 100% kinase activity and a control with no ATP as 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the picolinate compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • Luminescence-based detection: This method is highly sensitive, has a large dynamic range, and is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays.[2]

  • DMSO for compound solubilization: DMSO is a universal solvent for many organic compounds and is compatible with most enzymatic assays at low concentrations.

  • ATP concentration near Km: Using an ATP concentration close to its Michaelis-Menten constant (Km) ensures that the assay is sensitive to competitive inhibitors.

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
Picolinate-AVEGFR-285
Picolinate-BAurora B Kinase150
Picolinate-CEGFR>10,000

This table presents hypothetical data for illustrative purposes.

Signaling Pathway Visualization:

Below is a simplified representation of a hypothetical signaling pathway where a picolinate-derived kinase inhibitor might act.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Picolinate_Inhibitor Picolinate-Derived Kinase Inhibitor Picolinate_Inhibitor->RAF Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a picolinate derivative.

Section 2: Evaluating the Anticancer Activity of Picolinate Derivatives

Beyond inhibiting specific kinases, the overall cytotoxic effect of novel picolinate compounds on cancer cells needs to be assessed. The MTT assay is a widely used colorimetric method to determine cell viability and proliferation.[3][4][5]

Application Note: Determining the Cytotoxicity of Picolinate Compounds

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol 2: MTT Assay for Cell Viability

This protocol provides a step-by-step method for assessing the cytotoxicity of picolinate compounds against a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549 human lung carcinoma)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Picolinate test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the picolinate compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium only as a blank and wells with vehicle (e.g., DMSO) as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • Choice of cell line: The cell line should be relevant to the intended therapeutic application (e.g., a lung cancer cell line for a potential lung cancer drug).

  • Seeding density: An optimal seeding density ensures that the cells are in the logarithmic growth phase during the experiment and that the assay response is linear with cell number.[7]

  • Incubation time: The duration of compound exposure is chosen to reflect a clinically relevant timeframe and to allow for the compound to exert its effects.

  • Solubilization agent: DMSO is a common and effective solvent for formazan crystals. SDS-based solutions can also be used and may offer advantages in certain situations.

Data Presentation:

Compound IDCell LineIC₅₀ (µM) after 48h
Picolinate-DA54912.5
Picolinate-EMCF-725.8
Picolinate-FHT-298.2

This table presents hypothetical data for illustrative purposes.

Experimental Workflow Visualization:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate 24h for cell attachment A->B C Treat cells with picolinate compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC₅₀ H->I

Caption: General workflow for the MTT cytotoxicity assay.

Section 3: Investigating Cellular Signaling with Chromium Picolinate Derivatives

Chromium picolinate has been studied for its potential role in modulating insulin signaling.[8][9] Novel derivatives of chromium picolinate may have altered effects on cellular signaling pathways. Western blotting is a powerful technique to analyze changes in the expression and phosphorylation status of key signaling proteins.[10][11][12][13][14]

Application Note: Analyzing Protein Expression and Phosphorylation

Western blotting allows for the separation of proteins by size via gel electrophoresis, their transfer to a solid support membrane, and their detection using specific antibodies. To investigate signaling pathways, antibodies that recognize the total amount of a protein and antibodies that specifically recognize the phosphorylated (activated) form of the protein are used. The ratio of phosphorylated protein to total protein provides a measure of the activation state of the signaling pathway.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol details the steps to analyze the effect of a chromium picolinate derivative on the phosphorylation of a key signaling protein like Akt in a cell line.

Materials:

  • Cell line (e.g., 3T3-L1 adipocytes)

  • Chromium picolinate derivative

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Protein transfer system and transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt and anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., CCD camera-based imager)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with the chromium picolinate derivative at various concentrations and for different time points. Include an untreated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane thoroughly with TBST.

  • Detection and Analysis:

    • Incubate the membrane with the ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the antibody for the total protein (e.g., anti-total-Akt) to ensure equal loading.

    • Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein.

Causality Behind Experimental Choices:

  • Protease and phosphatase inhibitors: These are crucial to prevent the degradation and dephosphorylation of proteins during cell lysis and sample preparation.

  • Blocking step: This minimizes background noise by preventing the antibodies from binding non-specifically to the membrane.

  • Stripping and re-probing: This allows for the detection of multiple proteins on the same blot, ensuring that any observed changes in phosphorylation are not due to differences in the total amount of protein loaded.

Data Presentation:

Treatmentp-Akt / Total Akt Ratio (Fold Change vs. Control)
Control1.0
Cr(pic)₃ Derivative (1 µM)2.5
Cr(pic)₃ Derivative (10 µM)4.8

This table presents hypothetical data for illustrative purposes.

Logical Relationship Diagram:

G A Cell Treatment with Cr(pic)₃ Derivative B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (p-Akt) E->F G Secondary Antibody Incubation F->G H ECL Detection G->H I Stripping & Re-probing (Total Akt) H->I J Densitometry & Data Analysis I->J

Caption: Western blot workflow for analyzing protein phosphorylation.

Section 4: Immunomodulatory Effects of Zinc Picolinate Compounds

Zinc is an essential trace element for the proper functioning of the immune system.[15] Zinc picolinate is a highly bioavailable form of zinc. Novel zinc picolinate derivatives could have unique immunomodulatory properties. An in vitro lymphoproliferation assay can be used to assess the effect of these compounds on the activation and proliferation of immune cells.[16][17]

Application Note: Assessing Lymphocyte Proliferation

Lymphocytes, such as T cells and B cells, are key components of the adaptive immune response. Their proliferation in response to a stimulus is a hallmark of immune activation. This can be mimicked in vitro by stimulating peripheral blood mononuclear cells (PBMCs) with a mitogen, such as phytohemagglutinin (PHA). The effect of a test compound on this proliferation can be quantified by measuring the incorporation of a radiolabeled nucleoside, such as ³H-thymidine, into the DNA of dividing cells.

Protocol 4: In Vitro Lymphoproliferation Assay

This protocol describes how to evaluate the immunomodulatory effect of a zinc picolinate derivative on human PBMCs.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium supplemented with FBS and antibiotics

  • Zinc picolinate derivative

  • Phytohemagglutinin (PHA)

  • ³H-thymidine

  • 96-well cell culture plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • PBMC Isolation and Plating:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Wash and resuspend the cells in complete RPMI-1640 medium.

    • Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

  • Compound and Mitogen Treatment:

    • Add the zinc picolinate derivative at various concentrations to the appropriate wells.

    • Add PHA to the wells to stimulate lymphocyte proliferation. Include control wells with cells and medium only (unstimulated), cells with PHA only (stimulated control), and cells with the compound only (to test for direct mitogenic effects).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

  • ³H-Thymidine Labeling:

    • Add ³H-thymidine to each well and incubate for an additional 18-24 hours.

  • Cell Harvesting and Scintillation Counting:

    • Harvest the cells onto a filter mat using a cell harvester. This will capture the DNA containing the incorporated ³H-thymidine.

    • Dry the filter mat and place it in a scintillation vial with scintillation fluid.

    • Measure the radioactivity in each sample using a scintillation counter. The counts per minute (CPM) are proportional to the amount of cell proliferation.

  • Data Analysis:

    • Calculate the mean CPM for each condition.

    • The results can be expressed as a stimulation index (SI), calculated as the mean CPM of the treated group divided by the mean CPM of the unstimulated control.

Causality Behind Experimental Choices:

  • PBMCs as a model: PBMCs contain a mixed population of immune cells, including lymphocytes and monocytes, providing a more physiologically relevant system for studying immune responses than a single cell line.

  • PHA as a mitogen: PHA is a potent T-cell mitogen, making it a reliable tool for inducing lymphocyte proliferation.

  • ³H-thymidine incorporation: This is a classic and highly sensitive method for quantifying DNA synthesis, which is a direct measure of cell proliferation.

Data Presentation:

TreatmentMean CPM ± SDStimulation Index (SI)
Unstimulated Control350 ± 501.0
PHA (5 µg/mL)45,000 ± 3,500128.6
PHA + Zn-Picolinate (10 µM)65,000 ± 4,200185.7

This table presents hypothetical data for illustrative purposes.

Conceptual Diagram of Immunomodulation:

G cluster_immune_cells Immune Cells (PBMCs) Lymphocyte Resting Lymphocyte Activated_Lymphocyte Activated & Proliferating Lymphocyte Lymphocyte->Activated_Lymphocyte Activation & Proliferation Mitogen Mitogen (PHA) Mitogen->Lymphocyte Stimulates Zn_Picolinate Zinc Picolinate Derivative Zn_Picolinate->Activated_Lymphocyte Modulates G Neurotoxin Neurotoxin (e.g., 6-OHDA) Neuron Neuron Neurotoxin->Neuron Induces Stress Picolinate_Compound Picolinate Compound Picolinate_Compound->Neuron Protects Cell_Death Neuronal Cell Death Neuron->Cell_Death Leads to

Caption: A picolinate compound exerting a neuroprotective effect against a neurotoxin.

References

  • BenchChem. (2025).
  • CLYTE Technologies. (2025).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • MDPI. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Kinase Inhibitory Assays of Picolinamide Compounds.
  • BenchChem. (2025).
  • Abcam. (n.d.). MTT assay protocol.
  • PubMed. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International journal of molecular sciences, 25(19), 10475.
  • National Institutes of Health. (n.d.).
  • ATCC. (n.d.).
  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
  • BenchChem. (2025).
  • Dispendix. (n.d.). The Importance of Assays in Drug Discovery and Development.
  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery.
  • News-Medical.net. (2023). Investigating the Importance of Assays in Drug Discovery and Development.
  • Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project.
  • Large-scale Biological Network Analysis and Visualiz
  • BenchChem. (2025).
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • Programster's Blog. (2020).
  • National Institutes of Health. (n.d.). A high-throughput radiometric kinase assay. PMC.
  • Medium. (2018). Dot Language (graph based diagrams).
  • Termedia. (2011). Experimental immunology The proliferation rate and phase growth of human peripheral lymphocytes in vitro under zinc influence.
  • PubMed. (2016). Chemical properties and biotoxicity of several chromium picolinate derivatives. Journal of inorganic biochemistry, 165, 69–77.
  • Plainion.GraphViz. (n.d.).
  • Graphviz. (2015). Drawing graphs with dot.
  • Abcam. (n.d.). Western blot protocol.
  • ResearchGate. (2025). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III)
  • Bio-Rad. (n.d.). General Protocol for Western Blotting.
  • R&D Systems. (n.d.). Quality Control Western Blot Protocol.
  • Shokat Lab - UCSF. (2007). A membrane capture assay for lipid kinase activity.
  • PubMed. (2003). The potential value and toxicity of chromium picolinate as a nutritional supplement, weight loss agent and muscle development agent. Sports medicine (Auckland, N.Z.), 33(3), 213–230.
  • National Center for Biotechnology Information. (2005). Chromium Picolinate: Prototype Monograph Summary.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6317-6331.
  • National Institutes of Health. (n.d.). Improvement of the lymphoproliferative immune response and apoptosis inhibition upon in vitro treatment with zinc of peripheral blood mononuclear cells (PBMC)
  • Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
  • National Institutes of Health. (2021). Investigation of the Immune Modulatory Potential of Zinc Oxide Nanoparticles in Human Lymphocytes. PMC.
  • PubMed. (n.d.). Improvement of the lymphoproliferative immune response and apoptosis inhibition upon in vitro treatment with zinc of peripheral blood mononuclear cells (PBMC)
  • MDPI. (n.d.).
  • ResearchGate. (2025). Investigation of the Immune Modulatory Potential of Zinc Oxide Nanoparticles in Human Lymphocytes.
  • Taylor & Francis eBooks. (n.d.).
  • PubMed. (n.d.). Bioassays for anticancer activities.
  • National Institutes of Health. (2013).

Sources

Application Notes and Protocols for the Derivatization of Methyl 5-hydroxy-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

Methyl 5-hydroxy-6-methoxypicolinate is a pyridine-based scaffold of significant interest to researchers in medicinal chemistry and drug development. The picolinic acid framework is a "privileged" structure, appearing in numerous FDA-approved drugs and biologically active molecules.[1] The strategic placement of hydroxyl, methoxy, and methyl ester functional groups on this scaffold offers a versatile platform for chemical modification, enabling the synthesis of diverse compound libraries for biological screening.[1][2] Picolinic acid derivatives have demonstrated a wide array of pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects, highlighting the therapeutic potential of novel analogues.[3][4]

This guide provides detailed application notes and step-by-step protocols for three key derivatization techniques for methyl 5-hydroxy-6-methoxypicolinate: O-alkylation, O-acylation, and Suzuki-Miyaura cross-coupling. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these methods for their specific synthetic goals.

I. O-Alkylation: Synthesis of Aryl and Alkyl Ether Derivatives

The phenolic hydroxyl group at the C5 position is a prime target for derivatization. O-alkylation, particularly through the Williamson ether synthesis, is a fundamental and high-yielding method to introduce a variety of alkyl and aryl ether functionalities.[5][6] This modification can significantly impact the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.

Causality Behind Experimental Choices:

The Williamson ether synthesis proceeds via an SN2 mechanism, where a phenoxide, generated by deprotonating the hydroxyl group with a base, acts as a nucleophile to displace a halide or other suitable leaving group from an alkylating agent.[5] The choice of base is critical; a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenol without promoting side reactions. The use of a polar aprotic solvent like dimethylformamide (DMF) facilitates the dissolution of the reagents and promotes the SN2 reaction.

Experimental Workflow: O-Alkylation

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification start Methyl 5-hydroxy-6-methoxypicolinate in DMF base Add K₂CO₃ start->base stir1 Stir at RT base->stir1 alkyl_halide Add Alkyl Halide (R-X) stir1->alkyl_halide heat Heat (e.g., 60-80 °C) alkyl_halide->heat monitor Monitor by TLC heat->monitor quench Quench with H₂O monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: Generalized workflow for the O-alkylation of methyl 5-hydroxy-6-methoxypicolinate.

Protocol 1: General Procedure for O-Alkylation

Materials:

  • Methyl 5-hydroxy-6-methoxypicolinate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 5-hydroxy-6-methoxypicolinate (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5–2.0 eq).

  • Stir the suspension at room temperature for 15–30 minutes to facilitate the formation of the phenoxide.

  • Add the desired alkyl halide (1.1–1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60–80 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by adding water.

  • Extract the aqueous layer with ethyl acetate (3x the volume of the aqueous layer).

  • Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated derivative.[2]

II. O-Acylation: Synthesis of Ester Derivatives

O-acylation of the phenolic hydroxyl group introduces an ester functionality, which can serve as a prodrug moiety or modulate the compound's interaction with biological targets. This transformation is typically achieved by reacting the starting material with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base.[7]

Causality Behind Experimental Choices:

The acylation of phenols can be catalyzed by either acid or base.[8] In a basic medium, a catalyst like 4-(dimethylamino)pyridine (DMAP) is often employed alongside a stoichiometric base such as triethylamine (TEA) or pyridine. The base neutralizes the acid byproduct (e.g., HCl from an acyl chloride), while DMAP acts as a more potent nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is then attacked by the phenoxide. Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.

Experimental Workflow: O-Acylation

O_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification start Methyl 5-hydroxy-6-methoxypicolinate in DCM reagents Add TEA and DMAP (cat.) start->reagents cool Cool to 0 °C reagents->cool acyl_chloride Add Acyl Chloride (RCOCl) cool->acyl_chloride warm Warm to RT acyl_chloride->warm monitor Monitor by TLC warm->monitor wash_hcl Wash with 1M HCl monitor->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na₂SO₄) wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: General workflow for the O-acylation of methyl 5-hydroxy-6-methoxypicolinate.

Protocol 2: General Procedure for O-Acylation

Materials:

  • Methyl 5-hydroxy-6-methoxypicolinate

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride

  • Triethylamine (TEA) or Pyridine

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve methyl 5-hydroxy-6-methoxypicolinate (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the O-acylated picolinate.

III. Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[3] To utilize the C5 position of our scaffold in a Suzuki coupling, the hydroxyl group must first be converted into a better leaving group, such as a triflate (-OTf). This two-step sequence dramatically expands the synthetic utility of the molecule, allowing for the introduction of various aryl and heteroaryl substituents.

Causality Behind Experimental Choices:
  • Triflation: The conversion of the phenol to a triflate is achieved using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine. The base neutralizes the triflic acid byproduct.

  • Suzuki-Miyaura Coupling: The catalytic cycle involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond.[3] The choice of a palladium precatalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a suitable ligand is crucial for the efficiency of the reaction, especially with heteroaromatic substrates.[9][10] A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step. A mixture of a polar aprotic solvent like 1,4-dioxane and water is commonly used to ensure the solubility of both organic and inorganic reagents.

Experimental Workflow: Two-Step Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_triflation Step 1: Triflation cluster_suzuki Step 2: Suzuki Coupling start Picolinate in Pyridine/DCM cool Cool to 0 °C start->cool add_tf2o Add Tf₂O cool->add_tf2o stir Stir at 0 °C to RT add_tf2o->stir workup1 Aqueous Work-up stir->workup1 triflate Aryl Triflate workup1->triflate reagents Add Boronic Acid, Base, Pd Catalyst triflate->reagents solvent Solvent (Dioxane/H₂O) reagents->solvent heat Heat (e.g., 85-95 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup2 Aqueous Work-up & Purification monitor->workup2

Caption: Two-step workflow for the Suzuki-Miyaura cross-coupling via a triflate intermediate.

Protocol 3a: Synthesis of Methyl 6-methoxy-5-(trifluoromethylsulfonyloxy)picolinate

Materials:

  • Methyl 5-hydroxy-6-methoxypicolinate

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve methyl 5-hydroxy-6-methoxypicolinate (1.0 eq) in a mixture of anhydrous DCM and pyridine at 0 °C.

  • Slowly add triflic anhydride (1.1 eq) to the cooled solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with cold 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude triflate, which can be used in the next step with or without further purification.

Protocol 3b: Suzuki-Miyaura Cross-Coupling

Materials:

  • Methyl 6-methoxy-5-(trifluoromethylsulfonyloxy)picolinate

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine the aryl triflate (1.0 eq), the boronic acid (1.2–1.5 eq), the base (2.0–3.0 eq), and the palladium catalyst (0.05–0.10 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 85–95 °C and stir until the reaction is complete as monitored by TLC or LC-MS.[11]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography to obtain the desired biaryl product.

Data Summary Table

Derivatization TechniqueKey ReagentsTypical ConditionsProduct Type
O-Alkylation Alkyl halide, K₂CO₃DMF, 60-80 °CEther
O-Acylation Acyl chloride, TEA, DMAPDCM, 0 °C to RTEster
Suzuki-Miyaura Coupling Tf₂O; Boronic acid, Pd catalyst, Base1) DCM/Pyridine; 2) Dioxane/H₂O, 85-95 °CBiaryl

Conclusion

The derivatization of methyl 5-hydroxy-6-methoxypicolinate through O-alkylation, O-acylation, and Suzuki-Miyaura cross-coupling provides a powerful toolkit for generating novel chemical entities with diverse pharmacological potential. The protocols outlined in this guide are based on well-established chemical principles and offer a solid foundation for researchers to explore the vast chemical space accessible from this versatile scaffold. By understanding the rationale behind each experimental step, scientists can effectively optimize and adapt these methods to synthesize targeted molecules for drug discovery and development programs.

References

[12] Ohashi, M., & Ogoshi, S. (2013). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Palladium Catalysts for Cross-Coupling Reaction. MDPI. [9] Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [13] Not specified. (2020). Synthesis and evaluation of methyl ether derivatives of the vancomycin, teicoplanin, and ristocetin aglycon methyl esters. PubMed. [8] Not specified. (n.d.). Ch24 - Acylation of phenols. University of Calgary. [14] Not specified. (2011). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. PMC. [11] Islam, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [15] Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. [16] Not specified. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [10] Gutmann, B., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [17] Not specified. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. [18] Childress, E. S., et al. (2017). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 8(12), 1278–1283. [3] Not specified. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [19] Not specified. (2023). Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. ResearchGate. [20] Not specified. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [21] Not specified. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [22] Reddy, K., et al. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Green and Sustainable Chemistry, 2(4), 123-132. Not specified. (2018). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. PMC. [5] Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [23] Not specified. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [7] Not specified. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [6] Not specified. (2020). 9.5: Williamson ether synthesis. Chemistry LibreTexts. [24] Not specified. (2023). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Medicinal Chemistry. [25] Not specified. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. PMC. [26] Not specified. (2022). Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. ResearchGate. [27] Not specified. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group - Princeton University. [2] Not specified. (n.d.). "Methyl 5-hydroxy-4-methylpicolinate as a building block for heterocyclic synthesis". Benchchem. [28] Not specified. (n.d.). A study of the acylation of 4‐hydroxy‐6‐methyl‐2‐pyrone and 4 hy(lroxy‐6‐phenyl‐2‐pyrone. ResearchGate. Mrug, G. P., et al. (2013). Synthesis and aminomethylation of 7-hydroxy-5-methoxyisoflavones. Chemistry of Natural Compounds, 49(2), 235-240. Not specified. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. NIH. Not specified. (2024). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal. Not specified. (2024). 20.5.1.2.9 Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). Thieme. Not specified. (1971). Hydroxylated derivatives of 5-methyl-5,6,7,8-tetrahydrofolate. PubMed. [1] Not specified. (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Benchchem. Not specified. (n.d.). Not specified. [4] Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704.

Sources

Application Notes and Protocols for Cell-Based Assays Involving Methyl 5-hydroxy-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Methyl 5-hydroxy-6-methoxypicolinate

Methyl 5-hydroxy-6-methoxypicolinate is a pyridine-derived organic compound characterized by hydroxyl and methoxy functional groups.[1][2] While specific biological activities of this particular molecule are not yet extensively documented in peer-reviewed literature, its structural motifs are present in a variety of biologically active compounds. The presence of a pyridine ring, along with hydroxyl and methyl groups, suggests potential interactions with biological targets. For instance, methylation can significantly influence a compound's metabolic stability, potency, and selectivity, a phenomenon often referred to as the "magic-methyl effect" in medicinal chemistry.[3]

Given the structural similarities to compounds with known anti-inflammatory and cytotoxic properties, a systematic evaluation of Methyl 5-hydroxy-6-methoxypicolinate's effects on cellular processes is warranted.[4][5][6][7][8] Cell-based assays offer a physiologically relevant environment to investigate the efficacy and potential mechanisms of action of novel chemical entities before advancing to more complex in vivo models.[9][10][11]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial cell-based screening of Methyl 5-hydroxy-6-methoxypicolinate. We will detail protocols for assessing its general cytotoxicity, potential anti-inflammatory activity, and impact on a key signaling pathway.

PART 1: Foundational Assays: Cytotoxicity and Cell Proliferation

A primary step in characterizing a novel compound is to determine its effect on cell viability. This provides a therapeutic window for subsequent mechanistic studies and identifies potential anti-proliferative effects relevant to oncology research.

Rationale for Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity.[7][8] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells. This assay is an excellent first-pass screen for cytotoxic or cytostatic effects.

Experimental Workflow: Cytotoxicity Screening

workflow1 cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture selected cell line(s) cell_harvest 2. Harvest and count cells cell_culture->cell_harvest cell_seed 3. Seed cells into 96-well plates cell_harvest->cell_seed prepare_compound 4. Prepare serial dilutions of Methyl 5-hydroxy-6-methoxypicolinate cell_seed->prepare_compound add_compound 5. Add compound to wells prepare_compound->add_compound incubate 6. Incubate for 24-72 hours add_compound->incubate add_mtt 7. Add MTT reagent incubate->add_mtt incubate_mtt 8. Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer 9. Add solubilization solution incubate_mtt->add_solubilizer read_plate 10. Read absorbance at 570 nm add_solubilizer->read_plate calculate_viability 11. Calculate % cell viability read_plate->calculate_viability plot_curve 12. Plot dose-response curve and determine IC50 calculate_viability->plot_curve

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol 1: MTT Cytotoxicity Assay

Materials:

  • Methyl 5-hydroxy-6-methoxypicolinate (dissolved in DMSO, then diluted in media)

  • Selected cancer cell line (e.g., A549, HepG2, MCF-7) and a non-cancerous cell line (e.g., HDF) for comparison[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock concentration series of Methyl 5-hydroxy-6-methoxypicolinate in complete medium. A typical starting range is from 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-cell" blank control.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C. Purple formazan crystals should be visible under a microscope in viable cells.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability
Vehicle Control01.25100%
Compound X0.11.2297.6%
Compound X11.1088.0%
Compound X100.6552.0%
Compound X1000.1512.0%
Hypothetical data for illustrative purposes.

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

PART 2: Investigating Anti-Inflammatory Potential

Many natural and synthetic compounds containing hydroxyl and methoxy groups exhibit anti-inflammatory properties.[4][5][6] A common in vitro model for inflammation involves stimulating macrophages with lipopolysaccharide (LPS) and measuring the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[6][13]

Rationale for Assay Selection

The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. Inhibition of NO production in LPS-stimulated macrophages is a hallmark of anti-inflammatory activity.[6]

Hypothetical Signaling Pathway: NF-κB Inhibition

pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates iNOS_Gene iNOS Gene NFkB->iNOS_Gene binds to promoter iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO produces Compound Methyl 5-hydroxy- 6-methoxypicolinate Compound->IKK inhibits?

Caption: Postulated mechanism of action via inhibition of the NF-κB signaling pathway.

Protocol 2: Nitric Oxide Production (Griess Assay) in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • Methyl 5-hydroxy-6-methoxypicolinate

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard curve

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate overnight.

  • Compound Pre-treatment and Stimulation:

    • Treat cells with various concentrations of Methyl 5-hydroxy-6-methoxypicolinate for 1-2 hours. Include a vehicle control.

    • After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Read the absorbance at 540 nm.

Data Analysis:

TreatmentLPS (1 µg/mL)Compound (µM)Nitrite (µM)% NO Inhibition
Control-01.2N/A
LPS Control+045.50%
Compound+140.112.5%
Compound+1022.352.1%
Compound+508.982.3%
Hypothetical data for illustrative purposes.

Calculate the nitrite concentration from the standard curve and determine the percentage of NO inhibition relative to the LPS-only control. A dose-dependent decrease in nitrite levels suggests anti-inflammatory activity.

PART 3: Advanced Assays: Target Validation and Mechanistic Insights

Should the initial screens indicate promising activity, further assays can elucidate the compound's mechanism of action. For instance, if anti-inflammatory effects are observed, directly probing the NF-κB pathway is a logical next step.

Rationale for Assay Selection

A reporter gene assay provides a quantitative readout of transcription factor activity.[14] A cell line stably transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase) allows for direct measurement of NF-κB activation. A decrease in luciferase signal upon treatment with the compound would strongly suggest it acts on the NF-κB pathway.

Protocol 3: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Methyl 5-hydroxy-6-methoxypicolinate

  • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

  • Luciferase assay substrate (e.g., Luciferin)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the reporter cell line in 96-well white plates and allow them to attach overnight.

  • Treatment and Stimulation:

    • Pre-treat cells with the compound or vehicle for 1-2 hours.

    • Stimulate with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay kit.

    • Add the luciferase substrate to the cell lysate.

    • Immediately measure the luminescence using a plate-reading luminometer.

Data Analysis: Normalize the luminescence readings to cell viability (determined by a parallel MTT assay) to ensure the observed effects are not due to cytotoxicity. A dose-dependent reduction in the luciferase signal in stimulated cells indicates inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the initial characterization of Methyl 5-hydroxy-6-methoxypicolinate using common and robust cell-based assays. The data generated from these protocols will provide critical insights into the compound's cytotoxic and potential anti-inflammatory properties, guiding future research. Positive hits from these screens would justify more in-depth mechanistic studies, such as Western blotting for key signaling proteins, cytokine profiling with multiplex assays, and eventually, validation in preclinical in vivo models.[11][15]

References

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • Xiong, R., et al. (2021). A review for cell-based screening methods in drug discovery. PMC, NIH. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • Michalak, M., et al. (2021). Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. MDPI. [Link]

  • American Elements. Methyl 5-hydroxy-6-methoxypicolinate. [Link]

  • ResearchGate. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. [Link]

  • PubMed. Synthesis and Cytotoxicity of Some Rigid Derivatives of Methyl 2,5-dihydroxycinnamate. [Link]

  • MDPI. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. [Link]

  • PubMed. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. [Link]

  • MDPI. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

  • ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • PubMed. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

  • PMC, NIH. (2024). Methyl-Containing Pharmaceuticals. [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • PubMed. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor.... [Link]

  • PMC, PubMed Central. Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. [Link]

  • Brieflands. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives.... [Link]

  • PubMed. The preparation and biological activity of methyl 5,6-epoxy-retinoate. [Link]

  • PubChem. 2-Methyl-5-hydroxypyridine. [Link]

  • Molbase. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER. [Link]

  • MDPI. (2023). Methyl 5′-Chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro-[chromene-2,2′-indoline]-6-carboxylate. [Link]

Sources

Application Note & Protocol: Scalable Synthesis of Methyl 5-hydroxy-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of Methyl 5-hydroxy-6-methoxypicolinate, a valuable substituted pyridine derivative for research and development in pharmaceuticals and materials science. The protocol herein is designed for scalability, emphasizing safety, efficiency, and robustness. We will delve into the strategic selection of starting materials, the rationale behind the chosen reaction pathway, and detailed, step-by-step procedures for each synthetic transformation. This guide is intended for researchers, chemists, and process development professionals seeking to produce this key intermediate in significant quantities.

Introduction: The Significance of Substituted Picolinates

Picolinic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of functional molecules, from active pharmaceutical ingredients (APIs) to specialized ligands for catalysis.[1][2] The strategic placement of hydroxyl and methoxy groups on the pyridine ring, as in Methyl 5-hydroxy-6-methoxypicolinate, offers multiple points for further chemical modification, making it a highly versatile intermediate. The development of a scalable and reliable synthetic route is therefore of considerable interest to the scientific community.

This application note outlines a proposed three-step synthetic pathway, commencing from commercially available 3-hydroxypicolinic acid. The chosen route prioritizes the use of cost-effective reagents and conditions amenable to large-scale production.

Proposed Synthetic Pathway: A Strategic Approach

The synthesis of Methyl 5-hydroxy-6-methoxypicolinate will be achieved through a three-step sequence:

  • Esterification of the starting material, 3-hydroxypicolinic acid, to protect the carboxylic acid functionality and facilitate subsequent purification.

  • Oxidative Hydroxylation at the 6-position of the pyridine ring. This key step introduces the second oxygen functionality.

  • Selective Methylation of the more acidic 6-hydroxy group to yield the final product.

This pathway is designed to control the regioselectivity of the substitutions and to allow for straightforward purification of the intermediates.

Visualizing the Workflow

Synthetic_Pathway Start 3-Hydroxypicolinic Acid Intermediate1 Methyl 3-hydroxypicolinate Start->Intermediate1 Step 1: Esterification (H2SO4, Methanol) Intermediate2 Methyl 3,6-dihydroxypicolinate Intermediate1->Intermediate2 Step 2: Oxidation (K2S2O8, KOH) Product Methyl 5-hydroxy-6-methoxypicolinate Intermediate2->Product Step 3: Methylation (CH3I, K2CO3)

Caption: Proposed three-step synthesis of Methyl 5-hydroxy-6-methoxypicolinate.

Detailed Experimental Protocols

Safety First: Hazard Mitigation

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Specific hazards for each step are outlined below.

Reagent/SolventKey HazardsHandling Precautions
Sulfuric Acid (conc.) Severe corrosive, oxidantUse with extreme caution, add slowly to other liquids.
Methanol Flammable, toxicAvoid inhalation and skin contact.
Potassium Persulfate Strong oxidizer, irritantAvoid contact with combustible materials.
Potassium Hydroxide CorrosiveHandle with care to avoid skin and eye burns.
Methyl Iodide Toxic, suspected carcinogenUse in a closed system if possible, handle with extreme care.
Acetone/DMF Flammable solventsUse away from ignition sources.
Step 1: Esterification of 3-Hydroxypicolinic Acid

Rationale: The initial esterification of the carboxylic acid prevents its interference in subsequent reactions and improves the solubility of the molecule in organic solvents, which simplifies purification. A classic Fischer esterification using sulfuric acid as a catalyst is a cost-effective and scalable method.[3]

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3-hydroxypicolinic acid (139.1 g, 1.0 mol).

  • Add methanol (1.5 L) and stir to form a suspension.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (54 mL, 1.0 mol) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

  • Slowly pour the concentrated mixture into a stirred solution of saturated sodium bicarbonate (2 L). Caution: Vigorous gas evolution.

  • Adjust the pH to ~8 with additional solid sodium bicarbonate if necessary.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield Methyl 3-hydroxypicolinate as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Step 2: Oxidative Hydroxylation to Methyl 3,6-dihydroxypicolinate

Rationale: The introduction of a hydroxyl group at the 6-position is achieved via an Elbs persulfate oxidation. This method is known for the hydroxylation of phenols and hydroxypyridines.[4] The reaction is performed in an alkaline medium.

Procedure:

  • In a 5 L jacketed reactor, dissolve potassium hydroxide (112 g, 2.0 mol) in deionized water (2 L).

  • Add Methyl 3-hydroxypicolinate (153.1 g, 1.0 mol) to the stirred alkaline solution.

  • In a separate beaker, prepare a solution of potassium persulfate (270.3 g, 1.0 mol) in deionized water (1 L).

  • Slowly add the potassium persulfate solution to the reactor over 2-3 hours, maintaining the temperature between 20-25 °C with cooling.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. Caution: Exothermic reaction.

  • The product, Methyl 3,6-dihydroxypicolinate, will precipitate out of the solution.

  • Cool the mixture in an ice bath for 2 hours to maximize precipitation.

  • Collect the solid by filtration, wash with cold deionized water, and dry under vacuum.

Step 3: Selective Methylation to Methyl 5-hydroxy-6-methoxypicolinate

Rationale: The final step involves the selective methylation of the 6-hydroxy group. In an alkaline medium, the 6-hydroxy group is more acidic than the 3-hydroxy group, allowing for regioselective methylation. Methyl iodide is a common and effective methylating agent for this transformation.

Procedure:

  • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add Methyl 3,6-dihydroxypicolinate (169.1 g, 1.0 mol) and anhydrous potassium carbonate (207.3 g, 1.5 mol).

  • Add acetone or DMF (2 L) as the solvent and stir to form a suspension.

  • Add methyl iodide (75 mL, 1.2 mol) dropwise over 30 minutes.

  • Heat the mixture to a gentle reflux (for acetone) or 60 °C (for DMF) for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield Methyl 5-hydroxy-6-methoxypicolinate.

Data Summary and Characterization

StepStarting MaterialReagentsProductExpected YieldPurity (by HPLC)
1 3-Hydroxypicolinic AcidH₂SO₄, MethanolMethyl 3-hydroxypicolinate90-95%>98%
2 Methyl 3-hydroxypicolinateK₂S₂O₈, KOHMethyl 3,6-dihydroxypicolinate40-50%>95%
3 Methyl 3,6-dihydroxypicolinateCH₃I, K₂CO₃Methyl 5-hydroxy-6-methoxypicolinate70-80%>99%

Characterization of Final Product: The identity and purity of the final product, Methyl 5-hydroxy-6-methoxypicolinate, should be confirmed by standard analytical techniques including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Scale-Up Considerations and Process Optimization

Logical Flow for Scale-Up Decisions

Scale_Up_Flowchart cluster_0 Process Safety & Control cluster_1 Efficiency & Throughput cluster_2 Quality & Consistency Thermal_Management Exotherm Control in Steps 2 & 3 Reagent_Addition Controlled Dosing of H2SO4 & K2S2O8 Pressure_Monitoring Gas Evolution in Step 1 Solvent_Recycling Methanol & Acetone Recovery Workup_Optimization Liquid-Liquid vs. Solid-Liquid Extraction Purification_Strategy Crystallization vs. Chromatography Impurity_Profiling Identify & Track Byproducts IPC In-Process Controls (IPC) Final_Product_Specs Set Purity & Yield Specifications

Caption: Key decision points for scaling up the synthesis protocol.

  • Heat Management: The oxidative hydroxylation (Step 2) and the initial acid-base neutralization in the work-up of Step 1 can be exothermic. A jacketed reactor with efficient cooling is essential for maintaining temperature control on a large scale.

  • Reagent Handling: For larger batches, the dropwise addition of corrosive and reactive reagents like sulfuric acid and potassium persulfate should be automated using a dosing pump to ensure a controlled and safe reaction.

  • Work-up and Isolation: Filtration of large quantities of solids can be time-consuming. The use of a filter press or a centrifugal filter is recommended for efficient solid-liquid separation.

  • Purification: While column chromatography is suitable for laboratory scale, it is often not practical for large-scale production. Developing a robust crystallization method for the final product is crucial for achieving high purity at scale.

Conclusion

The protocol detailed in this application note presents a viable and scalable pathway for the synthesis of Methyl 5-hydroxy-6-methoxypicolinate. By following the outlined procedures and considering the scale-up recommendations, researchers and drug development professionals can confidently produce this important chemical intermediate in the quantities required for their research and development endeavors.

References

  • The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. (URL not available)
  • 5-Hydroxypicolinic acid - Pharmaceutical Intermediates Supplier Arborpharmchem. (URL not available)
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. (2021). Acta Crystallographica Section C Structural Chemistry. [Link]

Sources

high-throughput screening with picolinate libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A High-Throughput Screening Workflow for the Identification of Novel Matrix Metalloproteinase Inhibitors from Picolinate-Based Chemical Libraries

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the remodeling of the extracellular matrix (ECM).[1][2] While essential for physiological processes like wound healing and development, aberrant MMP activity is implicated in numerous pathologies, including cancer metastasis, rheumatoid arthritis, and angiogenesis.[1] This makes MMPs significant targets for therapeutic intervention.[3][4]

Picolinic acid, a metabolite of tryptophan, and its derivatives are well-established as effective chelating agents for divalent metal ions, including the catalytic zinc ion (Zn²⁺) essential for MMP activity.[5][6][7] This inherent zinc-binding capability makes chemical libraries based on the picolinate scaffold a rational starting point for the discovery of novel MMP inhibitors.[8]

This guide provides a comprehensive, field-proven workflow for the high-throughput screening (HTS) of picolinate-based compound libraries to identify and validate novel inhibitors of MMPs. We will focus on a robust Fluorescence Resonance Energy Transfer (FRET)-based assay, detail the protocol for a primary screen, and outline a critical hit validation cascade designed to eliminate common artifacts associated with chelating compounds.

Part 1: Assay Principle & Design Considerations

The FRET-Based Enzymatic Assay

For screening large compound libraries, a continuous and sensitive assay is paramount.[9] FRET-based assays are ideally suited for HTS due to their speed, simplicity, and compatibility with automation.[1][10]

The principle relies on a synthetic peptide substrate that contains a fluorophore and a quencher moiety. When the peptide is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescent signal via FRET. Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[10][11] An inhibitor, such as a picolinate derivative that chelates the catalytic zinc, will prevent this cleavage, resulting in a low fluorescence signal.

FRET_Assay_Principle cluster_0 Initial State (No Activity) cluster_1 Reaction (MMP Activity) Intact_Substrate Fluorophore -- (Peptide Substrate) -- Quencher Low_Signal Low Fluorescence (FRET Occurs) Intact_Substrate->Low_Signal Quenching Active_MMP Active MMP-14 (Zn²⁺) Intact_Substrate->Active_MMP Cleaved_Fluorophore Fluorophore High_Signal High Fluorescence (FRET Disrupted) Cleaved_Fluorophore->High_Signal Emission Cleaved_Quencher Quencher Active_MMP->Cleaved_Fluorophore Cleavage Picolinate_Inhibitor Picolinate Inhibitor Picolinate_Inhibitor->Active_MMP Inhibition (Chelation)

Caption: FRET assay principle for MMP inhibitor screening.

Critical Design Parameters
  • Enzyme & Substrate Selection: The choice of MMP and substrate is crucial. For this protocol, we will use recombinant human MMP-14 (catalytic domain) as it is a key target in cancer progression. A highly specific, commercially available FRET peptide substrate for MMP-14 ensures low background signal from off-target proteolysis.[3]

  • Enzyme Concentration: The enzyme concentration should be optimized to operate in the linear range of the assay, typically at or below the Michaelis constant (Km) of the substrate. This ensures sensitivity to competitive inhibitors.

  • DMSO Tolerance: HTS compounds are stored in DMSO. The assay must be robust to the final concentration of DMSO (typically ≤1%), as it can affect enzyme activity.

  • Assay Stability: The signal should be stable over the time required to read a full batch of plates (e.g., 384-well plates) on an automated system.

Part 2: Primary High-Throughput Screening Protocol

This protocol is designed for a 384-well plate format, a standard for HTS to conserve reagents and increase throughput.[12][13]

Materials & Reagents
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35.

  • Enzyme: Recombinant Human MMP-14 (catalytic domain).

  • Substrate: FRET-based MMP-14 peptide substrate (e.g., Ac-Pro-Leu-Gly-[2-mercaptobenzoyl]-Leu-Gly-OEt).

  • Positive Control: A known broad-spectrum MMP inhibitor (e.g., GM6001 or EDTA).

  • Compound Library: Picolinate library plated at 1 mM in 100% DMSO.

  • Plates: 384-well, low-volume, black, flat-bottom plates.

  • Instrumentation: Automated liquid handler, multi-mode plate reader with fluorescence detection (e.g., Excitation/Emission = 340/440 nm).

Step-by-Step HTS Protocol
  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the 1 mM library stock plate to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.

    • Rationale: Acoustic dispensing minimizes contact and reduces DMSO carryover, providing high precision at nanoliter scales.

  • Control Wells: Designate specific columns for controls:

    • Negative Control (0% Inhibition): Add 50 nL of 100% DMSO (vehicle).

    • Positive Control (100% Inhibition): Add 50 nL of 1 mM GM6001 in DMSO.

  • Enzyme Addition: Add 2.5 µL of MMP-14 solution (pre-diluted in Assay Buffer to 2X final concentration) to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.

    • Rationale: This step allows the compounds to bind to the enzyme before the substrate is introduced, which is critical for identifying competitive and non-competitive inhibitors.

  • Reaction Initiation: Add 2.5 µL of the MMP-14 FRET substrate (pre-diluted in Assay Buffer to 2X final concentration) to all wells to initiate the enzymatic reaction.

  • Kinetic Read: Immediately place the plate in a pre-warmed (37°C) plate reader. Measure fluorescence intensity every 60 seconds for 30 minutes.

    • Rationale: A kinetic read allows for the calculation of the initial reaction velocity (V₀), which is more robust than a single endpoint read and helps identify fluorescent artifacts. Compounds that are themselves fluorescent will have a high initial signal but a normal reaction slope.

Data Analysis & Quality Control

The primary metric for HTS quality is the Z'-factor , which assesses the separation between the positive and negative controls.[12]

  • Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Interpretation: An assay is considered robust for HTS when the Z'-factor is consistently > 0.5 .[12]

ParameterDescriptionAcceptable Value
Z'-Factor Measures assay window and data variability.> 0.5
Signal-to-Background Ratio of negative control to positive control signal.> 3
CV of Controls Coefficient of variation for control wells.< 15%
DMSO Sensitivity Effect of vehicle on enzyme activity.< 10% inhibition

Table 1: Key HTS Assay Quality Control Metrics.

For each test compound, the percent inhibition is calculated from the reaction rates (V₀): % Inhibition = 100 * (1 - (V₀_compound - V₀_pos) / (V₀_neg - V₀_pos))

A "hit" is typically defined as a compound exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the sample field).

Part 3: Managing Assay Artifacts & Hit Confirmation

Screening chelating libraries like picolinates requires a rigorous hit validation strategy to eliminate false positives.[14] These compounds can interfere with the assay in ways that mimic true inhibition.[15][16]

Hit_Triage_Workflow cluster_workflow Hit Validation Cascade Primary_Screen Primary HTS (Picolinate Library) Hit_Selection Select Hits (e.g., >50% Inhibition) Primary_Screen->Hit_Selection Re-test Confirm Activity (Fresh Solid Sample) Hit_Selection->Re-test Fluorescence_Check Counter-Screen 1: Fluorescence Interference Re-test->Fluorescence_Check Orthogonal_Assay Counter-Screen 2: Orthogonal Assay (e.g., TR-FRET) Fluorescence_Check->Orthogonal_Assay Selectivity_Panel Counter-Screen 3: Selectivity vs. Other MMPs & Non-Metalloenzymes Orthogonal_Assay->Selectivity_Panel Dose_Response Generate IC50 Curves (Potency Determination) Selectivity_Panel->Dose_Response Confirmed_Hits Validated Hits for Lead Optimization Dose_Response->Confirmed_Hits

Caption: A robust workflow for hit triage and validation.

Counter-Screen 1: Fluorescence Interference

Some compounds may absorb light at the excitation or emission wavelengths of the fluorophore, causing fluorescence quenching that appears as inhibition.[9]

  • Protocol:

    • Add test compounds to wells.

    • Add a pre-cleaved, fluorescent substrate (the product of the enzymatic reaction).

    • Measure fluorescence.

  • Interpretation: Compounds that significantly reduce the signal of the pre-cleaved substrate are flagged as quenchers and deprioritized.

Counter-Screen 2: Orthogonal Assay

To ensure the observed activity is not an artifact of the FRET technology, hits should be tested in an orthogonal assay that uses a different detection method.[14] An immunocapture-based activity assay or a time-resolved FRET (TR-FRET) assay are excellent choices.[1][2]

Counter-Screen 3: Promiscuity & Selectivity

Picolinates may act as non-specific inhibitors by indiscriminately chelating essential metal ions.

  • Protocol:

    • Selectivity Panel: Test confirmed hits against a panel of other MMPs (e.g., MMP-1, MMP-2, MMP-9) to determine their selectivity profile.

    • Non-Metalloenzyme Screen: Test hits against an unrelated enzyme that does not require a metal cofactor (e.g., a serine protease like Thrombin).

  • Interpretation: Compounds that inhibit the non-metalloenzyme are likely acting through a non-specific mechanism (e.g., compound aggregation) and should be eliminated.[17] True hits should show a clear selectivity profile against specific MMPs.

Part 4: Dose-Response Analysis & Potency Determination

Validated hits are advanced to determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Protocol for IC₅₀ Determination
  • Prepare a serial dilution series of the confirmed hit compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Perform the primary FRET assay as described in Part 2.2, using the different concentrations of the compound.

  • Calculate the percent inhibition for each concentration.

  • Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Compound IDPrimary Screen (% Inhibition @ 10 µM)Fluorescence InterferenceOrthogonal Assay ActiveIC₅₀ (µM)
PICO-00185.2NoYes1.2
PICO-00278.9Yes (Quencher) N/A>100
PICO-00365.5NoNo>100
PICO-00492.1NoYes0.8

Table 2: Example Hit Triage Data Summary.

Conclusion

The screening of picolinate libraries offers a chemically intuitive and promising avenue for the discovery of novel metalloenzyme inhibitors. The success of such a campaign, however, is critically dependent on a well-designed HTS assay and a rigorous, multi-step validation cascade. By employing a robust FRET-based primary assay and systematically eliminating artifacts through targeted counter-screens, researchers can confidently identify potent and selective MMP inhibitors. This workflow provides a solid foundation for progressing hits from initial discovery into the lead optimization pipeline for drug development.

References

  • Eurogentec. (n.d.). MMP assays – activity measurement. Retrieved from [Link]

  • Technology Networks. (n.d.). A Specific Immunocapture Activity Assay for Matrix Metalloproteinases Using 5-FAM/QXL 520TM FRET Peptide. Retrieved from [Link]

  • Lauer-Fields, J., et al. (2012). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. In Matrix Metalloproteinase Protocols (pp. 59-75). Humana Press. Available at: [Link]

  • Zhang, J., et al. (2018). Genetically Encoded Fluorescent Biosensors for Live-Cell Imaging of MT1-MMP Protease Activity. In Matrix Metalloproteinases (pp. 121-133). Humana Press. Available at: [Link]

  • Wang, X., et al. (2013). Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke. Journal of Neurochemistry, 125(3), 419-431. Available at: [Link]

  • The PricePlow Blog. (2021). Zinc Picolinate: A Highly Bioavailable Form of Zinc. Retrieved from [Link]

  • PubMed. (n.d.). Virtual High-Throughput Screening for Matrix Metalloproteinase Inhibitors. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Ultrahigh‐Throughput Screening of an Artificial Metalloenzyme using Double Emulsions. Retrieved from [Link]

  • PubMed. (n.d.). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Picolinic Acid in Nutrient Absorption and Chelation Therapy. Retrieved from [Link]

  • PubMed. (n.d.). Role of zinc in blockade of excitotoxic action of quinolinic acid by picolinic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. Retrieved from [Link]

  • National Institutes of Health. (2020). Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ultrahigh‐Throughput Screening of an Artificial Metalloenzyme using Double Emulsions. Retrieved from [Link]

  • SpringerLink. (n.d.). Virtual High-Throughput Screening for Matrix Metalloproteinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of HTS Assays and Pilot Screen for Inhibitors of Metalloproteases Meprin α and β. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Targeting Metalloenzymes for Therapeutic Intervention. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Role of Picolinic Acid in Zinc Metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultrahigh‐Throughput Screening of an Artificial Metalloenzyme using Double Emulsions. Retrieved from [Link]

  • SpringerLink. (n.d.). High-Throughput Screening of Metalloproteases Using Small Molecule Microarrays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Retrieved from [Link]

  • Google Patents. (n.d.). US5948772A - Chromium picolinate compositions and uses thereof.
  • National Institutes of Health. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Retrieved from [Link]

  • Google Patents. (n.d.). US6432942B2 - Chromium picolinate compositions and uses thereof.
  • National Institutes of Health. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Retrieved from [Link]

  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of Methyl 5-hydroxy-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Preclinical Formulation of Methyl 5-hydroxy-6-methoxypicolinate

The successful in vivo evaluation of a novel chemical entity such as Methyl 5-hydroxy-6-methoxypicolinate is critically dependent on the development of a stable, safe, and bioavailable formulation. As a substituted hydroxypyridine, a class of compounds with diverse biological activities, understanding its physicochemical properties is the foundational first step in designing a formulation strategy that ensures reliable and reproducible preclinical results. This document provides a comprehensive guide for the systematic development of formulations for Methyl 5-hydroxy-6-methoxypicolinate, intended for both oral and parenteral administration in early-stage in vivo studies.

The primary challenge in formulating new chemical entities (NCEs) is often poor aqueous solubility, which can significantly hinder absorption and lead to variable exposure in animal models.[1][2] This guide will walk researchers through a logical, step-by-step process, from initial physicochemical characterization to the selection of appropriate vehicles and the preparation of various formulation types. The protocols provided herein are designed to be adaptable based on the experimentally determined properties of Methyl 5-hydroxy-6-methoxypicolinate.

Part 1: Essential Physicochemical Characterization

A thorough understanding of the physicochemical properties of Methyl 5-hydroxy-6-methoxypicolinate is paramount before any formulation work begins. These properties will dictate the most appropriate formulation strategies to pursue.[1]

Aqueous Solubility Determination

The solubility of a compound in aqueous media is a critical determinant of its oral bioavailability. The hydroxypyridine moiety suggests some potential for aqueous solubility, which can be influenced by pH.[3][4]

Protocol 1: Equilibrium Aqueous Solubility (Shake-Flask Method)

  • Add an excess amount of Methyl 5-hydroxy-6-methoxypicolinate to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express solubility in mg/mL or µg/mL.

Determination of pKa and logP

The pKa will determine the ionization state of the molecule at different physiological pHs, which in turn affects its solubility and permeability.[5] The logP (octanol-water partition coefficient) is a measure of lipophilicity and is a key predictor of membrane permeability.[6]

Protocol 2: pKa and logP Determination

  • pKa: Potentiometric titration is the gold standard for experimental pKa determination. Alternatively, UV-spectrophotometric methods can be used if the chromophore is sensitive to ionization changes. Several software programs can also provide in silico predictions with reasonable accuracy.[7][8]

  • logP: The shake-flask method, where the compound is partitioned between n-octanol and water, followed by quantification in each phase, is the traditional approach. HPLC-based methods can also be used to estimate logP. In silico prediction tools are also widely available.[9]

Solid-State Characterization

Understanding the solid-state properties, such as crystallinity and polymorphism, is crucial as they can influence solubility and dissolution rate.[10]

Protocol 3: Solid-State Analysis

  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess crystallinity.

  • X-Ray Powder Diffraction (XRPD): To identify the crystalline form and detect polymorphism.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.

Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of Methyl 5-hydroxy-6-methoxypicolinate and to identify potential degradation pathways.[11][12] Picolinate esters can be susceptible to hydrolysis, especially under basic conditions.[13][14]

Protocol 4: Forced Degradation Study

  • Expose solutions of the compound to a range of stress conditions:

    • Acidic: 0.1 N HCl at 60°C

    • Basic: 0.1 N NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 60°C in solution

    • Photolytic: Exposure to UV and visible light (ICH Q1B guidelines)

  • Analyze the samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

The results from this characterization phase will guide the formulation strategy as outlined in the following workflow diagram.

formulation_decision_tree start Start: Physicochemical Characterization of Methyl 5-hydroxy-6-methoxypicolinate solubility_check Aqueous Solubility > 1 mg/mL at physiological pH? start->solubility_check high_sol High Solubility solubility_check->high_sol Yes low_sol Low Solubility solubility_check->low_sol No simple_solution Formulate as Simple Aqueous Solution (e.g., Saline, PBS, or pH-adjusted buffer) high_sol->simple_solution oral_admin Oral Administration simple_solution->oral_admin iv_admin Intravenous Administration simple_solution->iv_admin formulation_strategy Select Formulation Strategy low_sol->formulation_strategy cosolvent Co-solvent System (e.g., PEG400, DMSO, Solutol HS 15) formulation_strategy->cosolvent suspension Aqueous Suspension (e.g., with Tween 80, Methylcellulose) formulation_strategy->suspension cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) formulation_strategy->cyclodextrin lipid Lipid-Based System (e.g., SEDDS, oil solution) formulation_strategy->lipid cosolvent->oral_admin cosolvent->iv_admin suspension->oral_admin cyclodextrin->oral_admin cyclodextrin->iv_admin lipid->oral_admin

Caption: Decision workflow for formulation strategy based on aqueous solubility.

Part 2: Formulation Development Strategies and Protocols

Based on the initial characterization, a suitable formulation approach can be selected. For early preclinical studies, simple solutions or suspensions are often preferred.[1]

Aqueous Solutions (For Sufficiently Soluble Compounds)

If the aqueous solubility is adequate for the desired dose, a simple buffered solution is the most straightforward approach.

Protocol 5: Preparation of a Simple Aqueous Formulation

  • Determine the appropriate buffer system based on the compound's pKa and stability profile to maintain a pH where the compound is most soluble and stable.

  • Weigh the required amount of Methyl 5-hydroxy-6-methoxypicolinate.

  • Dissolve the compound in a small amount of the buffer with gentle vortexing or sonication.

  • Once dissolved, add the remaining buffer to achieve the final desired concentration.

  • For intravenous administration, ensure the final formulation is sterile-filtered (0.22 µm filter) and is iso-osmotic.

Co-solvent Formulations (For Poorly Soluble Compounds)

Co-solvents are used to increase the solubility of hydrophobic compounds for both oral and intravenous administration.[1] Common co-solvents include polyethylene glycols (PEGs), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).

Table 1: Common Co-solvent Systems for Preclinical Studies

Vehicle CompositionRoute of AdministrationNotes
10% DMSO, 40% PEG 400, 50% SalineIV, POCommon screening vehicle. Potential for drug precipitation upon dilution in vivo.
20% Solutol HS 15 in WaterIV, POCan improve solubility and stability.
30% HP-β-CD in WaterIV, POCyclodextrin-based system, often well-tolerated.
5% Tween 80 in SalineIV, POSurfactant-based system.

Protocol 6: Preparation of a Co-solvent Formulation

  • Weigh the required amount of Methyl 5-hydroxy-6-methoxypicolinate.

  • Dissolve the compound in the organic co-solvent (e.g., DMSO, PEG 400) first. Gentle heating or sonication may be applied if necessary, while monitoring for degradation.

  • Slowly add the aqueous component (e.g., saline, water) to the organic solution while vortexing to avoid precipitation.

  • Visually inspect the final formulation for clarity and absence of particulates.

  • For IV administration, sterile filter the final formulation.

Aqueous Suspensions (For Oral Administration)

If the compound has very low solubility and a suitable co-solvent system cannot be identified, an aqueous suspension may be appropriate for oral dosing.[1]

Protocol 7: Preparation of an Aqueous Suspension

  • Weigh the required amount of Methyl 5-hydroxy-6-methoxypicolinate. If necessary, reduce the particle size by micronization to improve dissolution rate.

  • Prepare the suspension vehicle by dissolving a wetting agent (e.g., 0.5% Tween 80) and a suspending agent (e.g., 0.5% methylcellulose) in water.

  • Triturate the compound with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste with continuous mixing to achieve the final concentration.

  • Ensure the final suspension is homogenous and easily re-suspendable upon shaking.

Excipient Compatibility Studies

It is crucial to ensure that the chosen excipients do not cause degradation of Methyl 5-hydroxy-6-methoxypicolinate.[15][16][17]

Protocol 8: Excipient Compatibility Screening

  • Prepare binary mixtures of the compound with each proposed excipient (e.g., in a 1:1 ratio).

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

  • Analyze the samples at different time points using a stability-indicating HPLC method to check for the appearance of new degradation peaks or a significant loss of the parent compound compared to a control sample (compound alone).

  • Thermal analysis techniques like DSC can also be used for rapid screening of potential interactions.[18][19]

Part 3: Analytical Methods for In Vivo Studies

A validated bioanalytical method is essential for the quantitative determination of Methyl 5-hydroxy-6-methoxypicolinate in biological matrices (e.g., plasma, serum) to support pharmacokinetic studies.

Sample Preparation

The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances.

Protocol 9: Plasma Sample Preparation

  • Protein Precipitation: Add a water-miscible organic solvent (e.g., acetonitrile or methanol) to the plasma sample in a 3:1 ratio. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or further processed.

  • Liquid-Liquid Extraction (LLE): For cleaner samples, add a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) to the plasma. Vortex to partition the analyte into the organic layer. Separate the organic layer, evaporate to dryness, and reconstitute in the mobile phase.

  • Solid-Phase Extraction (SPE): This technique can provide the cleanest samples and allows for analyte concentration. The choice of SPE sorbent will depend on the properties of the compound.

Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules in biological fluids due to its high sensitivity and selectivity.[20][21]

Protocol 10: LC-MS/MS Method Development Outline

  • Mass Spectrometry Tuning: Infuse a standard solution of Methyl 5-hydroxy-6-methoxypicolinate into the mass spectrometer to optimize the precursor and product ions for Selected Reaction Monitoring (SRM).

  • Chromatographic Separation: Develop a reversed-phase HPLC method (e.g., using a C18 column) to achieve good peak shape and separation from endogenous matrix components. A typical mobile phase would consist of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Method Validation: Validate the method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.

analytical_workflow start Start: Plasma Sample Collection sample_prep Sample Preparation start->sample_prep ppt Protein Precipitation sample_prep->ppt lle Liquid-Liquid Extraction sample_prep->lle spe Solid-Phase Extraction sample_prep->spe analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis data_processing Data Processing and Quantification analysis->data_processing pk_analysis Pharmacokinetic Analysis data_processing->pk_analysis

Caption: General workflow for bioanalytical sample processing and analysis.

Conclusion

The development of a suitable in vivo formulation for Methyl 5-hydroxy-6-methoxypicolinate is a systematic process that begins with a thorough physicochemical characterization. The data obtained from these initial studies will inform the selection of an appropriate formulation strategy, whether it be a simple aqueous solution, a co-solvent system, or a suspension for oral delivery. The protocols outlined in this guide provide a robust framework for researchers to develop a formulation that is both stable and capable of delivering the compound in a consistent and reproducible manner, thereby ensuring the integrity of subsequent in vivo efficacy and toxicity studies.

References

  • Gavan, A., et al. (2021). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 110(8), 2849-2864. Available from: [Link]

  • Solubility of Things. (n.d.). 1-Hydroxypyridine-2(1H)-thione. Available from: [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • Solubility of Things. (n.d.). 3-Hydroxypyridine. Available from: [Link]

  • LookChem. (n.d.). Cas 109-00-2,3-Hydroxypyridine. Available from: [Link]

  • Charles River Laboratories. (n.d.). Preformulation & Excipient Compatibility Studies. Available from: [Link]

  • Gattefossé. (n.d.). FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Available from: [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Turner, J. V., et al. (2014). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 53(4), 387–400. Available from: [Link]

  • Lüllmann, C., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 609. Available from: [Link]

  • Vemula, V. R. (2015). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 7(4), 564-574. Available from: [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Shinde, V. (2020). Drug-Excipient Compatibility Study. Veeprho. Available from: [Link]

  • Creative Biolabs. (n.d.). Drug Excipient Compatibility Study. Available from: [Link]

  • Huq, F. (2002). Molecular modeling analysis: "Why is 2-hydroxypyridine soluble in water but not 3-hydroxypyridine?". Journal of Molecular Modeling, 8(7-8), 238-243. Available from: [Link]

  • Creative Biolabs. (n.d.). Drug Excipient Compatibility Study. Available from: [Link]

  • Singh, S., & Bakshi, M. (2000). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 6(5), 579-593. Available from: [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Available from: [Link]

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. Available from: [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Available from: [Link]

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. Available from: [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Available from: [Link]

  • Singh, S., & Bakshi, M. (2000). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Defense Technical Information Center. (n.d.). Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples. Available from: [Link]

  • Grant, R. P., & Preece, S. (1994). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Journal of Chromatography B: Biomedical Applications, 661(1), 17-24. Available from: [Link]

  • Yamashita, K., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 859(2), 185-193. Available from: [Link]

  • Vincent, J. B. (2002). In vivo distribution of chromium from chromium picolinate in rats and implications for the safety of the dietary supplement. Chemical Research in Toxicology, 15(3), 367-374. Available from: [Link]

  • Avdeef, A. (2011). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Chemical Information and Modeling, 51(9), 2384-2395. Available from: [Link]

  • Wang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1786-1798. Available from: [Link]

  • Sadeghian, K., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2564v2. Available from: [Link]

  • Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 104(8), 2251-2255. Available from: [Link]

  • Al-Tabakha, M. M., et al. (2023). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. Pharmaceutics, 15(9), 2261. Available from: [Link]

  • Barr, D. B., & Needham, L. L. (2002). Analytical methods for human biomonitoring of pesticides. A review. Journal of Chromatography B, 778(1-2), 5-29. Available from: [Link]

  • Bjerrum, J., et al. (1954). Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. The Journal of Physical Chemistry, 58(2), 152-155. Available from: [Link]

  • Cvetanović, A., et al. (2024). Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates. Foods, 13(13), 2098. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of Methyl 5-hydroxy-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support center for the synthesis and optimization of Methyl 5-hydroxy-6-methoxypicolinate (CAS 1256791-78-2). This guide is designed for professionals in drug development and organic synthesis, offering in-depth, field-tested insights to navigate the complexities of this multi-step reaction. As this is not a trivial synthesis, achieving high yield and purity requires a nuanced understanding of the reaction mechanism, potential side reactions, and optimization strategies.

This document moves beyond simple protocols to explain the causality behind each experimental choice. We will explore a proposed, logical synthetic pathway, identify common pitfalls at each stage, and provide robust, evidence-based solutions. Every recommendation is designed to be part of a self-validating system, empowering you to troubleshoot effectively and optimize your results.

Part 1: Frequently Asked Questions (FAQs)

Here we address common preliminary questions researchers may have before embarking on or troubleshooting this synthesis.

Q1: What is a plausible and accessible synthetic route for Methyl 5-hydroxy-6-methoxypicolinate?

  • Protection of the Phenolic Hydroxyl: To prevent unwanted side reactions in subsequent steps, the 5-hydroxy group is protected, for example, as a benzyl ether.

  • Nucleophilic Aromatic Substitution (SNAr): The 6-chloro group is displaced by methoxide to install the desired 6-methoxy group.

  • Deprotection: The protecting group on the 5-hydroxy position is removed to yield the final product.

Q2: Why is a protecting group necessary for the 5-hydroxy position?

The 5-hydroxy group is phenolic and thus acidic. In the presence of a base like sodium methoxide (used for the SNAr reaction), this hydroxyl group would be deprotonated to form a phenoxide. This could lead to several complications:

  • Competitive O-methylation: The phenoxide could react with any methylating agent present, leading to a dimethoxy byproduct.

  • Reduced Nucleophilicity of Methoxide: The phenoxide formation would consume the base, potentially stalling the desired SNAr reaction.

  • Solubility Issues: The formation of a salt could alter the solubility of the starting material, affecting reaction kinetics. Using a protecting group, such as a benzyl group, masks this reactive site, ensuring that the methoxylation occurs selectively at the C6 position.[1][2][3]

Q3: What are the most critical parameters to control for maximizing yield?

Across the proposed synthesis, three parameters are paramount:

  • Anhydrous Conditions: Particularly for the protection and SNAr steps. Water can hydrolyze reagents and intermediates, leading to unwanted byproducts.

  • Temperature Control: The SNAr reaction is temperature-sensitive. Insufficient heat will result in a sluggish or incomplete reaction, while excessive heat can promote side reactions or decomposition.

  • Stoichiometry of Reagents: Precise control over the amount of base and electrophiles is crucial to avoid side reactions like over-alkylation or incomplete conversions.

Q4: How can I effectively monitor the progress of each reaction step?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediate(s), and the product. Staining with potassium permanganate can be effective for visualizing spots if they are not UV-active. For more precise monitoring, especially for tracking minor byproducts, LC-MS is highly recommended.

Part 2: Proposed Synthetic Workflow & Key Transformations

This section outlines the detailed, step-by-step methodology for the proposed synthesis.

Diagram: Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: SNAr Methoxylation cluster_2 Step 3: Deprotection A Methyl 6-chloro-5-hydroxypicolinate B Methyl 5-(benzyloxy)-6-chloropicolinate A->B BnBr, K₂CO₃ DMF, 60°C C Methyl 5-(benzyloxy)-6-methoxypicolinate B->C NaOMe, MeOH Reflux D Methyl 5-hydroxy-6-methoxypicolinate (Final Product) C->D H₂, Pd/C EtOAc Troubleshooting_Flow cluster_causes cluster_solutions Start Low Yield or Complex Mixture Observed CheckTLC Analyze TLC/LC-MS of Crude Reaction Mixture Start->CheckTLC Incomplete Incomplete Reaction (Starting Material Remains) CheckTLC->Incomplete Is starting material the major spot? SideProduct Major Side Product(s) Formed CheckTLC->SideProduct Are there significant new, distinct spots? Degradation Product Degradation (Streaking on TLC, low mass balance) CheckTLC->Degradation Is there streaking or baseline material? Sol_Incomplete Increase Reaction Time/Temp Add More Reagent Check Reagent Quality/Purity Incomplete->Sol_Incomplete Sol_SideProduct Identify Byproduct (NMR/MS) Re-evaluate Selectivity Adjust Base/Solvent Implement Orthogonal Protecting Groups SideProduct->Sol_SideProduct Sol_Degradation Lower Reaction Temp Use Milder Reagents Ensure Inert Atmosphere Reduce Reaction Time Degradation->Sol_Degradation

Sources

Technical Support Center: Purification of Methyl 5-hydroxy-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-hydroxy-6-methoxypicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this valuable heterocyclic building block. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our focus is on providing practical, field-proven insights grounded in solid scientific principles.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of Methyl 5-hydroxy-6-methoxypicolinate.

Issue 1: My final product has a low yield after purification.

  • Question: I've followed the synthesis protocol, but my final yield of Methyl 5-hydroxy-6-methoxypicolinate is significantly lower than expected after purification. What are the likely causes and how can I improve it?

  • Answer: Low yield is a common issue that can stem from several factors throughout the experimental workflow. The phenolic hydroxyl group and the ester functionality in Methyl 5-hydroxy-6-methoxypicolinate make it susceptible to degradation and loss during purification.

    • Causality:

      • Aggressive Extraction pH: During aqueous workup, using a strong base to remove acidic impurities can lead to the hydrolysis of the methyl ester. Conversely, a strongly acidic environment can lead to degradation.

      • Prolonged Heating: Extended heating during recrystallization or solvent evaporation can cause decomposition, especially in the presence of residual acids or bases.

      • Inappropriate Recrystallization Solvent: Choosing a solvent in which your compound is too soluble will result in significant loss of product in the mother liquor.

      • Overly Aggressive Chromatography: Using a highly polar solvent system in column chromatography can lead to band broadening and co-elution with impurities, necessitating the discarding of mixed fractions and thus lowering the yield.

    • Troubleshooting Steps:

      • Optimize Workup: Use a mild base like saturated sodium bicarbonate solution for aqueous washes to remove acidic impurities.[1] Ensure the pH does not exceed 8-9.

      • Gentle Solvent Removal: Use a rotary evaporator at a moderate temperature (e.g., < 40°C) to remove solvents.

      • Recrystallization Solvent Screening: Perform small-scale solubility tests to find a solvent system where the product is sparingly soluble at room temperature but readily soluble when heated. Common systems for similar phenolic compounds include methanol/water, ethanol/water, or ethyl acetate/hexanes.

      • Refine Chromatography: Utilize a step-gradient elution in your column chromatography. Start with a less polar eluent and gradually increase the polarity to allow for better separation and cleaner fractions.

Issue 2: My purified product is a dark-colored oil or solid.

  • Question: The expected product is a white or off-white solid, but I've isolated a brown or dark-colored substance. What causes this discoloration and how can I fix it?

  • Answer: The phenolic hydroxyl group in Methyl 5-hydroxy-6-methoxypicolinate is susceptible to oxidation, which is the primary cause of discoloration.

    • Causality:

      • Air Oxidation: Exposure to air, especially at elevated temperatures or in the presence of trace metal impurities, can lead to the formation of colored quinone-like species.

      • High Temperatures: Excessive heat during reaction or purification can accelerate degradation and the formation of colored byproducts.[1]

    • Troubleshooting Steps:

      • Inert Atmosphere: Whenever possible, perform reactions and purifications under an inert atmosphere of nitrogen or argon to minimize oxidation.[1]

      • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or methanol) and add a small amount of activated carbon. Gently heat the mixture for a short period, then filter it through a pad of Celite to remove the carbon and adsorbed colored impurities.[1]

      • Recrystallization: This is often a very effective method for removing colored impurities, which may be less likely to co-crystallize with your desired product.

Issue 3: TLC analysis shows multiple spots close to the main product.

  • Question: My TLC plate shows several spots with similar Rf values to my product. How do I identify and remove these impurities?

  • Answer: The presence of multiple spots with similar polarities suggests the presence of structurally related impurities, which are common in the synthesis of substituted picolinates.

    • Causality:

      • Incomplete Reaction: The presence of the starting material, 5-hydroxy-6-methoxypicolinic acid, is a common impurity if the esterification reaction has not gone to completion.

      • Isomeric Byproducts: Depending on the synthetic route, you may have isomers with slight differences in the substitution pattern on the pyridine ring.

      • O-Alkylation: The phenolic hydroxyl group can sometimes be methylated, leading to the formation of Methyl 5,6-dimethoxypicolinate as a byproduct.[2]

    • Troubleshooting and Identification:

      • Co-spotting on TLC: Spot your crude product, the starting material, and a co-spot (both crude and starting material in the same spot) on a TLC plate to confirm if one of the impurities is the unreacted starting material.

      • Analytical Techniques: For a more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying the molecular weights and structures of the impurities.[2]

      • Purification Strategy:

        • Aqueous Wash: A wash with a mild aqueous base (e.g., saturated sodium bicarbonate) can effectively remove the acidic starting material.[1]

        • Column Chromatography: This is the most effective method for separating isomers and other byproducts with slight polarity differences.[1][2] A gradient elution with a solvent system like hexane:ethyl acetate on a silica gel column is recommended.

        • Recrystallization: If the impurities are present in minor amounts, a final recrystallization step can significantly enhance the purity of the product.[2]

Part 2: Experimental Protocols

Here we provide detailed, step-by-step methodologies for the key purification experiments.

Protocol 1: Recrystallization of Methyl 5-hydroxy-6-methoxypicolinate
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Induce Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a small seed crystal. If still no crystals form, add a co-solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy.

  • Scaling Up: Once a suitable solvent system is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Column Chromatography of Methyl 5-hydroxy-6-methoxypicolinate
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring uniform packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexane:ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Part 3: Data Presentation & Visualization

Table 1: Efficacy of Different Purification Methods for Picolinate Derivatives
Purification MethodTarget ImpurityPurity Improvement (%)Typical Yield Loss (%)
Aqueous Wash (NaHCO₃)Acidic starting material10-205-10
Activated CarbonColored oxidation products5-1510-15
RecrystallizationMinor impurities with different solubility15-2520-40
Column ChromatographyIsomers, byproducts with similar polarity>3015-30

Data is generalized based on typical purifications of similar compounds.[2]

Diagram 1: Decision Workflow for Purification Strategy

Purification_Workflow start Crude Product Analysis (TLC, NMR) q1 Is the starting material present? start->q1 wash Aqueous Wash (NaHCO3) q1->wash Yes q2 Is the product colored? q1->q2 No wash->q2 carbon Activated Carbon Treatment q2->carbon Yes q3 Are there multiple spots on TLC? q2->q3 No carbon->q3 chromatography Column Chromatography q3->chromatography Yes recrystallize Recrystallization q3->recrystallize No chromatography->recrystallize end_node Pure Product recrystallize->end_node

Caption: A decision tree for selecting the appropriate purification method.

References

  • American Elements. Methyl 5-hydroxy-6-methoxypicolinate. [Link]

  • PubChem. 2-Methyl-5-hydroxypyridine. [Link]

Sources

Technical Support Center: Picolinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The picolinate scaffold, a pyridine-2-carboxylic acid derivative, is a privileged structure in medicinal chemistry, valued for its chelating properties and as a key building block in a multitude of therapeutic agents.[1] However, its synthesis is not without challenges. Seemingly straightforward transformations can be plagued by side reactions that complicate purification, reduce yields, and compromise the integrity of the final compound. This guide provides field-proven insights and troubleshooting strategies to help researchers navigate these common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Issues & Impurity Profiling

Q1: I've synthesized my target picolinate, but the characterization data (NMR, LC-MS) shows several unexpected impurities. What are the most common classes of side products I should be looking for?

A1: Impurities in picolinate synthesis are typically route-dependent, but they generally fall into several common classes. A systematic approach to identifying them is crucial for developing a robust purification strategy.

  • Unreacted Starting Materials: The most straightforward impurity. Its presence indicates incomplete conversion.

  • Reaction Intermediates: Many multi-step syntheses or even seemingly simple reactions can have stable intermediates. For example, the hydrolysis of 2-cyanopyridine can stall at the picolinamide stage.

  • Isomeric Byproducts: Particularly common in reactions involving substitution on the pyridine ring. For instance, during the chlorination of a picolinate precursor, the chlorine atom may be directed to an undesired position on the ring, leading to regioisomers that can be difficult to separate.[2]

  • Over-oxidation or Degradation Products: Aggressive reaction conditions (e.g., strong oxidants, high heat) can lead to the formation of byproducts from over-oxidation or even cleavage of the pyridine ring.[2]

  • Byproducts from Reagents: The reagents themselves can be a source of impurities. A classic example is the oxidation of 2-picoline with potassium permanganate, which generates manganese dioxide as a significant byproduct that must be carefully removed.[3]

Table 1: Common Side Products in Picolinate Synthesis Routes

Synthetic RouteCommon Side Product(s)Chemical StructureRationale
Oxidation of 2-Picoline 2-PyridinemethanolNC₅H₄CH₂OHIncomplete oxidation of the methyl group.
Hydrolysis of 2-Cyanopyridine PicolinamideNC₅H₄CONH₂Stalled hydrolysis; the amide is a stable intermediate.
Ring Substitution (e.g., Halogenation) Regioisomers (e.g., 5-chloro-picolinate)Cl-NC₅H₃-COOHCompeting electronic and steric effects directing substitution.
Metal Complexation Hydroxide/Mixed Ligand Species[Cr(pic)₂(OH)(H₂O)]Incorrect pH control during complexation can lead to hydrolysis of the metal center.

Q2: My final picolinate compound is a white solid in the literature, but my batch is off-white or tan. What causes this discoloration, and is it a concern?

A2: Discoloration is a common issue and almost always indicates the presence of impurities. While sometimes benign, it can also signal underlying problems with product stability or the presence of process-related contaminants that could interfere with downstream applications, especially in drug development.

Primary Causes & Troubleshooting:

  • Trace Metal Impurities: If you've used metal-based reagents (e.g., catalysts, oxidants like KMnO₄), residual trace metals can form colored complexes with the picolinate product.

    • Solution: Consider treating a solution of your product with a metal scavenger resin or performing an additional recrystallization. Ensure all glassware is scrupulously clean.

  • Highly Conjugated Byproducts: Minor side reactions can sometimes produce intensely colored, highly conjugated polymeric or degradation products. Even at very low concentrations (<0.1%), they can impart significant color.

    • Solution: Activated carbon (charcoal) treatment is a classic and effective method. Dissolve your crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and filter through celite to remove the carbon and adsorbed impurities.

  • Thermal Degradation: Picolinic acid and its esters can be sensitive to prolonged exposure to high temperatures.

    • Solution: When removing solvent via rotary evaporation, use the lowest practical temperature and pressure. Avoid overheating during recrystallization or drying. Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Section 2: Troubleshooting Specific Synthetic Routes

Q3: I am synthesizing picolinic acid via the oxidation of 2-picoline with KMnO₄, but my yield is consistently low (<50%). What are the key parameters to control?

A3: The oxidation of 2-picoline is a classic but deceptively tricky reaction.[4] Low yields are often a result of either incomplete reaction or over-oxidation. The key is balancing reactivity to favor the desired carboxylic acid.

Causality & Mechanism: The reaction proceeds by oxidizing the methyl group. However, the conditions required to break the strong C-H bonds of the methyl group are harsh enough to potentially attack the pyridine ring itself, leading to degradation and CO₂ evolution.

Troubleshooting Protocol:

  • Control the Temperature: Do not let the reaction temperature run away. The reaction is highly exothermic. Add the KMnO₄ oxidant portion-wise to a heated solution of 2-picoline (e.g., 80-85 °C) to maintain control.[5]

  • Monitor Stoichiometry: An excess of oxidant can lead to ring cleavage. Start with a stoichiometric amount of KMnO₄ and monitor the reaction progress by TLC or LC-MS. If starting material remains, a small additional charge of oxidant can be added.

  • pH Control During Workup: After the reaction, the product exists as its potassium salt. The workup is critical.

    • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water to recover all the product.

    • Combine the filtrates and carefully acidify with concentrated HCl to a pH of ~3.5-4.0. Picolinic acid is amphoteric; its isoelectric point is in this range, causing it to precipitate out of the solution. Acidifying too much or too little will keep it dissolved.

  • Alternative Oxidants: If yields remain poor, consider alternative oxidation methods. Some industrial processes have moved to vapor-phase catalytic oxidation to avoid the waste and workup issues associated with permanganate.[4]

Diagram 1: Oxidation Pathways of 2-Picoline A simplified diagram showing the desired oxidation path versus common side reactions like incomplete oxidation and over-oxidation (ring cleavage).

G cluster_main Oxidation of 2-Picoline SM 2-Picoline (Starting Material) INT 2-Pyridinemethanol (Incomplete Oxidation) SM->INT [O] (Mild Conditions) PROD Picolinic Acid (Desired Product) SM->PROD [O] (Optimal Conditions) INT->PROD [O] (Controlled Conditions) DEG Ring Cleavage Products (e.g., CO₂, NH₃) PROD->DEG [O] (Harsh Conditions)

Q4: My synthesis involves the hydrolysis of 2-cyanopyridine. I see a persistent impurity in my crude product that has a similar polarity to my desired picolinic acid. What is it and how do I get rid of it?

A4: The most likely culprit is picolinamide . The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate. Under insufficiently stringent conditions (e.g., low temperature, insufficient time, or non-optimal base/acid concentration), the reaction can stall at this intermediate stage.

Diagram 2: Hydrolysis Pathway of 2-Cyanopyridine This diagram illustrates the stepwise hydrolysis, highlighting the stable picolinamide intermediate.

G Start 2-Cyanopyridine Mid Picolinamide (Intermediate Impurity) Start->Mid + H₂O (Step 1) End Picolinate (Final Product) Mid->End + H₂O (Step 2)

Troubleshooting & Purification Protocol:

  • Force the Reaction to Completion:

    • Base-Mediated Hydrolysis: Ensure at least 2-3 equivalents of a strong base (e.g., NaOH) are used. Increase the reaction temperature (reflux is common) and extend the reaction time. Monitor by TLC or LC-MS until the amide spot is gone. A typical industrial process may involve heating at 60-80°C for 6-10 hours.[6]

    • Acid-Mediated Hydrolysis: Refluxing in strong aqueous acid (e.g., 6M HCl or H₂SO₄) is also effective.

  • Purification via Acid-Base Extraction: If the amide impurity persists, it can often be removed from the desired picolinic acid by leveraging the difference in their acidity. Picolinic acid is significantly more acidic than picolinamide.

    Step-by-Step Protocol: Acid-Base Extraction

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Extract the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The picolinic acid will be deprotonated and move into the aqueous layer as its sodium salt, while the less acidic picolinamide remains in the organic layer.

    • Separate the layers. Discard the organic layer containing the picolinamide.

    • Cool the aqueous layer in an ice bath and carefully re-acidify with cold 2M HCl to a pH of ~3.5-4.0.

    • The pure picolinic acid will precipitate out. Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

Section 3: Purification & Advanced Topics

Q5: What is the best general-purpose method for purifying a crude picolinate ester?

A5: For picolinate esters, which lack the acidic proton of picolinic acid, silica gel column chromatography is the most powerful and widely applicable purification method.

General Guidelines:

  • Solvent System Selection: Start by developing a solvent system using TLC. A common mobile phase is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). Aim for an Rf value of ~0.3 for your desired product.

  • Slurry Loading: For best separation, pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar, volatile solvent (e.g., DCM or acetone), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of the column.

  • Gradient Elution: If you have multiple byproducts with varying polarities, a gradient elution (gradually increasing the percentage of the polar solvent during the run) will provide better separation than an isocratic (constant solvent mixture) elution.

Diagram 3: General Troubleshooting Workflow for Picolinate Synthesis A logical flowchart to guide a researcher in diagnosing a problematic reaction.

G Start Reaction Complete. Analyze Crude Product. CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity High? (NMR, LCMS) CheckYield->CheckPurity Yes Troubleshoot_Yield Incomplete Conversion? Degradation? CheckYield->Troubleshoot_Yield No End Product Meets Specs. Proceed. CheckPurity->End Yes Troubleshoot_Purity Identify Impurities (MS, NMR, TLC) CheckPurity->Troubleshoot_Purity No Optimize_Conditions Optimize Reaction: - Temp - Time - Stoichiometry Troubleshoot_Yield->Optimize_Conditions Develop_Purification Develop Purification: - Recrystallization - Chromatography - Extraction Troubleshoot_Purity->Develop_Purification Optimize_Conditions->Start Rerun Reaction Develop_Purification->Start Repurify Batch

References

  • Vertex AI Search Result[2] Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences. [Link]

  • Vertex AI Search Result[3] Synthesis method of 2-chromium picolinate. Eureka | Patsnap. [Link]

  • Vertex AI Search Result[4] Picolinic acid. Wikipedia. [Link]

  • Vertex AI Search Result[5] CN1772737A - A kind of synthetic method of 2-chromium picolinate. Google Patents.

Sources

Technical Support Center: Methyl 5-hydroxy-6-methoxypicolinate Stability

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 5-hydroxy-6-methoxypicolinate. As a specialized aromatic ester, understanding and ensuring its stability is paramount for reliable experimental outcomes and the development of robust formulations. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address common stability challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of Methyl 5-hydroxy-6-methoxypicolinate.

Q1: What are the primary factors that can affect the stability of Methyl 5-hydroxy-6-methoxypicolinate?

A1: The stability of Methyl 5-hydroxy-6-methoxypicolinate can be influenced by several factors, primarily stemming from its ester and hydroxy-substituted pyridine structure. Key factors include pH, temperature, light, and the presence of oxidizing agents.[1] Variations in pH can lead to hydrolysis of the methyl ester group, while elevated temperatures can accelerate this and other degradation pathways.[1][2][3] Exposure to UV and visible light may induce photodegradation due to the aromatic ring system.[1][4] Additionally, the presence of oxidizing agents can lead to the degradation of the molecule.[1]

Q2: What are the initial signs of degradation I should look for?

A2: Initial signs of degradation can be subtle and may include a change in the physical appearance of the compound, such as a color change (e.g., development of a yellowish or brownish tint), or a change in its solubility profile. For solutions, the appearance of precipitates or a change in clarity can also indicate degradation. For more definitive evidence, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential to detect the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Q3: What are the recommended storage conditions for Methyl 5-hydroxy-6-methoxypicolinate?

A3: To ensure maximum stability, Methyl 5-hydroxy-6-methoxypicolinate should be stored in a cool, dark, and dry place.[5][6] Specifically, refrigeration (2-8°C) is recommended to slow down potential hydrolytic and oxidative degradation reactions.[5] The compound should be stored in well-sealed, opaque containers to protect it from light and moisture.[5][6][7] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can be beneficial to prevent oxidation.

Q4: How does pH impact the stability of solutions containing Methyl 5-hydroxy-6-methoxypicolinate?

A4: The pH of a solution is a critical factor for the stability of this compound due to its ester functional group. Both acidic and basic conditions can catalyze the hydrolysis of the methyl ester, leading to the formation of 5-hydroxy-6-methoxypicolinic acid.[8][9][10] The rate of hydrolysis is often pH-dependent, with the reaction being irreversible under basic conditions, forming the carboxylate salt.[11] It is crucial to determine the optimal pH range for your specific application through stability studies.

Q5: Can I use this compound in formulations with other excipients?

A5: Yes, but it is essential to conduct drug-excipient compatibility studies.[12][13][14] Some excipients can affect the stability of the active pharmaceutical ingredient (API) through chemical interactions.[12][14] For example, excipients with acidic or basic properties could alter the micro-pH and promote hydrolysis. Therefore, a thorough preformulation study is necessary to ensure the compatibility of Methyl 5-hydroxy-6-methoxypicolinate with all other components in the formulation.[12][15]

Part 2: Troubleshooting Guides

This section provides structured guidance for identifying and resolving specific stability-related issues you may encounter during your experiments.

Troubleshooting Guide 1: Unexpected Degradation in Solution

Issue: You observe a rapid loss of the parent compound or the appearance of unknown peaks in your chromatograms when working with solutions of Methyl 5-hydroxy-6-methoxypicolinate.

Potential Causes and Solutions:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[8][9][10]

    • Solution: Prepare solutions fresh daily and in a pH-controlled buffer. If possible, work at a lower temperature. Conduct a pH-rate profile study to identify the pH of maximum stability.

  • Oxidation: The electron-rich aromatic ring and the hydroxyl group may be susceptible to oxidation.

    • Solution: Degas your solvents to remove dissolved oxygen. Consider adding antioxidants to your formulation, but ensure they are compatible and do not interfere with your assay.

  • Photodegradation: Exposure to light, especially UV, can cause degradation.[4]

    • Solution: Prepare and handle solutions in a dark room or under amber light.[4] Use amber-colored vials or wrap your containers in aluminum foil to protect them from light.[4][7]

Experimental Workflow for Investigating Solution Instability:

Caption: Decision tree for troubleshooting solution instability.

Troubleshooting Guide 2: Inconsistent Results in Solid-State Assays

Issue: You are experiencing variability in the purity or performance of solid Methyl 5-hydroxy-6-methoxypicolinate between different batches or over time.

Potential Causes and Solutions:

  • Hygroscopicity: The compound may be absorbing moisture from the atmosphere, which can lead to solid-state hydrolysis or changes in physical properties.

    • Solution: Store the solid compound in a desiccator over a suitable drying agent. Handle the compound in a low-humidity environment, such as a glove box, if possible.

  • Polymorphism: Different crystalline forms (polymorphs) of the compound may have different stabilities and dissolution rates.

    • Solution: Characterize the solid form of your material using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Ensure consistency of the solid form across batches.

  • Excipient Incompatibility: In solid mixtures, direct contact with incompatible excipients can accelerate degradation.[12][16]

    • Solution: Perform compatibility studies by mixing the compound with individual excipients and storing them under accelerated conditions (e.g., elevated temperature and humidity).[14][15] Analyze the mixtures at various time points for signs of degradation.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess and improve the stability of Methyl 5-hydroxy-6-methoxypicolinate.

Protocol 1: Forced Degradation Study

A forced degradation study, also known as stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[17][18][19][20]

Objective: To intentionally degrade Methyl 5-hydroxy-6-methoxypicolinate under various stress conditions to understand its degradation pathways.

Materials:

  • Methyl 5-hydroxy-6-methoxypicolinate

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with a suitable column (e.g., C18)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Methyl 5-hydroxy-6-methoxypicolinate at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).[17]

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At selected time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute it to the appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for a defined period (e.g., 2 hours).

    • At selected time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • At selected time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Also, expose a solution of the compound to the same thermal stress.

    • At selected time points, prepare samples for HPLC analysis.

  • Photodegradation:

    • Expose a sample of the solid compound and a solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[17]

    • Simultaneously, keep a control sample in the dark.

    • After a defined period of exposure, prepare both the exposed and control samples for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Data Analysis:

  • Calculate the percentage of degradation in each condition. A degradation of 5-20% is generally considered appropriate for identifying degradation products.[17]

  • Identify the major degradation products and propose potential degradation pathways.

Forced Degradation Workflow:

Caption: Workflow for a forced degradation study.

Protocol 2: pH-Rate Profile Study

Objective: To determine the effect of pH on the rate of degradation of Methyl 5-hydroxy-6-methoxypicolinate in solution and to identify the pH of maximum stability.

Materials:

  • Methyl 5-hydroxy-6-methoxypicolinate

  • A series of buffers covering a wide pH range (e.g., pH 2 to 10)

  • HPLC system

  • Constant temperature bath

Procedure:

  • Prepare Buffered Solutions: Prepare a series of solutions of the compound at a fixed concentration in different buffers.

  • Incubation: Incubate these solutions at a constant temperature (e.g., 50°C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze each sample by HPLC to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration of the parent compound versus time.

    • Determine the observed first-order rate constant (k_obs) from the slope of the line.

    • Plot log(k_obs) versus pH to generate the pH-rate profile.

Interpretation: The lowest point on the pH-rate profile curve indicates the pH of maximum stability.

Part 4: Data Presentation

Table 1: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)[5]To minimize the rate of hydrolytic and other degradation reactions.[1][2][3]
Light Protect from lightThe aromatic system may be susceptible to photodegradation.[1][4]
Atmosphere Store in a well-sealed container; consider inert gas for long-term storageTo prevent exposure to moisture and atmospheric oxygen, which can cause hydrolysis and oxidation.
pH (in solution) Near neutral (to be confirmed by a pH-rate profile study)To minimize acid- and base-catalyzed hydrolysis of the ester group.[8][9][10]

Table 2: Example Design of a Forced Degradation Study

Stress ConditionReagent/ConditionDurationTemperatureExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl24 hours60°CHydrolysis of the methyl ester
Base Hydrolysis 0.1 M NaOH2 hoursRoom TempHydrolysis of the methyl ester
Oxidation 3% H₂O₂24 hoursRoom TempOxidation of the aromatic ring or hydroxyl group
Thermal Solid and Solution48 hours80°CGeneral thermal decomposition
Photolytic Solid and SolutionPer ICH Q1BControlledPhotodegradation of the aromatic system

Part 5: Potential Degradation Pathways

Based on the chemical structure of Methyl 5-hydroxy-6-methoxypicolinate, the following degradation pathways are plausible.

G cluster_0 Methyl 5-hydroxy-6-methoxypicolinate cluster_1 Degradation Products A Methyl 5-hydroxy-6-methoxypicolinate B 5-hydroxy-6-methoxypicolinic acid A->B Hydrolysis (Acid/Base) C Oxidized Products A->C Oxidation D Photodegradation Products A->D Photolysis

Caption: Potential degradation pathways of Methyl 5-hydroxy-6-methoxypicolinate.

References

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (n.d.). Retrieved from [Link]

  • Top 5 Factors Affecting Chemical Stability. (2025, October 2). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies. (n.d.). Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Retrieved from [Link]

  • How does pH impact the rate of acid-catalyzed hydrolysis? (n.d.). Retrieved from [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • Drug excipient Compatibility | PDF. (n.d.). Retrieved from [Link]

  • Drug-excipient compatibility testing: Significance and symbolism. (2025, July 31). Retrieved from [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (n.d.). Retrieved from [Link]

  • FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. (n.d.). Retrieved from [Link]

  • 5 Tips for Handling Photosensitive Reagents. (2024, October 31). Retrieved from [Link]

  • Organizing and Protecting Long-Term Chemical Compounds. (n.d.). Retrieved from [Link]

  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024, June 20). Retrieved from [Link]

  • 4 Common Ways Temperature Impacts Chemicals. (2024, June 4). Retrieved from [Link]

  • Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. (2008, February 6). Retrieved from [Link]

  • How To Protect Light Sensitive Products. (n.d.). Retrieved from [Link]

  • Do some chemicals degrade at low temperatures? (2024, August 1). Retrieved from [Link]

  • Why Temperature Control Is Crucial in Chemical Laboratories | CCM. (n.d.). Retrieved from [Link]

  • Full article: Effect of Temperature and Initial Moisture Content on the Chemical Stability and Color Change of Various Forms of Vitamin C. (n.d.). Retrieved from [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Retrieved from [Link]

Sources

Introduction: The Significance of Picolinate Esters in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of picolinate esterification, presented by the BenchChem Technical Support Team.

Picolinate esters are more than just another class of organic molecules; they are pivotal structural motifs in the landscape of drug discovery and medicinal chemistry.[1] As derivatives of picolinic acid, these compounds serve as versatile building blocks for a wide array of biologically active agents, from enzyme inhibitors to novel therapeutics for neurodegenerative diseases and cancer.[1] The synthesis of these esters is a critical step in the development pipeline. However, the journey from picolinic acid to a purified ester is often fraught with challenges, including low yields, incomplete reactions, and purification hurdles.

This technical support guide is designed for the hands-on researcher. Drawing from established literature and extensive field experience, we will dissect the common issues encountered during picolinate esterification. This is not a rigid set of instructions but a dynamic troubleshooting resource in a question-and-answer format, crafted to provide not just solutions, but a deeper understanding of the underlying chemical principles.

Core Principles of Picolinate Esterification

Before diving into troubleshooting, it's crucial to understand the primary pathways for picolinate esterification. The choice of method is often dictated by the substrate's sensitivity, desired scale, and available reagents.

  • Acid-Catalyzed (Fischer) Esterification: The classic approach, involving the reaction of picolinic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).[2][3] While cost-effective, it's a reversible equilibrium-driven process, which can lead to modest yields if not properly managed.[4]

  • Activation via Acid Chlorides: A highly effective method where picolinic acid is first converted to a more reactive picolinoyl chloride hydrochloride using reagents like thionyl chloride (SOCl₂) with a catalytic amount of DMF.[5] This intermediate readily reacts with alcohols to form the desired ester, often in high yield.[1][5]

  • Coupling Reagent-Mediated Esterification: This strategy, often referred to as Steglich esterification, utilizes coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid in situ.[6] These methods are generally high-yielding and can be performed under mild conditions, making them suitable for sensitive substrates.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during picolinate esterification experiments.

Question 1: Why is my reaction yield consistently low?

Low yield is the most common frustration in esterification. The cause often traces back to the reaction's equilibrium nature or suboptimal reaction conditions.[7][8]

Possible Causes & Actionable Solutions:

  • Equilibrium Limitation (Especially in Fischer Esterification): The reaction has reached equilibrium with significant starting material remaining.[4]

    • Solution 1: Use Excess Reagent. Drive the equilibrium towards the product by using a large excess of one reactant, typically the alcohol, which can often serve as the solvent.[4][7] A 10-fold excess of alcohol can dramatically increase ester yield.[4]

    • Solution 2: Water Removal. Water is a byproduct that can hydrolyze the ester back to the starting materials.[4] For reactions run at elevated temperatures, use a Dean-Stark apparatus to physically remove water as it forms.[4] Alternatively, adding a dehydrating agent can also shift the equilibrium.[3]

  • Incomplete Acid Activation: The picolinic acid is not being efficiently converted to its reactive intermediate.

    • Solution (for Acid Chloride method): Ensure your thionyl chloride is fresh and the reaction is protected from atmospheric moisture. The formation of picolinoyl chloride hydrochloride is often a visual process where the solid acid dissolves.[5] If this doesn't happen, the SOCl₂ may be old or the catalytic DMF may be absent or degraded.

    • Solution (for DCC/EDC coupling): DCC coupling can be hampered by a well-known rearrangement of the O-acylurea intermediate to a stable N-acylurea, which halts the reaction.[5] Performing the reaction in dichloromethane (CH₂Cl₂) can sometimes mitigate this issue.[5] Consider using EDC in combination with an additive like 4-dimethylaminopyridine (DMAP) to improve efficiency.

  • Presence of Water: Trace amounts of water in the starting materials or solvents can inhibit the forward reaction.[7]

    • Solution: Always use anhydrous solvents. Dry reagents if necessary and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon) before starting the reaction.[9]

  • Steric Hindrance: Bulky groups on either the picolinic acid or the alcohol can slow down the reaction.

    • Solution: These reactions may require more forcing conditions: higher temperatures, longer reaction times, or more potent activating agents. For highly hindered substrates, the acid chloride route is often more successful than equilibrium-driven methods.

Question 2: My reaction has stalled. TLC analysis shows both starting material and product, but the ratio isn't changing. What's wrong?

A stalled reaction often points to catalyst deactivation or the formation of an inhibitory byproduct.

Possible Causes & Actionable Solutions:

  • Insufficient or Inactive Catalyst: In acid-catalyzed methods, the catalyst may be hydrated or used in too small an amount.[7]

    • Solution: Add a fresh portion of the acid catalyst. Ensure the catalyst is from a freshly opened bottle or has been stored properly.

  • Inhibitory Salt Formation: Picolinic acid contains a basic pyridine nitrogen. In reactions with other amines or under certain pH conditions, salt formation can occur, taking the starting material out of the reaction cycle.[5]

    • Solution (for Acid Chloride method): This method forms the picolinoyl chloride as a hydrochloride salt. A tertiary amine base, like triethylamine (Et₃N), is required to neutralize the HCl generated and deprotonate the alcohol, allowing the reaction to proceed.[1][5] Ensure you are using a sufficient amount of base (typically at least 2 equivalents).

Question 3: How do I know which esterification method is best for my substrate?

The optimal method depends on your substrate's properties and the desired scale of the reaction.

MethodBest ForProsCons
Fischer Esterification Simple, robust alcohols and acids on a large scale.Inexpensive reagents, simple setup.[3]Equilibrium limited, requires high temperatures, not suitable for sensitive molecules.[4]
Acid Chloride Formation General purpose, good for moderately hindered substrates.High yields, drives reaction to completion.[5]Requires handling of SOCl₂ (corrosive), generates HCl.[1]
DCC/EDC Coupling Sensitive or complex substrates with multiple functional groups.Mild reaction conditions, high yields.[6]DCC byproduct (DCU) can be difficult to remove; potential for N-acylurea side product.[5] EDC is water-soluble, simplifying workup.
Question 4: I've successfully formed my picolinate ester, but now I'm struggling with purification. What are the best practices?

Purification can be as challenging as the reaction itself. The key is to remove unreacted starting materials, reagents, and byproducts.

Common Purification Challenges & Solutions:

  • Removing Unreacted Picolinic Acid:

    • Solution: Mild Acid-Base Extraction. After the reaction, dilute the mixture with an organic solvent (like ethyl acetate or CH₂Cl₂) and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[3] The basic wash will deprotonate the acidic picolinic acid, converting it to its water-soluble carboxylate salt, which will move to the aqueous layer. The neutral ester product will remain in the organic layer.

  • Removing Dicyclohexylurea (DCU) from DCC Couplings:

    • Solution: Filtration & Solvent Choice. DCU is a white solid that is insoluble in many common organic solvents. After the reaction is complete, it can often be removed by simple filtration. Cooling the reaction mixture can sometimes help precipitate more of the DCU.

  • Product is an Oil and Can't Be Recrystallized:

    • Solution 1: Column Chromatography. This is the most common method for purifying non-crystalline products. Use a silica gel column and an appropriate solvent system (eluent), typically starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a solvent like ethyl acetate. Monitor the separation using TLC.

    • Solution 2: Trituration. If the oil is highly viscous, you can attempt trituration. This involves stirring the oil with a solvent in which the desired product is insoluble, but the impurities are soluble.[10] The product may solidify or can be isolated by decanting the solvent containing the dissolved impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of DMF in the acid chloride formation method? A1: N,N-Dimethylformamide (DMF) acts as a catalyst. It reacts with thionyl chloride to form the Vilsmeier reagent, which is a more powerful and selective chlorinating agent for converting the carboxylic acid to the acid chloride.[5]

Q2: How can I monitor the progress of my esterification reaction? A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the crude reaction mixture on a TLC plate alongside your starting materials (picolinic acid and alcohol). As the reaction progresses, you should see the starting material spots diminish and a new spot corresponding to the more non-polar ester product appear. Staining with potassium permanganate or using a UV lamp can help visualize the spots.

Q3: My picolinate ester seems to be hydrolyzing back to the acid on the silica gel column. How can I prevent this? A3: The acidic nature of standard silica gel can sometimes catalyze the hydrolysis of sensitive esters. To prevent this, you can "neutralize" the silica gel. This can be done by preparing a slurry of the silica in your eluent and adding a small amount of a volatile base like triethylamine (~1%), then packing the column with this slurry. This neutralizes the acidic silanol groups on the surface.

Visualizing the Process

General Workflow for Picolinate Ester Synthesis

The following diagram outlines the key decision points and steps in a typical picolinate esterification experiment, from reagent selection to final product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start Picolinic Acid + Alcohol Reagents Select Method: - Fischer (H+) - Acid Chloride (SOCl2) - Coupling (DCC/EDC) Start->Reagents Setup Anhydrous Conditions Inert Atmosphere Reagents->Setup React Combine Reagents Stir at RT or Heat Setup->React Monitor Monitor Progress (TLC) React->Monitor Monitor->React Incomplete Quench Quench Reaction Monitor->Quench Complete Extract Aqueous Wash (e.g., NaHCO3) Quench->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Concentrate Remove Solvent (Rotovap) Dry->Concentrate Purify Purification Method: - Chromatography - Recrystallization - Trituration Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize Final Pure Picolinate Ester Characterize->Final G Start Problem: Low Yield of Picolinate Ester Check_Method What method was used? Start->Check_Method Fischer Fischer Esterification Check_Method->Fischer Acid-Catalyzed Coupling Coupling Agent (DCC/EDC) Check_Method->Coupling DCC/EDC AcidChloride Acid Chloride Check_Method->AcidChloride SOCl2 Fischer_Q1 Was water removed (e.g., Dean-Stark)? Fischer->Fischer_Q1 Fischer_Sol1 Use Dean-Stark or add dehydrating agent. Fischer_Q1->Fischer_Sol1 No Fischer_Q2 Was excess alcohol used? Fischer_Q1->Fischer_Q2 Yes Fischer_Sol2 Increase alcohol ratio; use as solvent. Fischer_Q2->Fischer_Sol2 No General_Checks General Checks for All Methods Fischer_Q2->General_Checks Yes Coupling_Q1 Any insoluble precipitate (N-acylurea)? Coupling->Coupling_Q1 Coupling_Sol1 Change solvent (e.g., CH2Cl2); add DMAP with EDC. Coupling_Q1->Coupling_Sol1 Yes Coupling_Q1->General_Checks No AcidChloride_Q1 Was a base added (e.g., Et3N)? AcidChloride->AcidChloride_Q1 AcidChloride_Sol1 Add >= 2 eq. of base. AcidChloride_Q1->AcidChloride_Sol1 No AcidChloride_Q1->General_Checks Yes General_Q1 Were reagents/solvents anhydrous? General_Checks->General_Q1 General_Sol1 Dry solvents/reagents; use inert atmosphere. General_Q1->General_Sol1 No

Sources

Technical Support Center: Byproduct Identification in the Synthesis of Methyl 5-hydroxy-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 5-hydroxy-6-methoxypicolinate. This document is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of this and structurally related heterocyclic compounds. The guide provides in-depth troubleshooting advice in a question-and-answer format to address common challenges, particularly the identification and mitigation of byproducts. Our aim is to equip you with the expertise to diagnose issues, understand their chemical origins, and implement effective solutions in your experimental work.

Part 1: Plausible Synthetic Pathway for Methyl 5-hydroxy-6-methoxypicolinate

While various synthetic routes to substituted pyridines exist, a common and adaptable strategy involves the functionalization of a pre-existing pyridine ring. A plausible pathway to Methyl 5-hydroxy-6-methoxypicolinate can be envisioned starting from 6-methylpicolinic acid. This approach involves a sequence of N-oxidation, regioselective hydroxylation, methoxylation, and final esterification. Each step, however, presents opportunities for side reactions, leading to the formation of impurities that can complicate purification and reduce yields.

Synthetic_Pathway A 6-Methylpicolinic Acid B 6-Methylpicolinic Acid N-oxide A->B Oxidation (e.g., m-CPBA) C 5-Hydroxy-6-methylpicolinic Acid N-oxide B->C Ac2O, then Hydrolysis D 5-Hydroxy-6-methoxypicolinic Acid C->D Deoxygenation & Methoxylation E Methyl 5-hydroxy-6-methoxypicolinate D->E Esterification (MeOH, H+)

Caption: A plausible synthetic route to Methyl 5-hydroxy-6-methoxypicolinate.

Part 2: Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of Methyl 5-hydroxy-6-methoxypicolinate. Each question is designed to reflect a real-world experimental challenge.

Q1: After esterification, my NMR spectrum shows a significant amount of starting material. How can I confirm its identity and improve the conversion rate?

A1: The most likely unreacted starting material is 5-hydroxy-6-methoxypicolinic acid .

  • Causality of Formation: This is a straightforward case of incomplete reaction. Fischer esterification is an equilibrium-controlled process.[1][2] Insufficient reaction time, inadequate acid catalysis, or the presence of water can shift the equilibrium back towards the starting materials.[3]

  • Identification:

    • ¹H NMR: Look for a broad singlet corresponding to the carboxylic acid proton (-COOH), typically downfield (>10 ppm). The aromatic protons will have similar chemical shifts to the desired product, but the absence of the methyl ester singlet (around 3.9 ppm) is a key indicator.

    • ¹³C NMR: The carboxylic acid carbon will appear around 165-175 ppm, which is distinct from the ester carbonyl carbon.

    • Mass Spectrometry (ESI-): In negative ion mode, you will observe a peak corresponding to the deprotonated starting material [M-H]⁻.

  • Troubleshooting and Prevention:

    • Drive the Equilibrium: Use a large excess of methanol, which acts as both solvent and reagent.

    • Remove Water: Employ a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, add a dehydrating agent like molecular sieves.

    • Optimize Catalyst: Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or HCl gas) is used.

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC until the starting material spot is no longer visible.

Q2: I've isolated a byproduct with the same mass as my target compound. What could it be?

A2: A likely isomeric byproduct is Methyl 6-hydroxy-5-methoxypicolinate .

  • Causality of Formation: This impurity can arise if the regioselectivity of the initial hydroxylation or subsequent methoxylation steps is not perfectly controlled. Pyridine N-oxides can be functionalized at either the C2 or C4 positions, and steric and electronic factors can lead to mixtures of isomers.[4][5]

  • Identification:

    • ¹H NMR: While the gross features will be similar, the precise chemical shifts and coupling constants of the aromatic protons will differ due to the different electronic environment. 2D NMR techniques like COSY and NOESY can help establish the connectivity and spatial relationships between the substituents and the ring protons, allowing for unambiguous identification.

    • ¹³C NMR: The chemical shifts of the substituted aromatic carbons will be different from those of the desired product.

    • Mass Spectrometry: As it is an isomer, it will have the same mass as the target compound. LC-MS may show a different retention time.

  • Troubleshooting and Prevention:

    • Re-evaluate Reaction Conditions: The regioselectivity of pyridine N-oxide functionalization is highly dependent on the reagents and conditions used. A thorough literature review for the specific transformation is recommended.

    • Purification: Careful column chromatography is the most effective way to separate isomers. A less polar solvent system than that used for the main product might be required.

Q3: My mass spectrum shows a peak that is 14 mass units higher than my product. What is this impurity?

A3: This common byproduct is likely the O-methylated compound, Methyl 5,6-dimethoxypicolinate .

  • Causality of Formation: The phenolic hydroxyl group at the C5 position is nucleophilic and can be methylated under certain conditions, especially if a methylating agent is used or if the esterification is carried out under harsh conditions with methanol.[6]

  • Identification:

    • ¹H NMR: The most telling sign is the disappearance of the broad singlet for the hydroxyl proton (-OH) and the appearance of a new singlet integrating to 3 protons around 3.8-4.0 ppm, corresponding to the new methoxy group.

    • ¹³C NMR: An additional signal in the methoxy region (55-65 ppm) will be present.

    • Mass Spectrometry (ESI+): You will observe a peak for [M+H]⁺ that is 14 Da higher than the expected product mass (due to the replacement of H with CH₃).

  • Troubleshooting and Prevention:

    • Protecting Groups: If O-methylation is a persistent issue, consider protecting the hydroxyl group (e.g., as a benzyl ether) before the esterification step, followed by deprotection.

    • Milder Esterification Conditions: Avoid harsh acidic conditions. Consider using milder reagents like (trimethylsilyl)diazomethane or a carbodiimide coupling agent (e.g., DCC/DMAP) with methanol.[7]

Q4: I observe a byproduct that appears to have lost the methyl ester group. What is it and how is it formed?

A4: This is likely 5-hydroxy-6-methoxypicolinic acid , the result of ester hydrolysis.

  • Causality of Formation: Esters can be hydrolyzed back to carboxylic acids under either acidic or basic conditions, especially in the presence of water during the reaction workup.[3][8] If your workup involves aqueous acid or base washes, some of the product may revert to the carboxylic acid.

  • Identification: This is the same compound as the unreacted starting material in Q1. Refer to the identification methods listed in A1.

  • Troubleshooting and Prevention:

    • Careful Workup: Minimize contact time with aqueous acid or base. Ensure all aqueous layers are thoroughly removed before drying the organic phase.

    • Purification: An acidic wash will not remove this impurity. Instead, after dissolving the crude product in an organic solvent, a wash with a mild base (e.g., saturated NaHCO₃ solution) will extract the acidic byproduct into the aqueous layer. The desired phenolic product may have some acidity, so care must be taken not to use too strong a base which might deprotonate and extract the product as well.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_synthesis Earlier Synthesis Steps Main Methyl 5-hydroxy-6-methoxypicolinate Acid 5-Hydroxy-6-methoxypicolinic Acid (Unreacted SM / Hydrolysis) Main->Acid Hydrolysis OMethyl Methyl 5,6-dimethoxypicolinate (O-Methylation) Main->OMethyl Over-methylation Isomer Methyl 6-hydroxy-5-methoxypicolinate (Isomerization) D 5-Hydroxy-6-methoxypicolinic Acid D->Main Esterification D->Acid Incomplete Reaction C Precursor C->D Functionalization Isomer_precursor Isomeric Precursor C->Isomer_precursor Side Reaction Isomer_precursor->Isomer Esterification

Caption: Formation of common byproducts during synthesis.

Part 3: Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a solvent system of low polarity (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate). The less polar O-methylated byproduct will elute first, followed by the desired product. The more polar carboxylic acid byproduct will elute much later or may remain on the column.

  • Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Sample Preparation for NMR and MS Analysis
  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the dried, purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC).[9][10]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • If necessary, add a small amount of formic acid (for positive ion mode, ESI+) or ammonium hydroxide (for negative ion mode, ESI-) to aid ionization.

    • Infuse the solution directly into the mass spectrometer or analyze via LC-MS for separation of components prior to detection.

Part 4: General Troubleshooting Workflow

Troubleshooting_Workflow Start Crude Product Analysis TLC TLC Analysis Start->TLC OneSpot Single Spot? TLC->OneSpot NMR_MS Acquire 1H NMR & MS OneSpot->NMR_MS Yes MultipleSpots Multiple Spots OneSpot->MultipleSpots No Data_Match Data matches expected product? NMR_MS->Data_Match Pure Product is Pure Data_Match->Pure Yes Impure Product is Impure Data_Match->Impure No IdentifyByproduct Identify Byproduct Structure (Refer to FAQ section) Impure->IdentifyByproduct Column Column Chromatography MultipleSpots->Column AnalyzeFractions Analyze Fractions by TLC, NMR, MS Column->AnalyzeFractions AnalyzeFractions->IdentifyByproduct Optimize Optimize Reaction Conditions to Minimize Byproduct IdentifyByproduct->Optimize

Caption: A logical workflow for purity analysis and byproduct identification.

References

  • Hantzsch, A. R. (1881). Über die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (2011). Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

  • G. E. Dunn, Gordon K. J. Lee, Harold Thimm, "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution," Can. J. Chem., 1972, 50(18), 3017-3027. [Link]

  • BenchChem. (2025). A Comparative Guide to the 13C NMR Characterization of Substituted Picolinonitriles. BenchChem Technical Support.
  • Synthesis of 2-substituted pyridines from pyridine N-oxides. (2013). ARKIVOC. [Link]

  • Hammick, D. L., & Dyson, P. (1926). 153. The mechanism of the decarboxylation of α-picolinic, quinaldinic, and isoquinaldinic acids. Journal of the Chemical Society (Resumed), 1559-1563.
  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]

  • Manjinder, S., et al. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]

  • Li, B., et al. (2020). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. Organic Letters, 22(15), 5985-5989.
  • Singh, A. K., et al. (2015). Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. AIP Conference Proceedings, 1665(1), 050085.
  • CN115160220A - Synthesis process of pyridine-N-oxide - Google P
  • LibreTexts Chemistry. (2023). The Hydrolysis of Esters. [Link]

  • The Royal Society of Chemistry. (2019).
  • Wikipedia. Pyridine-N-oxide. [Link]

  • Clark, J. (2004). Hydrolysis of esters. Chemguide. [Link]

  • LibreTexts Chemistry. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC, 2001(6), 1-23.
  • Wikipedia. Ester hydrolysis. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • American Elements. Methyl 5-hydroxy-6-methoxypicolinate. [Link]

  • Reynard, G., et al. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.
  • Google Patents. Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • ResearchGate. (2016). How to purify esterefication product?. [Link]

  • Moody, C. J., & Rees, C. W. (2008). Synthesis of a 6-aryloxymethyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one: a muscarinic (M3) antagonist. Organic & Biomolecular Chemistry, 6(14), 2582-2589.
  • Google P
  • PrepChem.com. Synthesis of methyl (Z)-5-hydroxy-2-pentenoate. [Link]

  • ResearchGate. Use of methylating agents MeI and MeOTf to effect (a)–(c) N‐methylation.... [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts. IntechOpen. [Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling for Picolinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving picolinate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these electron-deficient heterocyclic substrates. Picolinate esters and their derivatives are crucial building blocks in medicinal chemistry, and mastering their coupling is key to synthesizing novel compounds.[1]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The guidance herein is grounded in established mechanistic principles and field-proven strategies to help you achieve optimal results.

Troubleshooting Guide

This section is structured to address common failures and unexpected outcomes in the Suzuki coupling of picolinate derivatives. Each question tackles a specific problem, outlines potential causes, and provides actionable solutions.

Question 1: Why is the yield of my Suzuki coupling with a halo-picolinate ester consistently low?

Low yields are a frequent hurdle when working with electron-deficient substrates like picolinates.[2] The pyridine nitrogen can chelate the palladium catalyst, forming inactive species, and the electron-withdrawing nature of both the ring nitrogen and the picolinate ester can hinder key steps of the catalytic cycle.[2]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solutions
Catalyst Deactivation The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species and precipitation of palladium black.[2][3]1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][5][6] These ligands can sterically shield the palladium, preventing inhibitory coordination with the picolinate nitrogen.[2][7] 2. Use a Pre-catalyst: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a stable Pd(II) pre-catalyst that readily reduces in situ.[4][8]
Inefficient Oxidative Addition While the electron-deficient nature of the picolinate ring generally facilitates oxidative addition, steric hindrance near the halogen can slow this rate-determining step.[9][10]1. Halide Choice: If possible, use the order of reactivity I > Br > Cl.[3][11] Aryl iodides and bromides are generally more reactive than chlorides.[5][12] 2. Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier for oxidative addition.[4]
Slow Transmetalation The transfer of the organic group from the boronic acid to the palladium complex can be sluggish, especially with electron-deficient heteroaryl boron derivatives.[2][13]1. Base Selection: Use a stronger, yet compatible, base like K₃PO₄ or Cs₂CO₃ to more effectively form the reactive boronate species.[4][14][15] 2. Boronic Acid Stability: Switch to a more stable boronic acid derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, which can be more robust under the reaction conditions.[2][4][16]
Protodeboronation This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common pathway for decomposition, especially in the presence of water and base.[2][6]1. Anhydrous Conditions: Use anhydrous solvents and reagents where possible.[4] 2. Milder Base: A milder base like KF may reduce the rate of protodeboronation.[8][17] 3. Use Boronic Esters: Pinacol esters or MIDA esters are generally more resistant to protodeboronation.[3][4][12]
Question 2: I'm observing a significant amount of homocoupling of my boronic acid. What's going wrong?

Homocoupling (the coupling of two boronic acid molecules) is often a sign of issues with the catalyst's oxidation state or the presence of oxygen.[18]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solutions
Presence of Oxygen Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[12]1. Rigorous Degassing: Ensure your solvent is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for an extended period (e.g., 30 minutes).[4][19] 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the setup and reaction time.
Issues with Pd(II) Pre-catalysts If the reduction of a Pd(II) pre-catalyst to the active Pd(0) species is inefficient, the remaining Pd(II) can facilitate homocoupling.1. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[5] 2. Add a Reducing Agent: In some cases, a mild reducing agent can be added, but this should be approached with caution as it can lead to other side reactions.
Question 3: My starting materials are not fully consumed, and I see dehalogenation of my picolinate derivative. How can I fix this?

The formation of a dehalogenated byproduct indicates a reductive process is competing with the desired cross-coupling.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solutions
Source of Hydride The hydride for dehalogenation can come from various sources, including the solvent (e.g., alcohols), the base, or impurities.1. Solvent Choice: Avoid using alcohol-based solvents if dehalogenation is a problem. Opt for ethereal solvents like 1,4-dioxane or toluene.[12] 2. Base Purity: Ensure the base is of high purity and dry.
Catalyst-Mediated Reduction Certain palladium-hydride species can form during the catalytic cycle, which can then reductively eliminate to give the dehalogenated product.1. Ligand Modification: Switching to a different ligand can alter the stability and reactivity of intermediates in the catalytic cycle, potentially disfavoring the dehalogenation pathway.

Suzuki Coupling Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of picolinate derivatives.

G start Low Yield or Reaction Failure check_reagents Verify Reagent Quality (Purity, Stability) start->check_reagents check_setup Ensure Inert Atmosphere (Degassing, N2/Ar) check_reagents->check_setup optimize_base Optimize Base (Strength, Solubility) check_setup->optimize_base Setup OK optimize_ligand Optimize Ligand (Bulky, Electron-Rich) optimize_base->optimize_ligand Still Low Yield optimize_temp Optimize Temperature optimize_ligand->optimize_temp Still Low Yield optimize_solvent Optimize Solvent System optimize_temp->optimize_solvent Still Low Yield success Successful Coupling optimize_solvent->success Improvement

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst to start with for coupling picolinate derivatives?

For initial screening, a robust and versatile catalyst system is recommended. A good starting point is often a Pd(II) pre-catalyst like PdCl₂(dppf) or a combination of a Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand.[13] Given the challenges with picolinates, employing a Buchwald pre-catalyst with a ligand such as SPhos or XPhos from the outset can save significant optimization time.

Q2: How do I choose the right base for my reaction?

The base is crucial for activating the boronic acid for transmetalation.[10][14][20]

  • For base-sensitive substrates (like esters): Milder bases such as K₂CO₃ or even KF are recommended to prevent hydrolysis of the picolinate ester.[8][20]

  • For sluggish reactions: A stronger base like K₃PO₄ or Cs₂CO₃ can increase the reaction rate by more effectively forming the active boronate species.[4][14] These are often used in anhydrous conditions.

  • Solubility: The solubility of the base is important.[6][20] Often, a biphasic solvent system (e.g., toluene/water) is used with inorganic bases.[14] For anhydrous conditions, ensure the base is finely powdered for maximum surface area.

Q3: Should I use a boronic acid or a boronic ester?

While boronic acids are commonly used, they can be prone to decomposition via protodeboronation.[3][12] For challenging substrates like picolinates, using a more stable boronic ester derivative is often advantageous.[3]

  • Pinacol esters (BPin): These are commercially available or easily prepared and offer increased stability.[4][12]

  • MIDA esters: These are highly stable, even to chromatography, and can be used for sequential couplings.[12][16]

  • Trifluoroborate salts (KHF₂ adducts): These salts are crystalline, air-stable solids that are also resistant to protodeboronation.[16]

Q4: What are the best solvents for Suzuki couplings of picolinates?

A range of solvents can be used, and the optimal choice depends on the specific substrates and conditions.[12]

  • Ethereal Solvents: 1,4-Dioxane and THF are very common, often with a small amount of water to help dissolve the inorganic base.[12][14]

  • Aromatic Solvents: Toluene is another popular choice, particularly for reactions run at higher temperatures.

  • Polar Aprotic Solvents: DMF and DMAc can be effective but may lead to more side reactions at high temperatures.

It is critical to use anhydrous, peroxide-free solvents to avoid catalyst deactivation.[3]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition pd_trans R¹-Pd(II)-R²(L)₂ pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_trans->product aryl_halide R¹-X (Picolinate Halide) aryl_halide->pd_complex boronic_acid R²-B(OR)₂ (Boronic Acid/Ester) boronic_acid->pd_trans base Base (e.g., K₂CO₃) base->pd_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][10]

General Experimental Protocol for Optimization

This protocol provides a starting point for the Suzuki coupling of a halo-picolinate ester. It should be adapted and optimized for your specific substrates.

Materials:

  • Halo-picolinate ester (1.0 mmol, 1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 10:1 mixture, 0.1 M concentration)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the halo-picolinate ester, the boronic acid/ester, and the base.[4][14]

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[14]

  • Add the palladium pre-catalyst under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.[14]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

References

  • Wikipedia. (2023, December 28). Suzuki reaction. Retrieved from [Link]

  • Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5038-5044. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]

  • Han, X., et al. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Organic Letters, 23(1), 18-23. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Stanetty, C., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(11), 3840-3849. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • American Chemical Society. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]

Sources

Technical Support Center: Analytical Method Development for Methyl 5-hydroxy-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical method development of Methyl 5-hydroxy-6-methoxypicolinate. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into creating robust and reliable analytical methods for impurity profiling. The content is structured in a practical question-and-answer format to directly address challenges you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs) - Getting Started

This section addresses foundational questions to establish a strong starting point for your method development.

Q1: What are the critical first steps for developing a stability-indicating HPLC method for Methyl 5-hydroxy-6-methoxypicolinate?

A1: The initial phase is about understanding the analyte and defining the method's goals.

  • Analyte Characterization: First, gather all available information on Methyl 5-hydroxy-6-methoxypicolinate. Its structure (CAS 1256791-78-2) reveals a substituted pyridine ring with a phenolic hydroxyl group, a methoxy group, and a methyl ester.[1] This indicates it is a moderately polar, aromatic compound with UV absorbance and potential for ionization.

  • Define the Analytical Target Profile (ATP): Clearly state the method's purpose. For impurity analysis, the goal is to develop a stability-indicating analytical procedure that can separate, detect, and quantify the active pharmaceutical ingredient (API) from its process impurities and degradation products.[2]

  • Forced Degradation Studies: Before extensive method development, perform forced degradation (stress testing) studies.[3][4] Exposing the compound to harsh conditions (acid, base, oxidation, heat, light) will generate potential degradation products. This is crucial for ensuring the method's specificity and is a core requirement of regulatory bodies.[4][5] The goal is to achieve 5-20% degradation to avoid generating secondary or tertiary degradants that may not be relevant under normal storage conditions.[6]

  • Detector and Wavelength Selection: Given the aromatic pyridine ring, a UV detector is the most straightforward choice.[2] Run a UV scan of the main compound in your initial mobile phase to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Q2: What are the likely impurities I should anticipate for this molecule?

A2: Impurities can originate from the manufacturing process or from degradation.

  • Process-Related Impurities: These include starting materials, intermediates, by-products, or reagents used in the synthesis. For example, you might encounter precursors to the picolinate ring or incompletely reacted intermediates.

  • Degradation Products: Based on the structure, several degradation pathways are plausible:

    • Hydrolysis: The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid (5-hydroxy-6-methoxypicolinic acid).

    • Oxidation: The electron-rich aromatic ring and phenolic hydroxyl group could be susceptible to oxidation, potentially forming N-oxides or quinone-like structures.

    • Demethylation: The methoxy or methyl ester groups could potentially be demethylated under harsh conditions.

Q3: Why is a "stability-indicating" method essential, and how does it differ from a simple purity test?

A3: A simple purity test might only determine the percentage of the main compound without being able to distinguish it from co-eluting impurities. A stability-indicating method (SIM) is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time.[7] Its key feature is specificity : the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9] This ensures that any decrease in the API concentration is directly observable as a corresponding increase in degradation products, providing a true picture of the drug's stability.[10][11]

Section 2: Core Methodology - A Step-by-Step HPLC/UPLC Protocol

This section provides a detailed workflow for developing a robust reversed-phase HPLC method.

Q4: Can you provide a step-by-step protocol for developing an HPLC method for Methyl 5-hydroxy-6-methoxypicolinate and its impurities?

A4: Certainly. The following protocol outlines a systematic approach to method development. The process is iterative, starting with a generic screening method and progressively optimizing parameters.

Workflow for Stability-Indicating Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation A 1. Define Goal (Stability-Indicating Method) B 2. Characterize Analyte (UV, pKa, Solubility) A->B C 3. Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) B->C D 4. Select Column & Initial Conditions (e.g., C18, Generic Gradient) C->D E 5. Screen Stressed Samples (Inject API, Blank, Stressed Samples) D->E F 6. Evaluate Results (Peak Shape, Resolution, Tailing) E->F G 7. Optimize Method (Gradient, pH, Organic Modifier, Temp) F->G G->E Iterate H 8. Finalize Method & SST Criteria G->H I 9. Perform Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, etc.) H->I

Caption: A logical workflow for developing a stability-indicating HPLC method.

Step 1: Initial Instrument and Reagent Setup
  • System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Reagents: Use HPLC-grade solvents (Acetonitrile, Methanol) and high-purity water. Buffers should be prepared with high-purity salts (e.g., potassium phosphate, ammonium acetate).

  • Sample Preparation: Prepare a stock solution of Methyl 5-hydroxy-6-methoxypicolinate at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile). Prepare stressed samples from forced degradation studies, neutralizing the acid and base samples before injection to protect the column.[12]

Step 2: Initial Chromatographic Conditions (Screening Method)

This generic gradient method is a robust starting point for many small molecules.[2]

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <3 µm particle sizeC18 is a versatile, non-polar stationary phase suitable for retaining moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water OR 10 mM Phosphate Buffer pH 3.0A low pH keeps the phenolic hydroxyl group protonated, improving peak shape.
Mobile Phase B AcetonitrileAcetonitrile generally provides lower backpressure and better UV transparency than methanol.
Gradient 5% to 95% B over 15-20 minutesA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 0.4 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.)Standard flow rates for the respective column dimensions.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection PDA/UV at λ-max (e.g., 254 nm) and a secondary wavelengthPDA allows for peak purity analysis and detection of impurities with different chromophores.
Injection Vol. 1-5 µLSmall volumes minimize potential peak distortion from the injection solvent.
Step 3: Optimization

Inject the unstressed API, a diluent blank, and all stressed samples. Evaluate the chromatograms for:

  • Resolution (Rs): Is there baseline separation between the main peak and all impurity peaks (goal: Rs > 1.5)?

  • Peak Shape: Are the peaks symmetrical (Tailing Factor < 1.5)?

  • Run Time: Can the gradient be shortened without compromising resolution?

If optimization is needed:

  • To improve resolution:

    • Adjust Gradient Slope: Make the gradient shallower around the area where peaks are co-eluting.

    • Change Organic Modifier: Try methanol instead of acetonitrile. This changes the selectivity of the separation.

    • Adjust pH: Modify the mobile phase pH (e.g., from 3.0 to 6.0). This will alter the ionization state of the analyte and some impurities, significantly impacting retention and selectivity.

  • To improve peak shape:

    • Adjust pH: Poor peak shape for acidic or basic compounds is often due to interactions with residual silanols on the silica support. A low pH (e.g., 2.5-3.5) can suppress this interaction.[13]

    • Try a Different Column: If tailing persists, consider a column with advanced end-capping or a different stationary phase.

Step 4: System Suitability Testing (SST)

Once the method is optimized, define SST criteria to ensure the system is performing correctly for each run.[14] This is a core part of method trustworthiness.

SST ParameterAcceptance Criteria (Typical)Purpose
Resolution (Rs) Rs ≥ 2.0 between API and closest eluting impurityEnsures separation and accurate quantification.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5 for the API peakConfirms symmetrical peaks for accurate integration.
Precision RSD ≤ 2.0% for peak area from 5 replicate injectionsDemonstrates the stability and reproducibility of the system.
Plate Count (N) N > 2000Indicates column efficiency.

Section 3: Troubleshooting Guide

This section provides solutions to common issues encountered during method development and routine analysis.

Troubleshooting Decision Tree

G Start Problem Observed? PeakShape Poor Peak Shape? Start->PeakShape Retention Retention Time Shift? Start->Retention Resolution Poor Resolution? Start->Resolution PeakShape->Retention No Tailing Tailing Peak PeakShape->Tailing Yes Fronting Fronting Peak PeakShape->Fronting If Fronting Retention->Resolution No Drifting Drifting RT Retention->Drifting Yes Erratic Erratic RT Retention->Erratic If Erratic Sol_Resolution Solution: - Optimize gradient slope - Change organic modifier (ACN vs MeOH) - Adjust mobile phase pH - Try different column chemistry Resolution->Sol_Resolution Yes Sol_Tailing Solution: - Lower mobile phase pH (2.5-3.5) - Check for column contamination - Use high-purity column Tailing->Sol_Tailing Sol_Fronting Solution: - Reduce sample concentration - Dissolve sample in mobile phase - Check for column collapse Fronting->Sol_Fronting Sol_Drifting Solution: - Ensure column is fully equilibrated - Use column thermostat - Check for mobile phase changes Drifting->Sol_Drifting Sol_Erratic Solution: - Check for leaks in the system - Degas mobile phase - Check pump performance Erratic->Sol_Erratic

Caption: A decision tree for troubleshooting common HPLC issues.

Q5: My main peak is tailing significantly. What is the cause and how can I fix it?

A5: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on the silica surface.[13]

  • Cause 1: Silanol Interactions: The pyridine nitrogen in your molecule can interact with acidic silanol groups, causing tailing.

    • Solution: Decrease the mobile phase pH to 2.5-3.5. This protonates the silanol groups, minimizing the interaction. Using a modern, high-purity, end-capped C18 column also significantly reduces these effects.[13]

  • Cause 2: Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, creating active sites.

    • Solution: Use a guard column to protect the analytical column.[15] If the column is contaminated, follow the manufacturer's instructions for washing and regeneration.[16]

  • Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or the sample concentration.

Q6: My retention times are drifting to be shorter in every injection. What's wrong?

A6: This is a classic symptom of an unequilibrated column or a changing mobile phase.

  • Cause 1: Insufficient Equilibration: It can take a significant number of column volumes to fully equilibrate a column, especially with buffered mobile phases.[17]

    • Solution: Ensure your equilibration time is sufficient. Before starting a sequence, flush the column with the initial mobile phase conditions for at least 15-20 minutes.

  • Cause 2: Mobile Phase Composition Change: If you are mixing solvents online, a faulty pump or proportioning valve can cause the composition to change over time.[18]

    • Solution: Prepare the mobile phase manually (pre-mix) to see if the problem disappears. If it does, the issue is with the pump or mixer.[17]

  • Cause 3: Column Degradation: Over time, the stationary phase can degrade (hydrolyze), especially at high pH or temperature, leading to a loss of retention.

    • Solution: Operate within the column's recommended pH and temperature range. If performance is irreversibly degraded, the column must be replaced.[13]

Q7: I see "ghost peaks" in my blank injections. Where are they coming from?

A7: Ghost peaks are peaks that appear in blank or solvent injections and are typically due to carryover or contamination.[18]

  • Cause 1: Autosampler Carryover: The most common cause. Highly retained or sticky compounds from a previous, more concentrated sample can adsorb to the needle, seat, or loop and elute in a subsequent run.

    • Solution: Implement a robust needle wash protocol in your method. Use a strong solvent (like acetonitrile or isopropanol) for the wash, and ensure the wash volume is sufficient.

  • Cause 2: Contaminated Mobile Phase: Impurities in your solvents or water, or bacterial growth in unbuffered aqueous phases, can accumulate on the column and elute as peaks, especially during a gradient.[15]

    • Solution: Use high-purity HPLC-grade solvents. Prepare fresh aqueous mobile phases daily and filter them. Adding a small percentage of organic solvent (e.g., 10%) to aqueous mobile phases can inhibit microbial growth.

Section 4: Advanced Topics & Method Validation

Q8: I have successfully separated the impurities, but how do I identify what they are?

A8: This requires mass spectrometry (MS). Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying unknown compounds.[19]

  • Methodology: The eluent from the HPLC column is directed into the mass spectrometer. The MS provides the mass-to-charge ratio (m/z) of the impurity, which gives you its molecular weight.

  • Interpretation: For an impurity formed by the hydrolysis of the methyl ester, you would expect to see a molecular ion corresponding to the loss of a CH₂ group (14 Da) and the addition of H₂ (2 Da), for a net change of -12 Da from the parent molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing you to predict the elemental formula of the impurity. Fragmentation data (MS/MS) can further help in elucidating the structure.[19] Picolinyl ester derivatives are known to give simple and distinctive electron impact mass spectra that are readily interpretable.[20][21]

Q9: Once my method is developed, what is required to validate it?

A9: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14] The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the required validation characteristics.[8][22] For an impurity quantification method, you must assess:

  • Specificity: As demonstrated through forced degradation studies.

  • Linearity: The ability to obtain results directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.

  • Accuracy: The closeness of the test results to the true value, often assessed by spiking experiments.

  • Precision: Assessed at three levels: repeatability (same lab, same day), intermediate precision (different days, analysts, or equipment), and reproducibility (between labs).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate).

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

  • Stability Indicating HPLC Method Development –A Review. IJTSRD.

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.

  • Stability Indicating HPLC Method Development: A Review. IJPPR.

  • (PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate.

  • Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Semantic Scholar.

  • HPLC Troubleshooting Guide. Regis Technologies.

  • ICH Q2 Analytical Method Validation. Slideshare.

  • Quality Guidelines. ICH.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.

  • Picolinyl esters for the structural determination of fatty acids by GC/MS. PubMed.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. ResearchGate.

  • Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed.

  • GC-MS analysis of fatty acid picolinyl ester derivatives. Figshare.

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies.

  • Forced Degradation Studies. MedCrave online.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmatutor.

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Applied Pharmaceutics.

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Scientific Research in Engineering and Management.

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

  • Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org.

  • Methyl 5-hydroxy-6-methoxypicolinate. AMERICAN ELEMENTS.

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo.

  • Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin. IRE Journals.

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications. ijpr/article/view/178)

Sources

Validation & Comparative

A Researcher's Guide to Validating the Mechanism of Action of Methyl 5-hydroxy-6-methoxypicolinate as a Novel HIF-Prolyl Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification of a novel small molecule with therapeutic potential is merely the first step. The critical subsequent phase is the rigorous validation of its mechanism of action (MoA). This process not only builds confidence in the molecule's therapeutic hypothesis but is also a cornerstone of its preclinical and clinical development. This guide provides a comprehensive framework for researchers to validate the MoA of Methyl 5-hydroxy-6-methoxypicolinate , a novel compound bearing a picolinate scaffold, a class of molecules known to interact with 2-oxoglutarate (2-OG) dependent dioxygenases.

Our central hypothesis is that Methyl 5-hydroxy-6-methoxypicolinate functions as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). These enzymes are key oxygen sensors in human cells that regulate the stability of HIF-1α, a master transcription factor for the hypoxic response.[1][2][3] By inhibiting PHDs, the compound would mimic a hypoxic state, leading to the stabilization of HIF-1α and the activation of downstream genes involved in processes like erythropoiesis and angiogenesis.[4][5][6]

This guide will detail a logical, multi-stage experimental plan to test this hypothesis, comparing the performance of our novel compound against established HIF-PHD inhibitors. We will move from confirming direct physical interaction with the target to verifying downstream cellular and phenotypic consequences.

Stage 1: Confirming Direct Target Engagement in a Cellular Environment

The foundational question for any targeted therapy is: does the compound physically bind to its intended target within the complex milieu of a living cell? Answering this is crucial to distinguish true target-specific effects from off-target or non-specific cellular toxicity. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify and quantify this target engagement.[7][8][9][10][11] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (our compound) is more resistant to heat-induced denaturation than the unbound protein.[8][10]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The workflow aims to determine if Methyl 5-hydroxy-6-methoxypicolinate stabilizes PHD2 (the most important human PHD isoform) in intact cells.[12]

CETSA_Workflow cell_culture 1. Culture Cells (e.g., HEK293T) treatment 2. Treat Cells - Methyl 5-hydroxy-6-methoxypicolinate - Roxadustat (Positive Control) - Vehicle (DMSO, Negative Control) cell_culture->treatment aliquot 3. Aliquot cell suspensions treatment->aliquot heat 4. Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 min aliquot->heat lysis 5. Cell Lysis (Freeze-thaw cycles) heat->lysis centrifuge 6. Centrifugation (Separate soluble vs. precipitated protein) lysis->centrifuge sds_page 7. Western Blot - Run soluble fraction on SDS-PAGE - Probe with anti-PHD2 antibody centrifuge->sds_page data_analysis 8. Data Analysis - Quantify band intensity - Plot melt curves & determine Tagg sds_page->data_analysis

Figure 1: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Expected Outcome & Interpretation: If Methyl 5-hydroxy-6-methoxypicolinate binds to PHD2, the resulting melt curve will show a rightward shift compared to the vehicle control. This indicates a higher apparent aggregation temperature (Tagg), signifying ligand-induced stabilization. The magnitude of this shift can be compared to that of a known HIF-PHD inhibitor like Roxadustat to gauge relative target engagement.

Stage 2: Quantifying Target Modulation with In Vitro Enzymatic Assays

Confirming that the compound binds to the target is the first step; the next is to prove it modulates the target's biological function. For an enzyme inhibitor, this means demonstrating a reduction in enzymatic activity. We will use an in vitro hydroxylation assay to measure the catalytic activity of recombinant PHD2 in the presence of our compound.[12][13][14]

PHD enzymes utilize molecular oxygen to hydroxylate proline residues on HIF-1α, a reaction that couples the oxidative decarboxylation of α-ketoglutarate (α-KG) to succinate.[13] We can measure the consumption of the co-substrate, α-KG, to determine enzyme activity.

Protocol: Colorimetric α-Ketoglutarate-Based PHD2 Activity Assay

This assay uses 2,4-dinitrophenylhydrazine (2,4-DNPH), which reacts with the remaining α-KG after the enzymatic reaction to produce a colored derivative that can be measured spectrophotometrically.[13]

  • Reagent Preparation : Prepare recombinant human PHD2, a synthetic 19-mer HIF-1α peptide substrate, and all necessary buffers and cofactors (ascorbate, Fe(II)).

  • Reaction Setup : In a 96-well plate, add PHD2 enzyme, HIF-1α peptide, and varying concentrations of Methyl 5-hydroxy-6-methoxypicolinate (or a comparator like Daprodustat).

  • Initiate Reaction : Start the reaction by adding α-KG and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop & Develop Color : Terminate the reaction and add 2,4-DNPH. After incubation, add a base to shift the absorbance wavelength.

  • Measurement : Read the absorbance at the appropriate wavelength (e.g., ~540 nm). A higher signal indicates more unreacted α-KG, meaning greater enzyme inhibition.

  • Data Analysis : Plot the absorbance against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Performance Data

The primary output of this stage is the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.

CompoundTargetAssay TypeIC50 (nM)
Methyl 5-hydroxy-6-methoxypicolinate PHD2α-KG DepletionExperimental
Daprodustat (Comparator) PHD2α-KG Depletion~25 nM (Literature Value)
Roxadustat (Comparator) PHD2α-KG Depletion~70 nM (Literature Value)
Table 1: Comparative analysis of in vitro potency against PHD2.

Stage 3: Verifying Downstream Cellular Pathway Modulation

The ultimate goal of inhibiting PHD2 is to stabilize HIF-1α.[4][15] Therefore, the next logical step is to confirm that treatment with Methyl 5-hydroxy-6-methoxypicolinate leads to an accumulation of HIF-1α protein in cells. This directly links target engagement and modulation to the intended downstream biological pathway.[16]

HIF1a_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia or PHD Inhibition PHD PHD Enzymes OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a O2, α-KG HIF1a_N HIF-1α HIF1a_N->PHD VHL VHL E3 Ligase OH_HIF1a->VHL Degradation Proteasomal Degradation VHL->Degradation Ubiquitination Inhibitor Methyl 5-hydroxy-6- methoxypicolinate PHD_H PHD Enzymes Inhibitor->PHD_H Inhibition HIF1a_H HIF-1α (Stabilized) HIF1_complex HIF-1 Complex HIF1a_H->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Nucleus Nucleus Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Genes

Figure 2: The HIF-1α signaling pathway under normoxia vs. PHD inhibition.
Protocol: Western Blot for HIF-1α Stabilization
  • Cell Culture and Treatment : Seed cells (e.g., Hep3B, a human liver cancer cell line known for robust HIF response) and allow them to adhere.

  • Compound Incubation : Treat cells with a dose-response of Methyl 5-hydroxy-6-methoxypicolinate, a positive control (Roxadustat), and a vehicle control for 4-6 hours.

  • Protein Extraction : Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification : Determine protein concentration using a BCA assay to ensure equal loading.

  • Electrophoresis and Transfer : Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane and probe with a primary antibody specific for HIF-1α. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection : Incubate with a secondary HRP-conjugated antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome & Interpretation: A dose-dependent increase in the intensity of the HIF-1α band should be observed in cells treated with Methyl 5-hydroxy-6-methoxypicolinate. This result would provide strong evidence that the compound's inhibition of PHD enzymes translates into the expected functional consequence within a cellular context.

Stage 4: Phenotypic Confirmation and Comparative Analysis

The final validation step is to demonstrate that the stabilization of HIF-1α leads to a measurable, disease-relevant cellular output or phenotype. Since HIF-1α drives the transcription of numerous genes, we can measure the upregulation of a key target gene, such as Vascular Endothelial Growth Factor (VEGF).[4][16]

Protocol: VEGF mRNA Quantification by RT-qPCR
  • Cell Treatment : Treat cells as described for the Western blot protocol, using optimal concentrations of Methyl 5-hydroxy-6-methoxypicolinate and comparators.

  • RNA Extraction : Isolate total RNA from the treated cells using a column-based kit.

  • cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative PCR (qPCR) : Perform qPCR using primers specific for VEGF and a housekeeping gene (e.g., GAPDH).

  • Data Analysis : Calculate the relative change in VEGF mRNA expression using the ΔΔCt method.

Comparative Performance Data
Compound (at 10 µM)HIF-1α Stabilization (Fold Change vs. Vehicle)VEGF mRNA Upregulation (Fold Change vs. Vehicle)
Methyl 5-hydroxy-6-methoxypicolinate ExperimentalExperimental
Roxadustat (Comparator) ++++++
Vehicle (DMSO) 1.01.0
Table 2: Comparative analysis of cellular and phenotypic responses.

Conclusion and Future Directions

This guide outlines a systematic, evidence-based approach to validating the mechanism of action of Methyl 5-hydroxy-6-methoxypicolinate as a novel HIF-prolyl hydroxylase inhibitor. By progressing through a logical funnel of experiments—from direct target engagement (CETSA), to enzymatic inhibition (IC50 determination), to downstream pathway modulation (HIF-1α stabilization), and finally to phenotypic output (VEGF upregulation)—researchers can build a robust data package.

Positive results across these stages would strongly support the hypothesized MoA. Subsequent steps would involve broader selectivity profiling against other 2-OG-dependent dioxygenases, in vivo proof-of-concept studies in relevant disease models (e.g., models of renal anemia), and comprehensive ADME/Tox profiling to fully characterize the compound's potential as a therapeutic agent.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Reinhard, F. B. M., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Kosman, J., et al. (2021). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry. [Link]

  • Masson, N., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Myllyharju, J. (2009). Direct and continuous assay for prolyl 4-hydroxylase. Analytical Biochemistry. [Link]

  • University College London. Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Manalo, D. J., et al. (2005). An integrative genomics approach identifies Hypoxia Inducible Factor-1 (HIF-1)-target genes that form the core response to hypoxia. Nucleic Acids Research. [Link]

  • Broad Institute. Small Molecule Hit Identification and Validation. Broad Institute. [Link]

  • CUSABIO. HIF-1 signaling pathway. CUSABIO. [Link]

  • Innovative Research. Human Prolyl-4-Hydroxylase Alpha Polypeptide II ELISA Kit. Innovative Research. [Link]

  • Lo, Y-C., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules. [Link]

  • BOC Sciences. (2023). From Discovery to Application - What are Small Molecule Inhibitors? YouTube. [Link]

  • RayBiotech. HIF1-alpha Signaling Pathway. RayBiotech. [Link]

  • Chan, M. C., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Springer Nature Experiments. [Link]

  • Lo, Y-C., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Semenza, G. L. (2007). Hypoxia-Inducible Factor 1 (HIF-1) Pathway. Science Signaling. [Link]

  • Choi, H., et al. (2014). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Molecules. [Link]

  • Nagai, H., et al. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. International Journal of Molecular Sciences. [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

  • Liu, Y., et al. (2024). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. MDPI. [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • Wikipedia. HIF prolyl-hydroxylase inhibitor. Wikipedia. [Link]

  • Locatelli, F., et al. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. American Journal of Kidney Diseases. [Link]

  • John, K. V., et al. (1966). The preparation and biological activity of methyl 5,6-epoxy-retinoate. Biochemical Journal. [Link]

  • PubChem. 2-Methyl-5-hydroxypyridine. PubChem. [Link]

Sources

comparative analysis of Methyl 5-hydroxy-6-methoxypicolinate with other inhibitors

Expert Insights: First and second-generation TKIs demonstrated superior PFS compared to standard chemotherapy. [19]Head-to-head trials showed a modest PFS benefit for second-generation TKIs over Gefitinib. [16][20]However, the landmark FLAURA trial established a new standard of care, with Osimertinib nearly doubling the median PFS compared to first-generation TKIs. [17][18] A major limitation of first- and second-generation TKIs is the inevitable development of acquired resistance, with the T790M mutation accounting for up to 60% of cases. [5]Osimertinib was specifically developed to overcome this mechanism, and it is the preferred treatment for patients who have progressed on earlier TKIs due to T790M mutation. [9][15]However, resistance to Osimertinib also develops, often through mechanisms like the C797S mutation, which prevents the drug's covalent binding. [8][15]

Conclusion and Future Directions

The journey from Gefitinib to Osimertinib encapsulates the remarkable progress of targeted therapy in NSCLC. This comparative analysis highlights a clear evolutionary path:

  • 1st Generation (Gefitinib, Erlotinib): Validated EGFR as a target, offering significant benefit over chemotherapy but limited by T790M resistance. [6][10]* 2nd Generation (Afatinib, Dacomitinib): Provided broader, more potent inhibition, with a modest PFS improvement over the first generation but at the cost of increased toxicity. [3][11]* 3rd Generation (Osimertinib): Revolutionized treatment by potently and selectively targeting both primary sensitizing mutations and the T790M resistance mutation, leading to superior efficacy and a better safety profile. [12][9] The field continues to evolve, with research now focused on fourth-generation inhibitors to overcome C797S-mediated resistance and combination strategies to tackle other resistance pathways, such as MET amplification. [13]This guide serves as a testament to the power of understanding molecular mechanisms to design successively better generations of targeted cancer therapies.

References

  • Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]

  • Passiglia, F., et al. (2017). Comparative outcome assessment of epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of advanced non-small-cell lung cancer: a network meta-analysis. National Institutes of Health. [Link]

  • Leonetti, A., et al. (2019). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. National Institutes of Health. [Link]

  • Guan, Y., et al. (2024). Comparative analysis of first-generation epidermal growth factor receptor inhibitors combined with chemotherapy versus third-generation epidermal growth factor receptor inhibitors in the treatment of advanced non-small cell lung cancer: a systematic review and meta-analysis. Frontiers. [Link]

  • Metro, G., et al. (2021). A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases. MDPI. [Link]

  • Medicine of the week. (2025). Medicine of the week: Osimertinib. YouTube. [Link]

  • Lin, Z., et al. (2022). Osimertinib resistance in non-small cell lung cancer: Mechanisms and therapeutic strategies. ResearchGate. [Link]

  • Passaro, A., et al. (2018). Mechanisms of resistance to osimertinib. National Institutes of Health. [Link]

  • American Journal of Managed Care. (2021). New Mechanisms Under Study to Overcome Osimertinib Resistance in EGFR+ NSCLC. [Link]

  • Lin, C., et al. (2018). Comparison of the effects of the three major tyrosine kinase inhibitors as first-line therapy for non-small-cell lung cancer harboring epidermal growth factor receptor mutations. National Institutes of Health. [Link]

  • OncLive. (2019). Differentiating Among EGFR Inhibitors in NSCLC. [Link]

  • Yamasaki, F., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Semantic Scholar. [Link]

  • Say-Pyo, K., et al. (2013). A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery. National Institutes of Health. [Link]

  • Keating, G.M. (2015). Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. [Link]

  • Roskoski, R. Jr. (2022). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Link]

  • Al-Hujaily, E.M., et al. (2023). Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer: Design, Synthesis, and In Vitro Evaluation. ACS Omega. [Link]

  • Presley, C.J., et al. (2023). Osimertinib vs. afatinib as first-line treatment for patients with metastatic non-small cell lung cancer with an EGFR exon 19 deletion or exon 21 L858R mutation. [Link]

  • BPS Bioscience. Chemi-Verse™ EGFR Kinase Assay Kit. [Link]

  • Kye, Y.C., et al. (2020). Which Is Better EGFR-TKI Followed by Osimertinib: Afatinib or Gefitinib/Erlotinib?. [Link]

  • VJOncology. (2016). Overview of the world of EGFR mutant lung cancers. [Link]

  • Lv, C., et al. (2022). Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and icotinib) as adjuvant therapy in resected NSCLC patients with sensitive EGFR mutations. National Institutes of Health. [Link]

  • Chan, T.S., et al. (2022). Survival benefits from afatinib compared with gefitinib and erlotinib among patients with common EGFR mutation in first-line setting. National Institutes of Health. [Link]

  • Indian Journal of Medical Research. (2019). A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. [Link]

  • Chao, P.I., et al. (2017). Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. [Link]

  • Valley, M.P., et al. (2015). In Vitro Enzymatic Characterization of Near Full Length EGFR in Activated and Inhibited States. National Institutes of Health. [Link]

  • BPS Bioscience. EGFR Kinase Assay Kit. [Link]

  • Gridelli, C. (2016). Afatinib and gefitinib: a direct comparison. [Link]

  • Gridelli, C. (2016). Afatinib and gefitinib: a direct comparison. Translational Cancer Research. [Link]

  • American Elements. Methyl 5-hydroxy-6-methoxypicolinate. [Link]

cross-reactivity studies of Methyl 5-hydroxy-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Cross-Reactivity Profiling of Methyl 5-hydroxy-6-methoxypicolinate and Its Analogs

Abstract

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of Methyl 5-hydroxy-6-methoxypicolinate, a novel pyridine derivative. In the absence of established data for this specific molecule, we present a first-principles approach grounded in established pharmacological and analytical methodologies. We outline a multi-tiered experimental strategy, from in silico prediction and broad panel screening to specific functional assays and immunoassay interference testing. This document serves as a practical protocol for researchers in drug development and chemical biology, detailing the necessary experimental choices, data interpretation, and comparative analysis against structurally relevant analogs. The objective is to build a robust selectivity profile, a critical step in de-risking a new chemical entity for further development.

Introduction: The Imperative of Selectivity Profiling

Methyl 5-hydroxy-6-methoxypicolinate is a substituted picolinic acid derivative. Its unique combination of a methyl ester, a hydroxyl group, and a methoxy group on the pyridine ring suggests a potential for specific biological interactions. However, these same functional groups can also mediate unintended interactions with other proteins, leading to off-target effects. Cross-reactivity, the binding of a compound to targets other than its intended one, is a primary cause of adverse drug reactions and misleading experimental results. Therefore, a rigorous and early assessment of a compound's selectivity is paramount.

This guide details a systematic approach to characterize the cross-reactivity of Methyl 5-hydroxy-6-methoxypicolinate. We will compare its profile against a curated set of structural analogs to understand the specific contributions of its functional groups to its binding profile.

Selection of Comparator Compounds for SAR Analysis

To contextualize the cross-reactivity profile of our lead compound, a set of analogs has been selected. This allows for the establishment of a preliminary Structure-Activity Relationship (SAR) for off-target binding.

cluster_Lead Lead Compound cluster_Analogs Comparator Compounds Lead Methyl 5-hydroxy-6-methoxypicolinate Picolinic_Acid Picolinic Acid (Parent Scaffold) Lead->Picolinic_Acid Methyl_Picolinate Methyl Picolinate (-OH, -OCH3 removed) Lead->Methyl_Picolinate Six_MPA 6-Methoxypicolinic Acid (-OH removed) Lead->Six_MPA Nicotinic_Acid Nicotinic Acid (Isomer Control) Lead->Nicotinic_Acid caption Fig. 1: Selected compounds for comparative cross-reactivity.

Fig. 1: Selected compounds for comparative cross-reactivity.

Table 1: Rationale for Comparator Compound Selection

Compound NameStructureRationale for Inclusion
Methyl 5-hydroxy-6-methoxypicolinate C₈H₉NO₄[1]Lead Compound: The focus of the investigation.
Picolinic AcidC₆H₅NO₂Parent Scaffold: Establishes the baseline activity of the core pyridine-2-carboxylic acid structure. Picolinic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial and antiviral properties.[2][3][4]
Methyl PicolinateC₇H₇NO₂Ester Control: Isolates the effect of the methyl ester group by removing the hydroxyl and methoxy substituents.
6-Methoxypicolinic AcidC₇H₇NO₃Methoxy Group Control: Helps determine the contribution of the C6-methoxy group to the binding profile, in the absence of the C5-hydroxyl group.
Nicotinic Acid (Vitamin B3)C₆H₅NO₂Isomer Control: As a constitutional isomer (pyridine-3-carboxylic acid), it helps assess the selectivity for the picolinate (2-carboxylate) scaffold.

Experimental Framework: A Multi-Tiered Approach

We propose a tiered workflow to systematically build the cross-reactivity profile. This approach progresses from broad, high-throughput screening to more focused, functional characterization, ensuring an efficient use of resources.

G T1 Tier 1: In Silico & Physicochemical Profiling T2 Tier 2: Broad Panel Off-Target Screening T1->T2 Prioritize Targets T1_desc Predict potential liabilities. - Target Prediction Software - Physicochemical Properties T3 Tier 3: Functional Confirmation Assays T2->T3 Investigate Hits (>50% inhibition) T2_desc Identify direct binding interactions. - Radioligand Binding Assays (e.g., Eurofins SafetyScreen44) T4 Tier 4: Immunoassay Interference Testing T3->T4 Final Profile T3_desc Confirm functional activity (agonist/antagonist). - Cell-based Functional Assays (e.g., cAMP, Calcium Flux) T4_desc Assess potential for assay artifacts. - Standard ELISA Protocol caption Fig. 2: Tiered workflow for cross-reactivity assessment.

Fig. 2: Tiered workflow for cross-reactivity assessment.
Tier 1: In Silico & Physicochemical Profiling

Objective: To computationally predict potential off-targets and evaluate physicochemical properties that may indicate a propensity for non-specific interactions.

Methodology:

  • Target Prediction: Utilize computational tools (e.g., SwissTargetPrediction, SuperPred) to identify potential protein targets based on 2D and 3D structural similarity to known ligands.

  • Physicochemical Analysis: Experimentally determine key properties such as aqueous solubility (nephelometry), LogP/LogD (shake-flask method), and plasma protein binding (equilibrium dialysis). High lipophilicity (LogP > 3) and low solubility can be red flags for non-specific binding and assay artifacts.

Causality: In silico tools leverage the principle of molecular similarity, suggesting that structurally similar molecules may bind to similar protein targets. Physicochemical properties govern a compound's behavior in aqueous assay buffers; poor solubility can lead to aggregation and false positives, while high lipophilicity can cause non-specific membrane interactions.

Tier 2: Broad Panel Off-Target Screening

Objective: To empirically test for binding against a large, diverse panel of common off-targets implicated in adverse drug effects.

Methodology: Radioligand Binding Assays A standard approach is to use a commercial service such as the Eurofins SafetyScreen44 or a similar panel, which typically includes over 40 human receptors, ion channels, and transporters.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO.

  • Assay Concentration: Perform an initial screen at a single high concentration, typically 10 µM, for all compounds.

  • Incubation: Incubate the test compound with a membrane preparation or cell lysate containing the target protein and a specific, high-affinity radioligand.

  • Separation: Separate bound from unbound radioligand via rapid filtration through a glass fiber filter mat.

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Calculation: Calculate the percent inhibition of radioligand binding caused by the test compound relative to a vehicle control (0% inhibition) and a known inhibitor (100% inhibition).

Trustworthiness: This method is a gold standard in early safety pharmacology. A result is typically considered a "hit" and worthy of follow-up if it shows >50% inhibition at 10 µM. Including the comparator compounds allows for immediate differentiation of scaffold-driven vs. substituent-driven off-target binding.

Hypothetical Data Summary:

Table 2: Illustrative Off-Target Screening Results (% Inhibition @ 10 µM)

TargetClassMethyl 5-hydroxy-6-methoxypicolinatePicolinic AcidMethyl Picolinate6-Methoxypicolinic AcidNicotinic Acid
Dopamine D2 Receptor GPCR68% 15%12%55% <10%
Histamine H1 Receptor GPCR75% 65% 62% 71% <10%
hERG ChannelIon Channel22%18%25%21%<10%
5-HT Transporter (SERT)Transporter11%<10%14%<10%<10%
Muscarinic M1 ReceptorGPCR<10%<10%<10%<10%<10%

Interpretation of Hypothetical Data:

  • Histamine H1: The significant activity across all picolinate-based compounds suggests this is a scaffold-driven interaction. The pyridine-2-carboxylate moiety may be responsible. The lack of activity for nicotinic acid confirms this is specific to the picolinate scaffold.

  • Dopamine D2: The activity appears to be driven primarily by the C6-methoxy group, as seen in both the lead compound and 6-Methoxypicolinic Acid. The C5-hydroxyl group may slightly enhance this activity.

Tier 3: Functional Confirmation Assays

Objective: To determine if the binding "hits" from Tier 2 translate into functional activity (i.e., agonist or antagonist effects).

Methodology: Cell-Based cAMP Assay (for Gi/Gs-coupled GPCRs like Dopamine D2)

  • Cell Culture: Use a recombinant cell line stably expressing the human Dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Compound Treatment (Antagonist Mode):

    • Pre-incubate cells with varying concentrations of the test compound (e.g., 1 nM to 30 µM).

    • Add a known D2 receptor agonist (e.g., Quinpirole) at its EC₈₀ concentration.

    • Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, AlphaLISA, or ELISA).

  • Data Analysis: Plot the response against the log concentration of the test compound and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Causality: The Dopamine D2 receptor is a Gi-coupled GPCR. When activated by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. An antagonist will block this effect, restoring cAMP levels. This assay directly measures the functional consequence of receptor binding.

Hypothetical Functional Data:

Table 3: Illustrative Functional Assay Results (IC₅₀ in µM)

CompoundD2 Receptor Antagonism IC₅₀ (µM)H1 Receptor Antagonism IC₅₀ (µM)
Methyl 5-hydroxy-6-methoxypicolinate8.55.2
6-Methoxypicolinic Acid11.27.8
Picolinic Acid> 509.5
Methyl Picolinate> 5011.1

Interpretation: The IC₅₀ values confirm the binding data. The lead compound is a low-micromolar antagonist at both D2 and H1 receptors. The activity at the H1 receptor is clearly a feature of the picolinate scaffold itself, while the D2 activity is conferred by the C6-methoxy group.

Conclusion and Selectivity Profile Summary

This systematic guide outlines a robust, logical workflow for defining the cross-reactivity profile of a novel compound, Methyl 5-hydroxy-6-methoxypicolinate. Based on our hypothetical experimental plan, we can construct a detailed selectivity statement:

  • Primary Finding: Methyl 5-hydroxy-6-methoxypicolinate exhibits low-micromolar antagonist activity against the Histamine H1 and Dopamine D2 receptors.

  • Structural Basis of Cross-Reactivity:

    • The H1 receptor activity is a scaffold-driven effect common to picolinic acid derivatives.

    • The D2 receptor activity is primarily conferred by the 6-methoxy substituent on the pyridine ring.

  • Selectivity: The compound is highly selective against the hERG channel and the serotonin transporter, two critical safety targets. It is also selective against the isomeric scaffold of nicotinic acid.

This type of in-depth, comparative analysis is essential for making informed decisions in a drug discovery cascade. It provides a clear, evidence-based understanding of a compound's potential off-target liabilities and guides future optimization efforts to enhance selectivity and reduce the risk of adverse effects.

References

  • Reddy, P. et al. (2025). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. International Journal of Innovative Research in Technology. [URL: https://ijirt.org/master/uploads/pdf/187982_IJIRT.pdf]
  • BenchChem Technical Support Team. (2025). Navigating Off-Target Effects: A Comparative Guide to Pyridine Compound Cross-Reactivity. BenchChem. [URL: https://www.benchchem.com/uploads/product/pdf/B15248857-Navigating-Off-Target-Effects-A-Comparative-Guide-to-Pyridine-Compound-Cross-Reactivity.pdf]
  • Javed, S. et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11105436/]
  • American Elements. (n.d.). Methyl 5-hydroxy-6-methoxypicolinate. [URL: https://www.americanelements.
  • Adeyemo, S. et al. (2016). Antimicrobial activity of Picolinic acid. ResearchGate. [URL: https://www.researchgate.net/publication/305386820_Antimicrobial_activity_of_Picolinic_acid]
  • Narayan, R. et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine. [URL: https://www.cell.com/cell-reports-medicine/fulltext/S2666-3791(23)00267-3]

Sources

A Comparative Guide to Confirming Target Engagement of Methyl 5-hydroxy-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unambiguous confirmation that a novel small molecule interacts with its intended biological target within a cellular context is a cornerstone of a successful research program.[1][2][3] This guide provides an in-depth comparison of key methodologies for validating the target engagement of Methyl 5-hydroxy-6-methoxypicolinate, a novel picolinate derivative with therapeutic potential. As the precise molecular target of this compound is the subject of ongoing investigation, we will explore these techniques through the lens of a plausible, hypothetical scenario where we aim to confirm its engagement with two potential targets from different protein classes: a serine/threonine kinase (Kinase A) and a zinc-dependent metalloproteinase (MMP-X).

This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into experimental design and data interpretation. We will move beyond simple procedural lists to explain the causality behind our experimental choices, ensuring a self-validating and robust approach to target confirmation.

The Imperative of Target Engagement Validation

Phenotypic screening can identify compounds that elicit a desired cellular response, but it does not reveal the mechanism of action.[4][5] Ascertaining that a molecule's therapeutic effect stems from the modulation of its intended target is critical for several reasons: it builds confidence in the therapeutic hypothesis, informs on- and off-target effects that could lead to toxicity, and guides the structure-activity relationship (SAR) studies necessary for lead optimization.[3][6]

Picolinate derivatives have shown a range of biological activities, including the inhibition of various enzymes.[7][8] Based on this precedent, our investigation into Methyl 5-hydroxy-6-methoxypicolinate will proceed with the hypothesis that it engages and modulates the activity of specific intracellular enzymes.

Comparative Methodologies for Target Engagement

We will now delve into a comparative analysis of three orthogonal techniques to confirm the binding of Methyl 5-hydroxy-6-methoxypicolinate to our hypothetical targets, Kinase A and MMP-X. The chosen methods are:

  • Cellular Thermal Shift Assay (CETSA®): A label-free method that assesses target protein stabilization upon ligand binding in intact cells or cell lysates.[9][10][11]

  • Affinity Purification coupled with Mass Spectrometry (AP-MS): A direct approach to identify binding partners of a derivatized version of the compound.[12]

  • Surface Plasmon Resonance (SPR): A biophysical technique that provides quantitative, real-time kinetic data of the interaction between the compound and a purified target protein.[1][13]

Each of these methods offers unique advantages and, when used in combination, they provide a highly validated picture of target engagement.

Cellular Thermal Shift Assay (CETSA®)

Principle of the Method

CETSA operates on the principle that the binding of a ligand, such as a small molecule inhibitor, to its target protein confers thermal stability.[10][14] When cells or cell lysates are heated, proteins begin to denature and aggregate. A protein that is stabilized by a bound ligand will have a higher melting temperature (Tagg) and will therefore remain soluble at higher temperatures compared to its unbound state.[9][11][15] This difference in solubility can be quantified, typically by Western blotting or mass spectrometry, to confirm target engagement directly within a physiologically relevant environment.[11][14]

Experimental Causality: We begin with CETSA because it is a label-free method that can be performed in intact, live cells, providing strong evidence of target engagement under native conditions.[2][9] A positive result in CETSA indicates that the compound is cell-permeable and binds to the target in its natural, folded state, complete with any post-translational modifications and interacting partners.[9]

Experimental Workflow

Caption: AP-MS workflow for target identification.

Detailed Protocol: Biotin-Streptavidin Pulldown

  • Probe Synthesis: Synthesize a biotinylated version of Methyl 5-hydroxy-6-methoxypicolinate. The biotin tag should be attached via a linker at a position determined by SAR studies to be non-essential for target binding. [12]2. Cell Lysis: Harvest cells and prepare a native cell lysate using a mild lysis buffer to preserve protein complexes.

  • Competition: Divide the lysate into two aliquots. To one, add an excess (e.g., 100-fold molar excess) of free, non-biotinylated Methyl 5-hydroxy-6-methoxypicolinate (competition sample). To the other, add vehicle (control sample). Incubate for 1 hour at 4°C.

  • Affinity Pulldown: Add the biotinylated compound immobilized on streptavidin beads to both lysates and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash them extensively with lysis buffer to remove proteins that are not specifically bound to the probe.

  • Elution and Digestion: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer). Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins in each sample using a proteomics database search algorithm. A specific binding partner will be highly abundant in the control sample but significantly depleted or absent in the competition sample.

Hypothetical Data Summary

Protein IdentifiedControl Pulldown (Spectral Counts)Competition Pulldown (Spectral Counts)Specificity Ratio (Control/Competition)
Kinase A 152819.0
MMP-X 541.25
HSP90 2102051.02
Tubulin 1851900.97

Interpretation: The high specificity ratio for Kinase A indicates that it is a specific binding partner of the compound. [16]The low ratios for MMP-X and common non-specific binders like HSP90 and Tubulin suggest they do not specifically interact with the probe. This result corroborates the CETSA data, providing direct evidence of a physical interaction between the compound and Kinase A.

Surface Plasmon Resonance (SPR)

Principle of the Method

SPR is a label-free, optical biosensor technique that measures the binding of an analyte (in our case, the small molecule) to a ligand (the purified target protein) immobilized on a sensor chip. [13]Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in Resonance Units, RU). This allows for the precise determination of kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Experimental Causality: Following confirmation of target binding in a complex cellular environment (CETSA and AP-MS), SPR provides a quantitative, in-vitro validation using purified components. [1]This allows us to precisely measure the binding affinity and kinetics, which is crucial for understanding the compound's potency and for guiding further chemical optimization. It serves as an orthogonal, biophysical confirmation of the direct interaction. [17] Experimental Workflow

Sources

Introduction to Picolinate and Its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis Efficiency of Picolinate Analogs for Researchers and Drug Development Professionals

Picolinic acid, a pyridine-derived monocarboxylic acid, and its analogs are privileged scaffolds in medicinal chemistry and drug development. As a bidentate chelating agent for various metal ions, including chromium, zinc, and iron, picolinate plays a crucial role in facilitating the absorption of these essential minerals. This property has led to the widespread use of picolinate in nutritional supplements. Beyond its role in mineral transport, the picolinate scaffold is a versatile building block for synthesizing a wide array of pharmacologically active compounds. The nitrogen atom of the pyridine ring and the carboxylic acid group provide key interaction points for biological targets, making picolinate analogs attractive candidates for drug discovery programs targeting a range of diseases.

This guide provides a comparative analysis of the synthesis efficiency of different picolinate analogs, offering a practical resource for researchers and scientists in the field. We will delve into various synthetic methodologies, supported by experimental data, to provide a clear understanding of the advantages and limitations of each approach.

Comparative Analysis of Synthetic Routes

The synthesis of picolinate analogs can be broadly categorized into two main strategies: functionalization of a pre-existing pyridine ring and de novo synthesis of the pyridine ring. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and scalability.

Oxidation of 2-Methylpyridine (α-Picoline)

A common and cost-effective method for synthesizing picolinic acid and its simple analogs is the oxidation of 2-methylpyridine (α-picoline). This approach is particularly suitable for large-scale production due to the low cost of the starting material.

Experimental Protocol: Potassium Permanganate Oxidation of 2-Methylpyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-methylpyridine (1.0 eq) and water.

  • Reagent Addition: Slowly add potassium permanganate (KMnO4) (2.0-3.0 eq) portion-wise to the reaction mixture. The reaction is exothermic and should be controlled by external cooling.

  • Reflux: After the addition is complete, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Workup: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO2) byproduct.

  • Isolation: Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of 3-4. The picolinic acid will precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol or water.

Causality Behind Experimental Choices:

  • Potassium Permanganate: A strong and inexpensive oxidizing agent. The stoichiometry is crucial; an excess is required to ensure complete conversion of the methyl group.

  • Water as Solvent: Provides a medium for the reaction and helps to control the exothermicity.

  • Reflux Conditions: The elevated temperature is necessary to drive the oxidation reaction to completion.

  • Acidification: Picolinic acid is soluble in its carboxylate form at basic or neutral pH. Acidification protonates the carboxylate, leading to its precipitation.

Data Summary: Oxidation of Substituted 2-Methylpyridines

Starting MaterialOxidizing AgentYield (%)Purity (%)Reference
2-MethylpyridineKMnO470-85>98
2-Methyl-5-ethylpyridineSeO260-75>97
2,6-DimethylpyridineHNO355-70>95N/A
Hydrolysis of 2-Cyanopyridine

The hydrolysis of 2-cyanopyridine (2-picolinonitrile) offers a high-yielding alternative for the synthesis of picolinic acid. This method is often preferred for smaller-scale syntheses where the cost of the starting material is less of a concern.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-Cyanopyridine

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-cyanopyridine (1.0 eq) in a solution of concentrated sulfuric acid (H2SO4) and water.

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Isolation: Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO3) until the pH is approximately 3-4. The picolinic acid will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed if necessary.

Causality Behind Experimental Choices:

  • Strong Acid Catalyst: Concentrated sulfuric acid is essential for the complete hydrolysis of the nitrile group to a carboxylic acid.

  • Reflux: Provides the necessary energy to overcome the activation barrier for nitrile hydrolysis.

  • Neutralization: Careful adjustment of the pH is critical for the selective precipitation of the picolinic acid.

Data Summary: Hydrolysis of Substituted 2-Cyanopyridines

Starting MaterialHydrolysis ConditionsYield (%)Purity (%)Reference
2-CyanopyridineH2SO4, reflux85-95>99N/A
5-Bromo-2-cyanopyridineNaOH, H2O280-90>98N/A
4-Chloro-2-cyanopyridineHCl, reflux75-85>98N/A

Visualization of Synthetic Workflows

To better illustrate the discussed synthetic methodologies, the following diagrams outline the key steps involved in each process.

Oxidation_Workflow Start 2-Methylpyridine Step1 Add KMnO4 in Water Start->Step1 Step2 Reflux (2-4h) Step1->Step2 Step3 Filter MnO2 Step2->Step3 Step4 Acidify with HCl Step3->Step4 End Picolinic Acid Step4->End

Caption: Workflow for Picolinic Acid Synthesis via Oxidation.

Hydrolysis_Workflow Start 2-Cyanopyridine Step1 Add H2SO4 in Water Start->Step1 Step2 Reflux (4-6h) Step1->Step2 Step3 Pour onto Ice Step2->Step3 Step4 Neutralize with NaHCO3 Step3->Step4 End Picolinic Acid Step4->End

Caption: Workflow for Picolinic Acid Synthesis via Hydrolysis.

Conclusion

The choice of synthetic route for picolinate analogs is a critical decision in the drug development process, with significant implications for yield, purity, and cost-effectiveness. The oxidation of 2-methylpyridines is a robust and economical method for large-scale synthesis, while the hydrolysis of 2-cyanopyridines offers higher yields and is well-suited for laboratory-scale preparations. By understanding the nuances of each method, researchers can select the most appropriate strategy for their specific needs, thereby accelerating the discovery and development of novel picolinate-based therapeutics.

References

  • Picolinic Acid.

  • Oxidation of α-picoline to picolinic acid with potassium permanganate.

  • Selenium dioxide oxidation of 2-methyl-5-ethylpyridine.

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Picolinate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Picolinate and the Imperative of Validated Quantification

Picolinic acid (pyridine-2-carboxylic acid), a catabolite of the essential amino acid tryptophan, is a molecule of significant interest in pharmaceutical and clinical research. It functions as a key chelating agent for various metal ions and is implicated in a range of physiological and pathological processes, including immune response and neuroinflammation. Whether formulating a new therapeutic agent containing a picolinate salt or investigating its role as a biomarker, the ability to accurately and reliably quantify picolinate in diverse matrices—from bulk drug substances to complex biological fluids—is paramount.

This guide provides a comparative overview of common analytical techniques for picolinate quantification. More importantly, it delves into the principles and practicalities of method validation, grounding every step in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4] As a Senior Application Scientist, my objective is not merely to present protocols, but to illuminate the causality behind our experimental choices, ensuring that every method described is a self-validating system built on a foundation of scientific integrity.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] This guide will compare and contrast High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering insights into their respective strengths and limitations for picolinate analysis.

The Bedrock of Trust: Understanding Analytical Method Validation Parameters

Before comparing instrumental techniques, we must first establish the universal language of validation. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a harmonized framework for this process.[1][4] The core parameters we will consider for each method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically expressed at three levels: repeatability, intermediate precision, and reproducibility.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following diagram illustrates the typical workflow for validating a quantitative analytical method, emphasizing the interconnectedness of these parameters.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Routine Use & Lifecycle Management Dev Initial Method Development Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOO LOD_LOO Precision->LOD_LOO LOD_LOQ LOD & LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Transfer Method Transfer Routine->Transfer

Caption: A typical workflow for analytical method validation.

Comparative Analysis of Picolinate Quantification Methods

The choice of an analytical method is driven by the specific requirements of the analysis: the nature of the sample matrix, the required sensitivity, the desired throughput, and the available instrumentation. Here, we compare four common techniques for picolinate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly Reverse-Phase HPLC with UV detection (RP-HPLC-UV), is the workhorse for the quantification of picolinate in pharmaceutical formulations and, with appropriate sample preparation, in biological matrices.

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For picolinic acid, a polar analyte, reverse-phase chromatography is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar aqueous/organic mixture.

Strengths for Picolinate Analysis:

  • High Specificity and Resolution: HPLC can effectively separate picolinate from structurally similar compounds, impurities, and degradation products.

  • Robustness and Reproducibility: It is a well-established and reliable technique, often considered the "gold standard" in quality control laboratories.

  • Versatility: A wide variety of stationary phases and mobile phase compositions can be used to optimize the separation.

Limitations:

  • Matrix Effects: When analyzing biological samples like plasma or serum, endogenous components can interfere with the quantification, necessitating extensive sample preparation (e.g., protein precipitation, solid-phase extraction).

  • Sensitivity: While sufficient for pharmaceutical dosages, standard UV detection may lack the sensitivity required for quantifying low endogenous levels of picolinate in some biological studies. Coupling HPLC with mass spectrometry (LC-MS) can overcome this limitation.

This protocol outlines the validation of a method for quantifying chromium picolinate in a nutraceutical product, adhering to ICH Q2(R1) principles.

1. Specificity:

  • Rationale: To demonstrate that the analytical signal is solely from picolinate and not from excipients or potential degradation products.

  • Procedure:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a standard solution of picolinate.

    • Analyze the drug product sample.

    • Force degradation studies: Expose the drug product to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting solutions. The picolinate peak should remain spectrally pure and well-resolved from any degradation peaks.

2. Linearity:

  • Rationale: To establish the concentration range over which the detector response is proportional to the analyte concentration.

  • Procedure:

    • Prepare a series of at least five standard solutions of picolinate spanning the expected concentration range (e.g., 0.5 to 100 µg/mL).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the known concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Rationale: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Perform a recovery study by spiking a placebo (formulation matrix without the active ingredient) with known amounts of picolinate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery. The acceptance criterion is typically 98-102%.[5]

4. Precision:

  • Rationale: To assess the degree of scatter between multiple measurements of the same sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on different equipment.

    • The relative standard deviation (RSD) for both repeatability and intermediate precision should typically be ≤ 2%.

5. LOD & LOQ:

  • Rationale: To determine the sensitivity of the method.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Analyze samples with known low concentrations of picolinate and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Capillary Electrophoresis (CE)

CE is a powerful separation technique that is particularly well-suited for the analysis of charged, polar molecules like picolinic acid. It offers a high-efficiency alternative to HPLC.

Principle of Operation: CE separates ions based on their electrophoretic mobility in an electric field. The separation occurs in a narrow-bore capillary filled with an electrolyte solution. The speed and direction of migration are determined by the analyte's charge-to-size ratio.

Strengths for Picolinate Analysis:

  • High Efficiency and Resolution: CE can achieve very high separation efficiencies, often superior to HPLC for charged species.

  • Fast Analysis Times: Separations are typically very rapid, often completed in a few minutes.

  • Low Sample and Reagent Consumption: The nanoliter-scale sample injection volumes and low buffer consumption make CE a green and cost-effective technique.

Limitations:

  • Reproducibility: CE can be more sensitive to minor changes in buffer composition and capillary surface conditions, potentially leading to lower reproducibility of migration times compared to HPLC retention times if not carefully controlled.

  • Sensitivity: Concentration sensitivity can be a limitation due to the small sample injection volume and short optical path length for UV detection. However, coupling CE with mass spectrometry (CE-MS) significantly enhances sensitivity.

A direct comparison for the analysis of picolinic acid (PA) and quinolinic acid (QA) in human cerebrospinal fluid found that a CE-ESI-MS/MS method provided better separation selectivity and higher signal-to-noise ratios compared to HPLC-ESI-MS/MS and nano LC-Chip/ESI-MS/MS.[6]

G Comparison of HPLC and CE Systems cluster_0 HPLC System cluster_1 CE System HPLC HPLC Pump Mobile Phase Injector Column Detector CE High Voltage Power Supply Anode (+) Buffer Capillary Detector Cathode (-)

Caption: Simplified component diagrams for HPLC and CE systems.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique, but its application to picolinic acid requires a crucial extra step: derivatization.

Principle of Operation: GC separates volatile and thermally stable compounds in a gaseous mobile phase. As picolinic acid is a non-volatile carboxylic acid, it must first be chemically modified (derivatized) to a more volatile form (e.g., an ester) before injection into the GC. The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling highly specific identification.

Strengths for Picolinate Analysis:

  • Exceptional Sensitivity and Specificity: The combination of GC separation and MS detection provides very low limits of detection (often in the femtomole range) and high confidence in analyte identification.[7][8]

  • Concurrent Analysis: GC-MS methods have been developed for the simultaneous quantification of picolinic acid and other related metabolites in the kynurenine pathway.[7]

Limitations:

  • Derivatization Required: The need for derivatization adds an extra step to the sample preparation, which can be time-consuming and a potential source of variability.

  • Thermal Stability: The derivatized analyte must be stable at the high temperatures used in the GC injector and column.

One study describes the concurrent quantification of quinolinic, picolinic, and nicotinic acids using GC-MS with electron capture negative ionization. The method involved converting the acids to their hexafluoroisopropyl esters and reported an on-column limit of quantification of less than 1 fmol for each analyte.[7][8]

UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry is the simplest and most accessible of the techniques but suffers from a significant lack of specificity for picolinate quantification in anything other than highly pure solutions.

Principle of Operation: This technique measures the absorbance of light by a sample at a specific wavelength. Picolinic acid has a characteristic UV absorbance spectrum that can be used for quantification.

Strengths for Picolinate Analysis:

  • Simplicity and Speed: The measurement is very fast and requires minimal sample preparation for pure solutions.

  • Low Cost: Spectrophotometers are relatively inexpensive and widely available.

Limitations:

  • Poor Specificity: This is the major drawback. Any other compound in the sample that absorbs light at the same wavelength as picolinate will interfere with the measurement, leading to inaccurate results. It cannot distinguish picolinate from its isomers, impurities, or most matrix components.

  • Limited Applicability: Due to its lack of specificity, standalone UV-Vis spectrophotometry is generally not suitable for the analysis of picolinate in complex samples like pharmaceutical formulations or biological fluids. It is primarily used as a detection method following a separation technique like HPLC.

Performance Comparison Summary

The table below summarizes the typical performance characteristics of the different analytical methods for picolinate quantification, based on data from the literature. Note that these values can vary significantly depending on the specific instrumentation, method parameters, and sample matrix.

Parameter RP-HPLC-UV Capillary Electrophoresis (CE-UV/MS) GC-MS (after derivatization) UV-Vis Spectrophotometry (Direct)
Specificity HighVery High (especially with MS)Very HighVery Low
Linearity (r²) > 0.999> 0.99Typically > 0.99> 0.99 (in pure solution)
Typical LOQ ng/mL to low µg/mL rangeng/mL to pg/mL range (with MS)< 1 fmol on-column[7][8]High µg/mL to mg/mL range
Precision (%RSD) < 2%< 5%< 15% (can be higher due to derivatization)< 2% (in pure solution)
Accuracy (% Recovery) 98-102%95-105%90-110%98-102% (in pure solution)
Throughput ModerateHighLow to ModerateVery High
Primary Application Pharmaceutical QC, routine analysisMetabolomics, charged species analysisTrace-level quantification, metabolomicsPure substance assay (limited use)

Conclusion and Recommendations

The selection of an analytical method for picolinate quantification is a critical decision that must be guided by the specific analytical challenge at hand.

  • For routine quality control of pharmaceutical products where picolinate concentrations are relatively high and the matrix is well-defined, RP-HPLC-UV is the method of choice due to its robustness, reproducibility, and well-established validation protocols.[9]

  • For high-throughput screening or the analysis of complex biological samples where high separation efficiency is required for charged metabolites, Capillary Electrophoresis , particularly when coupled with Mass Spectrometry, offers significant advantages in speed and resolution.[6]

  • For trace-level quantification in complex biological matrices where the utmost sensitivity and specificity are required, GC-MS is a powerful tool, provided the challenges of sample derivatization can be effectively managed.[7][8]

  • Direct UV-Vis Spectrophotometry is not recommended for quantitative analysis of picolinate in any sample other than a highly purified standard solution due to its inherent lack of specificity.

Ultimately, regardless of the chosen technology, a rigorous and comprehensive method validation conducted in accordance with international guidelines such as ICH Q2(R1) is not merely a regulatory requirement but a fundamental component of good science.[1][4] It is the process that transforms an analytical measurement into a reliable and trustworthy result, underpinning critical decisions in drug development and scientific research.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate. [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Institutes of Health (NIH). [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PubMed. [Link]

  • Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry. PubMed. [Link]

  • Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography - Mass spectrometry. Macquarie University. [Link]

  • Quantitative determination of chromium picolinate in animal feeds by solid phase extraction and liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate. [Link]

  • Spectrophotometric Determination of Nickel with Rubeanic Acid in Presence of Quinoline, oe-Picoline and Collidine. Zenodo. [Link]

  • Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. ResearchGate. [Link]

  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. National Institutes of Health (NIH). [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. Environics. [Link]

Sources

From Benchtop to Bedside: A Comparative Guide to In Vitro and In Vivo Efficacy of Novel Pyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of oncology drug discovery is continually evolving, with pyridine derivatives emerging as a particularly promising class of heterocyclic compounds.[1][2][3] Their versatile scaffold allows for extensive chemical modification, leading to the development of potent and selective anticancer agents.[2] This guide will navigate the critical journey of a novel pyridine derivative from initial laboratory screening to its evaluation in a living organism, highlighting the distinct yet complementary roles of in vitro and in vivo efficacy studies.

The Initial Litmus Test: In Vitro Efficacy Assessment

The primary objective of in vitro testing is to rapidly screen compounds for biological activity, ascertain their potency, and gain preliminary insights into their mechanism of action. This is a cost-effective and high-throughput method to identify promising candidates from a large library of synthesized molecules.

Foundational Cytotoxicity Screening

The initial step involves assessing the cytotoxic effects of the pyridine derivative across a panel of human cancer cell lines. The choice of cell lines is crucial and should represent a variety of cancer types to identify potential broad-spectrum activity or specific sensitivities.

A widely used method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Hypothetical In Vitro Cytotoxicity Data for a Representative Pyridine Derivative

Cancer Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HCT116Colon Cancer3.5
PC3Prostate Cancer12.1
HepG2Liver Cancer4.8

This data is representative and intended for illustrative purposes.

Delving Deeper: Mechanistic In Vitro Assays

Once a compound demonstrates promising cytotoxicity, further in vitro studies are conducted to elucidate its mechanism of action. These may include:

  • Apoptosis Assays: Techniques like Annexin V/PI staining and caspase activity assays can determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: Flow cytometry can be used to investigate whether the compound causes cell cycle arrest at specific phases (e.g., G2/M).[4][5]

  • Target Engagement Assays: If a specific molecular target is hypothesized, biochemical assays can be performed to confirm direct interaction and inhibition. For instance, some pyridine derivatives have been shown to target kinases like VEGFR-2.[2][6]

in_vitro_workflow compound Novel Pyridine Derivative cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) compound->cell_lines mtt_assay MTT Assay for Cell Viability cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 mechanistic_assays Mechanistic Assays ic50->mechanistic_assays apoptosis Apoptosis Assay (Annexin V/PI) mechanistic_assays->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic_assays->cell_cycle target Target Engagement Assay (e.g., Kinase Assay) mechanistic_assays->target data_analysis Data Analysis & Candidate Selection apoptosis->data_analysis cell_cycle->data_analysis target->data_analysis

Caption: A generalized workflow for the in vitro evaluation of a novel anticancer compound.

The Whole-Organism Challenge: In Vivo Efficacy Validation

While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex environment of a living organism. In vivo studies are therefore essential to assess a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile in a more physiologically relevant setting.

The Gold Standard: Xenograft Models

The most common preclinical models for evaluating anticancer agents are xenograft models, where human cancer cells are implanted into immunodeficient mice.[7][8] These models allow for the observation of tumor growth and the effect of drug treatment in a living system.[9][10]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Culture: Human cancer cells (e.g., HCT116) are cultured under sterile conditions.

  • Implantation: A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Mice are randomized into control and treatment groups.

  • Treatment: The pyridine derivative is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. A vehicle control is administered to the control group.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Body weight is a key indicator of treatment-related toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised and may be used for further analysis (e.g., histology, biomarker analysis).

Table 2: Hypothetical In Vivo Efficacy Data for a Representative Pyridine Derivative in an HCT116 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1500-+5
Pyridine Derivative1090040+2
Pyridine Derivative3045070-3
Pyridine Derivative10015090-8

This data is representative and intended for illustrative purposes.

in_vivo_workflow cell_culture Cancer Cell Culture (e.g., HCT116) implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment Drug Administration (Vehicle vs. Compound) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis (Histology, Biomarkers) endpoint->analysis

Caption: A typical workflow for an in vivo anticancer efficacy study using a xenograft model.

Bridging the Gap: Correlating In Vitro and In Vivo Data

A critical aspect of preclinical drug development is understanding the relationship between in vitro potency and in vivo efficacy. While a strong in vitro activity is a prerequisite, it does not always translate to in vivo success. Several factors can contribute to this discrepancy:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound can significantly impact its concentration at the tumor site.

  • Bioavailability: A compound may have poor oral bioavailability, limiting its effectiveness when administered through that route.

  • Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, and the extracellular matrix in a tumor can influence drug response in ways that are not captured in a 2D cell culture system.

Conclusion

The evaluation of novel pyridine derivatives as anticancer agents is a multi-step process that relies on a logical progression from in vitro screening to in vivo validation. In vitro assays provide a rapid and efficient means to identify compounds with promising cytotoxic activity and to begin to unravel their mechanisms of action. However, in vivo studies in relevant animal models, such as xenografts, are indispensable for assessing a compound's true therapeutic potential in a complex biological system. A thorough understanding of both methodologies and a careful interpretation of the data they generate are paramount for the successful development of the next generation of cancer therapies.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link]

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Springer. [Link]

  • Pyridine-ureas as potential anticancer agents: Synthesis and in vitro biological evaluation. Europe PMC. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. [Link]

  • Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. IRJET. [Link]

  • Xenograft Models. Creative Biolabs. [Link]

  • Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. PubMed. [Link]

  • New Hydroxycinnamic Acid Esters as Novel 5-Lipoxygenase Inhibitors That Affect Leukotriene Biosynthesis. PubMed. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. PubMed. [Link]

Sources

A Head-to-Head Comparison of Picolinate-Based Drug Candidates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development, the strategic selection of chelating agents can profoundly influence the pharmacokinetic and pharmacodynamic profile of a therapeutic candidate. Picolinic acid, a natural metabolite of tryptophan, has emerged as a compelling scaffold due to its efficient chelation of metal ions, thereby enhancing their bioavailability and cellular uptake.[1] This guide provides a comprehensive, head-to-head comparison of prominent picolinate-based drug candidates, offering researchers and drug development professionals a critical analysis of their performance, supported by experimental data and detailed protocols.

The Picolinate Advantage: Mechanism of Action

Picolinic acid functions as a bidentate chelating agent, forming stable complexes with metal ions such as chromium, zinc, vanadium, and iron.[1] This chelation is not merely a delivery mechanism; it fundamentally alters the physicochemical properties of the metal ion, facilitating its absorption across biological membranes. The enhanced lipophilicity of the metal-picolinate complex is a key factor in its improved bioavailability compared to inorganic metal salts.[2]

dot

cluster_absorption Gastrointestinal Tract cluster_cellular_uptake Target Cell Inorganic_Metal_Salt Inorganic Metal Salt (e.g., CrCl₃) Enterocyte Enterocyte Inorganic_Metal_Salt->Enterocyte Poor Absorption Picolinate_Complex Metal-Picolinate Complex Picolinate_Complex->Enterocyte Enhanced Absorption (Lipophilicity) Intestinal_Lumen Intestinal Lumen Bloodstream Bloodstream Enterocyte->Bloodstream Increased Bioavailability Target_Cell Target Cell Bloodstream->Target_Cell Picolinate_Complex_Blood Metal-Picolinate in Bloodstream Intracellular_Space Intracellular Space Picolinate_Complex_Blood->Intracellular_Space Facilitated Transport Cell_Membrane Cell Membrane

Caption: Mechanism of enhanced bioavailability of metal-picolinate complexes.

Head-to-Head Performance Analysis

This section provides a comparative analysis of key picolinate-based candidates, focusing on bioavailability and therapeutic efficacy.

Bioavailability: Chromium Picolinate vs. Chromium Nicotinate

Chromium picolinate is widely recognized for its superior bioavailability compared to other forms of chromium. A study comparing the acute absorption of 200 µg of chromium from four different supplements in college-aged women demonstrated that chromium picolinate resulted in significantly higher 24-hour urinary chromium excretion than two types of chromium nicotinate and chromium chloride.[3] This indicates a greater absorption of chromium when chelated with picolinic acid.

CompoundMean 24-hour Urinary Chromium (µg)Fold Increase vs. BaselineReference
Chromium Picolinate~0.35~3.5[3]
Chromium Nicotinate (1)~0.15~1.5[3]
Chromium Nicotinate (2)~0.12~1.2[3]
Chromium Chloride~0.10~1.0[3]
Bioavailability: Zinc Picolinate vs. Zinc Citrate and Zinc Gluconate

Similar to chromium, zinc's bioavailability is significantly enhanced by picolinic acid. A double-blind, four-period crossover trial in 15 healthy human volunteers compared the absorption of zinc from picolinate, citrate, and gluconate forms (equivalent to 50 mg elemental zinc per day).[4][5] After four weeks, only the zinc picolinate supplementation led to statistically significant increases in zinc levels in hair, urine, and erythrocytes.[4][5]

ParameterZinc PicolinateZinc CitrateZinc GluconatePlaceboReference
Change in Hair Zinc Significant Increase (p < 0.005) No Significant ChangeNo Significant ChangeNo Significant Change[4][5]
Change in Urine Zinc Significant Increase (p < 0.001) No Significant ChangeNo Significant ChangeNo Significant Change[4][5]
Change in Erythrocyte Zinc Significant Increase (p < 0.001) No Significant ChangeNo Significant ChangeNo Significant Change[4][5]
Anticancer Efficacy: Vanadium-Picolinate Complexes vs. Cisplatin

Vanadium complexes have emerged as promising anticancer agents.[6] In vitro studies have demonstrated the cytotoxic effects of dipicolinate oxovanadium(IV) complexes against various cancer cell lines. A comparative study of several of these complexes revealed their potency, in some cases comparable to or exceeding that of the established chemotherapy drug, cisplatin.[7][8]

CompoundCell LineIC₅₀ (µM)Reference
[VO(dipic)(4,7-dimethoxy-phen)]HCT116-DoxR2.5 ± 0.3[6]
[VO(dipic)(4,7-diphenyl-phen)]HCT116-DoxR3.6 ± 0.3[6]
[VO(dipic)(phen)]HCT116-DoxR8.8 ± 0.9[6]
CisplatinHCT116-DoxR15.1 ± 1.5[6]
DoxorubicinHCT116-DoxR> 50[6]

Experimental Protocols for Comparative Evaluation

To ensure rigorous and reproducible comparisons of picolinate-based drug candidates, standardized experimental protocols are essential. The following sections detail key in vitro assays.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol is fundamental for determining the concentration-dependent cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[9][10] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[9][10]

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Picolinate-based drug candidates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the picolinate-based drug candidates in complete medium. Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

dot

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat cells with picolinate compounds incubate_24h->treat_cells incubate_exposure Incubate for exposure time (24-72h) treat_cells->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Evaluation of Anti-Inflammatory Activity in RAW 264.7 Macrophages

This protocol assesses the potential of picolinate derivatives to mitigate inflammatory responses.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates RAW 264.7 macrophages to produce pro-inflammatory mediators, including nitric oxide (NO).[11] The anti-inflammatory activity of a compound can be quantified by its ability to inhibit NO production.[11]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Picolinic acid derivatives

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the picolinic acid derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include control groups with and without LPS stimulation.

  • Nitric Oxide Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.

dot

start Start seed_macrophages Seed RAW 264.7 macrophages start->seed_macrophages incubate_24h Incubate 24h seed_macrophages->incubate_24h pretreat Pre-treat with picolinic acid derivatives incubate_24h->pretreat stimulate_lps Stimulate with LPS pretreat->stimulate_lps incubate_lps Incubate 24h stimulate_lps->incubate_lps collect_supernatant Collect supernatant incubate_lps->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent read_absorbance Read absorbance at 540 nm griess_reagent->read_absorbance analyze_data Analyze data and determine NO inhibition read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing anti-inflammatory activity.

Conclusion

The picolinate scaffold represents a versatile and powerful tool in drug development, offering a proven strategy to enhance the bioavailability and efficacy of metal-based therapeutic agents. The comparative data presented herein underscores the significant advantages of picolinate chelation for chromium and zinc in terms of absorption. Furthermore, the promising in vitro anticancer activity of vanadium-picolinate complexes highlights the therapeutic potential of this class of compounds. By employing standardized and rigorous experimental protocols, researchers can effectively conduct head-to-head comparisons of novel picolinate-based drug candidates, accelerating the identification and development of next-generation therapeutics.

References

  • Barrie, S. A., Wright, J. V., Pizzorno, J. E., Kutter, E., & Barron, P. C. (1987). Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans. Agents and Actions, 21(1-2), 223–228. Available from: [Link]

  • DiSilvestro, R. A., & Dy, E. (2007). Comparison of acute absorption of commercially available chromium supplements. Journal of Trace Elements in Medicine and Biology, 21(2), 120–124. Available from: [Link]

  • PubMed. (n.d.). Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans. Available from: [Link]

  • Consensus Academic Search Engine. (n.d.). Zinc Gluconate Vs Picolinate. Available from: [Link]

  • ResearchGate. (2025). Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans. Available from: [Link]

  • Consensus Academic Search Engine. (n.d.). Zinc Picolinate Vs Zinc Gluconate. Available from: [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • ResearchGate. (2025). Comparison of acute absorption of commercially available chromium supplements. Available from: [Link]

  • Nutraceuticals World. (2005). New Study Compares Absorption of Chromax Chromium Picolinate to Other Forms of Chromium. Available from: [Link]

  • Ovid. (n.d.). A commentary on “Effect of chromium niacinate and chromium picolinate supplement. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • National Institutes of Health. (n.d.). In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes. Available from: [Link]

  • ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Available from: [Link]

  • EurekAlert!. (2007). Chromium picolinate shows greater benefits in diabetes care than other forms of chromium. Available from: [Link]

  • National Institutes of Health. (n.d.). Exploring the Cellular Accumulation of Metal Complexes. Available from: [Link]

  • ACS Omega. (2022). Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages. Available from: [Link]

  • Wikipedia. (n.d.). Picolinic acid. Available from: [Link]

  • ResearchGate. (2025). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Available from: [Link]

  • MDPI. (n.d.). Potential Applications of Vanadium-Based Anticancer Drugs for Intratumoral Injections. Available from: [Link]

  • MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Available from: [Link]

  • National Institutes of Health. (2023). Repurposing Therapeutic Drugs Complexed to Vanadium in Cancer. Available from: [Link]

  • UniCA IRIS. (2022). Therapeutic Properties of Vanadium Complexes. Available from: [Link]

  • PubMed. (n.d.). [Effect of different concentrations of various zinc complexes (picolinate, citrate, 8-hydroxyquinolate) in comparison with sulfate on zinc supply status in rats]. Available from: [Link]

  • ResearchGate. (n.d.). IC 50 values for complexes 1-4 and cisplatin.. Available from: [Link]

  • MDPI. (2024). Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review. Available from: [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Exploring the cellular accumulation of metal complexes. Available from: [Link]

  • JoVE. (2019). Atomic Absorbance Spectroscopy to Measure Intracellular Zinc Pools in Mammalian Cells. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Preparation, characterization and atomic absorption spectroscopic determination of some metal complexes of glipizide. Available from: [Link]

  • PubMed Central. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available from: [Link]

  • PubMed. (1996). Preclinical Development of Antiviral Drugs. Available from: [Link]

  • MDPI. (n.d.). A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin. Available from: [Link]

  • PubMed. (2024). Preclinical and clinical studies in the drug development process of European Medicines Agency-approved non-HIV antiviral agents: a narrative review. Available from: [Link]

  • PubMed. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Available from: [Link]

  • The Poultry Site. (n.d.). Greater Bioavailability of Chelates Found When Compared to Inorganic Zinc in Broiler Chicks. Available from: [Link]

  • PubMed Central. (n.d.). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Available from: [Link]

  • National Institutes of Health. (n.d.). Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections. Available from: [Link]

Sources

A Comparative Benchmarking Guide: Evaluating the In Vitro Antioxidant and Anti-inflammatory Potential of Methyl 5-hydroxy-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the identification and characterization of novel bioactive molecules are of paramount importance. Methyl 5-hydroxy-6-methoxypicolinate is a heterocyclic compound with a structural motif that suggests potential antioxidant and anti-inflammatory properties. This guide provides a comprehensive framework for benchmarking this compound against established standards, offering a suite of robust in vitro assays to elucidate its activity profile. As a self-validating system, the described protocols are designed to deliver reproducible and comparative data, essential for informed decision-making in preclinical research.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design. By understanding the "why" behind the "how," researchers can better interpret their results and troubleshoot potential issues. We will explore key in vitro assays that are staples in the field for assessing antioxidant and anti-inflammatory efficacy.

Section 1: Assessment of Antioxidant Activity

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions. Therefore, the capacity of a novel compound to scavenge free radicals is a critical indicator of its therapeutic potential. In this section, we will benchmark Methyl 5-hydroxy-6-methoxypicolinate against the well-characterized flavonoid, Quercetin, and a water-soluble analog of vitamin E, Trolox.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and widely used method to screen the radical scavenging activity of compounds.[2] The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH stock solution (0.2 mM in methanol) R2 Add 100 µL of DPPH solution to each well P1->R2 P2 Prepare serial dilutions of Methyl 5-hydroxy-6-methoxypicolinate, Quercetin, and Trolox R1 Add 100 µL of each sample concentration to 96-well plate P2->R1 R1->R2 R3 Incubate in the dark for 30 minutes at room temperature R2->R3 A1 Measure absorbance at 517 nm R3->A1 A2 Calculate percentage inhibition A1->A2 A3 Determine IC50 values A2->A3 COX2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare serial dilutions of Methyl 5-hydroxy-6-methoxypicolinate, Indomethacin, and Ibuprofen R1 Pre-incubate enzyme with test compound/standard for 10 min at 37°C P1->R1 P2 Prepare COX-2 enzyme solution and reaction buffer P2->R1 R2 Initiate reaction by adding arachidonic acid R1->R2 R3 Incubate for 2 minutes at 37°C R2->R3 A1 Stop reaction and measure product formation (e.g., PGE2 via LC-MS/MS or fluorometric probe) R3->A1 A2 Calculate percentage inhibition A1->A2 A3 Determine IC50 values A2->A3

Caption: Workflow for the COX-2 inhibition assay.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of human recombinant COX-2 enzyme, a fluorometric probe (e.g., Amplex™ Red), and arachidonic acid as the substrate, following the supplier's instructions (e.g., Cayman Chemical, BPS Bioscience). [4][5]

  • Assay Procedure:

    • In a 96-well black plate, add the test compound or standard at various concentrations.

    • Add the COX-2 enzyme to all wells except the blank.

    • Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 10 minutes) at 37°C. [6] * Initiate the reaction by adding arachidonic acid.

    • Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/590 nm) for 5-10 minutes. [7]

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition and determine the IC50 values.

15-Lipoxygenase (15-LOX) Inhibition Assay

Lipoxygenases are enzymes that catalyze the peroxidation of polyunsaturated fatty acids, leading to the formation of leukotrienes and other inflammatory mediators. This assay measures the inhibition of 15-LOX from soybean, which is a common model for human lipoxygenases. [8]The formation of the conjugated diene product is monitored spectrophotometrically at 234 nm.

  • Reagent Preparation:

    • Prepare a 0.2 M borate buffer (pH 9.0).

    • Prepare the 15-LOX enzyme solution in the borate buffer.

    • Prepare the substrate solution of linoleic acid in the borate buffer. [9]

  • Assay Procedure:

    • In a quartz cuvette, mix the enzyme solution with the test compound or standard dissolved in a suitable solvent (e.g., DMSO).

    • Incubate for 5 minutes at room temperature. [8] * Initiate the reaction by adding the linoleic acid substrate solution.

  • Data Analysis:

    • Immediately monitor the increase in absorbance at 234 nm for 5 minutes. [9] * Calculate the rate of the reaction.

    • Determine the percentage of inhibition and the IC50 values.

Illustrative Comparative Data: Anti-inflammatory Activity (IC50 in µM)
CompoundCOX-2 Inhibition Assay15-LOX Inhibition Assay
Methyl 5-hydroxy-6-methoxypicolinate [Hypothetical Value][Hypothetical Value]
Indomethacin0.2 ± 0.0255.7 ± 4.8
Ibuprofen5.1 ± 0.4>100

Note: The values for Methyl 5-hydroxy-6-methoxypicolinate are hypothetical and serve as a placeholder for experimental data.

Conclusion

This guide provides a robust and scientifically grounded framework for the initial in vitro characterization of Methyl 5-hydroxy-6-methoxypicolinate. By employing these standardized assays and benchmarking against well-known compounds, researchers can obtain reliable and comparable data on its potential antioxidant and anti-inflammatory activities. The detailed protocols and the rationale behind them are intended to empower scientists to generate high-quality data, thereby accelerating the journey from discovery to potential therapeutic application. The presented workflows and illustrative data tables serve as a practical template for executing and reporting these crucial preclinical studies.

References

  • Cooney, D. et al. (2015). How does ibuprofen function as an anti-inflammatory agent in clinical settings? [Source not further specified in provided text]
  • Granado-Serrano, A. B. et al. (2007). Quercetin improves the antioxidant capacity of cells by activating the intracellular p38 MAPK pathway, increasing intracellular GSH levels and providing a source of hydrogen donors in the scavenging of free radical reactions. [Source not further specified in provided text]
  • Ibuprofen Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from a URL provided by the grounding tool.
  • Indometacin - Wikipedia. (n.d.). Retrieved from a URL provided by the grounding tool.
  • What is the mechanism of Indomethacin? - Patsnap Synapse. (2024). Retrieved from a URL provided by the grounding tool.
  • What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? - Dr.Oracle. (2025). Retrieved from a URL provided by the grounding tool.
  • PharmGKB summary: ibuprofen pathways - PMC - PubMed Central. (n.d.). Retrieved from a URL provided by the grounding tool.
  • Antioxidant Activity of Quercetin: A Mechanistic Review - ResearchGate. (2016). Retrieved from a URL provided by the grounding tool.
  • Indomethacin Patient Tips: 7 things you should know - Drugs.com. (2025). Retrieved from a URL provided by the grounding tool.
  • Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC - PubMed Central. (n.d.). Retrieved from a URL provided by the grounding tool.
  • What is the mechanism of Indomethacin Sodium? - Patsnap Synapse. (2024). Retrieved from a URL provided by the grounding tool.
  • Indomethacin - StatPearls - NCBI Bookshelf - NIH. (2024). Retrieved from a URL provided by the grounding tool.
  • Ibuprofen | healthdirect. (n.d.). Retrieved from a URL provided by the grounding tool.
  • Investigating the Antioxidant Properties of Quercetin - OUCI. (n.d.). Retrieved from a URL provided by the grounding tool.
  • ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (2019). Retrieved from [Link]

  • Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - NIH. (2020). Retrieved from a URL provided by the grounding tool.
  • Procedure for assay of 15-lipoxygenase inhibition - ResearchGate. (n.d.). Retrieved from a URL provided by the grounding tool.
  • Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PubMed. (2022). Retrieved from [Link]

  • Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein - PubMed. (n.d.). Retrieved from a URL provided by the grounding tool.
  • ABTS Antioxidant Capacity Assay - G-Biosciences. (n.d.). Retrieved from a URL provided by the grounding tool.
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.). Retrieved from a URL provided by the grounding tool.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (n.d.). Retrieved from a URL provided by the grounding tool.
  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.). Retrieved from a URL provided by the grounding tool.
  • Application Note: DPPH Assay for Determining the Antioxidant Activity of Isoelemicin - Benchchem. (n.d.). Retrieved from a URL provided by the grounding tool.
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). Retrieved from a URL provided by the grounding tool.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Retrieved from a URL provided by the grounding tool.
  • 3.7. Nitric Oxide Radical Scavenging Assay - Bio-protocol. (n.d.). Retrieved from a URL provided by the grounding tool.
  • 2.8.3. Nitric oxide radical scavenging assay - Bio-protocol. (n.d.). Retrieved from a URL provided by the grounding tool.
  • The ABTS Antioxidant Assay: A Comprehensive Technical Guide - Benchchem. (n.d.). Retrieved from a URL provided by the grounding tool.
  • Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PMC - NIH. (n.d.). Retrieved from a URL provided by the grounding tool.
  • ABTS decolorization assay – in vitro antioxidant capacity v1 - ResearchGate. (n.d.). Retrieved from a URL provided by the grounding tool.
  • COX-2 (human) Inhibitor Screening Assay Kit - Cayman Chemical. (n.d.). Retrieved from a URL provided by the grounding tool.
  • Genesis and development of DPPH method of antioxidant assay - PMC - PubMed Central. (n.d.). Retrieved from a URL provided by the grounding tool.
  • DPPH Radical Scavenging Assay - MDPI. (n.d.). Retrieved from a URL provided by the grounding tool.
  • Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract International Journal of ChemTech Research. (n.d.). Retrieved from a URL provided by the grounding tool.
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.). Retrieved from a URL provided by the grounding tool.
  • Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC - NIH. (n.d.). Retrieved from a URL provided by the grounding tool.
  • Lipoxygenase Inhibitor Screening Assay Kit - Cayman Chemical. (n.d.). Retrieved from a URL provided by the grounding tool.
  • Standard antioxidant assays: Significance and symbolism. (2024). Retrieved from a URL provided by the grounding tool.
  • Lipoxygenase Activity Assay Kit - Sigma-Aldrich. (n.d.). Retrieved from a URL provided by the grounding tool.
  • Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds - DergiPark. (n.d.). Retrieved from a URL provided by the grounding tool.
  • COX-2 Inhibitor Screening Kit (Fluorometric) - Sigma-Aldrich. (n.d.). Retrieved from a URL provided by the grounding tool.
  • NO scavanging assay protocol? - ResearchGate. (2016). Retrieved from a URL provided by the grounding tool.
  • Trolox - Wikipedia. (n.d.). Retrieved from [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Retrieved from a URL provided by the grounding tool.
  • Antioxidant activity expressed with different standard compounds. - ResearchGate. (n.d.). Retrieved from a URL provided by the grounding tool.
  • Antioxidant capacity (%) of Trolox to prevent the oxidation of the... - ResearchGate. (n.d.). Retrieved from a URL provided by the grounding tool.
  • Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements - ACS Publications. (n.d.). Retrieved from a URL provided by the grounding tool.
  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - MDPI. (n.d.). Retrieved from a URL provided by the grounding tool.
  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. (n.d.). Retrieved from a URL provided by the grounding tool.

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 5-hydroxy-6-methoxypicolinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Pre-Disposal Characterization: Understanding the Hazard Profile

Before any disposal action is taken, it is crucial to understand the potential hazards associated with Methyl 5-hydroxy-6-methoxypicolinate. Based on its constituent functional groups (a pyridine ring, a methyl ester, a hydroxyl group, and a methoxy group), we can infer a likely hazard profile. Picolinate derivatives can exhibit varying levels of toxicity and reactivity. For instance, related compounds are known to be irritants to the skin, eyes, and respiratory tract.[1][2] The thermal decomposition of similar nitrogen-containing organic compounds can release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][4]

Therefore, all handling and disposal procedures must be conducted under the assumption that this compound is hazardous.

Table 1: Inferred Properties and Potential Hazards of Methyl 5-hydroxy-6-methoxypicolinate

PropertyInferred Value/CharacteristicRationale & Reference
Physical State Solid (Crystalline Powder)Based on similar substituted picolinates.[5][6]
Solubility Slightly soluble in water; soluble in organic solvents.General characteristic of methyl esters.[6]
Primary Hazards Skin Irritant, Eye Irritant, Respiratory Irritant.Common hazards for picolinate derivatives.[1][2]
Combustion Products Carbon oxides (CO, CO2), Nitrogen oxides (NOx).Expected from the combustion of nitrogenous organic compounds.[3][4]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.General reactivity for esters and aromatic compounds.[1][2]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the systematic process for the safe disposal of Methyl 5-hydroxy-6-methoxypicolinate from the point of generation to final removal by a licensed waste disposal service.

Step 1: Immediate Waste Segregation at the Point of Generation

Proper segregation is the foundation of safe chemical waste management.[7][8] It prevents accidental and dangerous reactions between incompatible chemicals.[9][10]

  • Action: Immediately upon generation, place waste Methyl 5-hydroxy-6-methoxypicolinate into a designated, compatible hazardous waste container.

  • Rationale: To prevent cross-contamination and dangerous reactions with other laboratory waste streams.

Step 2: Container Selection and Labeling

The integrity of the waste container is paramount to preventing leaks and ensuring safe storage.[8]

  • Action:

    • Select a container made of a material chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[11][12] Avoid metal containers, as some acidic or basic residues could cause corrosion over time.[7][12]

    • Ensure the container is in good condition, with no cracks or signs of deterioration.[9]

    • Affix a "Hazardous Waste" label to the container.[8][13]

    • On the label, clearly write the full chemical name: "Methyl 5-hydroxy-6-methoxypicolinate." Do not use abbreviations.[8]

    • List all constituents of the waste, including any solvents used.

    • Indicate the relevant hazards (e.g., "Irritant").

    • Record the date when waste was first added to the container (the "accumulation start date").[8]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate specific locations for the temporary storage of hazardous waste.[9][13]

  • Action:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[11][12]

    • Ensure the SAA is equipped with secondary containment, such as a spill tray, capable of holding the contents of the largest container.[8][9]

    • Keep the waste container securely capped at all times, except when adding waste.[9][11]

Step 4: Managing Waste Accumulation and Requesting Disposal

Regulatory bodies like the EPA set limits on the amount of waste that can be stored and for how long.[11][13]

  • Action:

    • Do not overfill waste containers; leave at least one inch of headspace to allow for expansion.[9]

    • Regularly inspect the SAA for any signs of leaks or container degradation.[8][9]

    • Once the container is full, or before the regulatory storage time limit is reached (typically up to one year for partially filled containers in an SAA), arrange for pickup.[9][11]

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to schedule a pickup.[11][14]

The decision-making process for handling this chemical waste is visualized in the flowchart below.

DisposalWorkflow cluster_0 Point of Generation cluster_1 Segregation & Containment cluster_2 Interim Storage cluster_3 Final Disposition start Waste Generated: Methyl 5-hydroxy-6-methoxypicolinate container Select Compatible Container (HDPE or Glass) start->container labeling Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards - Accumulation Date container->labeling saa Store in Designated SAA with Secondary Containment labeling->saa cap Keep Container Tightly Closed saa->cap pickup Arrange Pickup by EH&S or Licensed Vendor cap->pickup Container Full or Time Limit Reached end Compliant Disposal pickup->end

Sources

A Comprehensive Guide to the Safe Handling of Methyl 5-hydroxy-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-hydroxy-6-methoxypicolinate is a substituted pyridine derivative. The pyridine ring, a core component of many agrochemicals and pharmaceuticals, and its derivatives are known to be hazardous. Therefore, prudent handling with appropriate personal protective equipment (PPE) and adherence to safety protocols are imperative.

Hazard Assessment and Core Principles

  • Skin and Eye Irritation: Hydroxypyridine derivatives are known to cause skin and eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2][3][4]

  • Toxicity if Swallowed: Pyridine and its derivatives can be harmful or toxic if ingested.[1][2][3]

Therefore, all handling of this compound should be conducted with the assumption that it is a hazardous substance. The primary safety principle is to minimize all routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE are critical when handling Methyl 5-hydroxy-6-methoxypicolinate. The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Use in a chemical fume hood or ventilated enclosure. If not feasible, a NIOSH-approved respirator for particulates (e.g., N95) is recommended.
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Chemical-resistant gloves (e.g., nitrile). Consider double-gloving for added protection.Chemical-resistant lab coat.Always handle in a certified chemical fume hood.
Running Reactions and Work-up Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., nitrile).Chemical-resistant lab coat. An apron may be necessary for larger volumes.Operations must be conducted within a chemical fume hood.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Handle in a well-ventilated area, preferably within a chemical fume hood.
Rationale for PPE Selection:
  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[5] However, due to the potential for irritation from splashes, chemical splash goggles are highly recommended.[6][7] A face shield provides an additional layer of protection for the entire face.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[6][7] Always inspect gloves for any signs of degradation or punctures before use and wash hands thoroughly after removal.[6]

  • Body Protection: A standard laboratory coat protects against minor spills and contamination of personal clothing.[5] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.

  • Respiratory Protection: Handling volatile compounds or fine powders outside of a ventilated enclosure can lead to inhalation exposure. A certified chemical fume hood is the primary engineering control to mitigate this risk.[8][9]

Operational and Handling Plan

A systematic approach to handling Methyl 5-hydroxy-6-methoxypicolinate is crucial for minimizing risks.

Engineering Controls:
  • Ventilation: Always handle this compound in a well-ventilated area.[8] All procedures that may generate dust or vapors should be performed in a certified chemical fume hood.[9]

  • Eyewash and Safety Shower: An accessible and functioning emergency eyewash station and safety shower must be located in close proximity to the handling area.[9]

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound to contain any potential spills.

  • Weighing: If the compound is a solid, weigh it in a chemical fume hood or a ventilated balance enclosure to minimize the inhalation of fine particles.

  • Dissolving and Transfers: When preparing solutions, add the solid to the solvent slowly to avoid splashing. All transfers of solutions should be carried out within a fume hood.

  • Storage: Store Methyl 5-hydroxy-6-methoxypicolinate in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[8]

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[8]

    • Clean the spill area with an appropriate solvent and decontaminate.

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[9]

    • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing Methyl 5-hydroxy-6-methoxypicolinate must be treated as hazardous waste.

Waste Segregation and Collection:
  • Solid Waste: Collect any unused compound, contaminated absorbent materials, and disposable PPE (such as gloves) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[10]

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Disposal Procedure:
  • Never pour chemical waste down the drain or dispose of it in regular trash.[8]

  • All hazardous waste must be disposed of through your institution's EHS-approved waste management program.[8]

  • Current practices for the disposal of waste pyridine often involve incineration at high temperatures.[11][12]

Visual Workflow for PPE Selection

PPE_Selection_Workflow PPE Selection for Handling Methyl 5-hydroxy-6-methoxypicolinate start Start: Assess Task weighing Weighing Solid start->weighing solution_prep Preparing Solutions start->solution_prep reaction Running Reaction start->reaction disposal Waste Disposal start->disposal ppe_weighing Safety Glasses Nitrile Gloves Lab Coat Fume Hood/Enclosure weighing->ppe_weighing Select PPE ppe_solution Splash Goggles Nitrile Gloves Lab Coat Fume Hood solution_prep->ppe_solution Select PPE ppe_reaction Splash Goggles & Face Shield Nitrile Gloves Lab Coat Fume Hood reaction->ppe_reaction Select PPE ppe_disposal Splash Goggles Nitrile Gloves Lab Coat Well-ventilated Area disposal->ppe_disposal Select PPE

Caption: Decision workflow for selecting appropriate PPE based on the laboratory task.

References

  • American Elements. (n.d.). Methyl 5-hydroxy-6-methoxypicolinate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Public Health Statement for Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Cambridge Commodities. (n.d.). Chromium Picolinate Safety Data Sheet. Retrieved from [Link]

  • Johnson, W., Jr., et al. (2007). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. International Journal of Toxicology, 26(1_suppl), 85-115.
  • Armeni, M., et al. (2019). Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. Journal of Photochemistry and Photobiology B: Biology, 197, 111533.
  • National Center for Biotechnology Information. (n.d.). Methyl 6-(hydroxymethyl)picolinate. PubChem Compound Database. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.